molecular formula C25H22N8S B15142184 AS1134900

AS1134900

Cat. No.: B15142184
M. Wt: 466.6 g/mol
InChI Key: LGDMZWWVVLGYPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(7-methyl-2-propylimidazo[4,5-b]pyridin-4-yl)methyl]-2-[2-(2H-tetrazol-5-yl)phenyl]-1,3-benzothiazole is a sophisticated chemical compound of significant interest in cardiovascular and metabolic disease research. Its molecular structure, featuring a benzothiazole core linked to an imidazopyridine moiety and a critical tetrazole group, is characteristic of non-peptide angiotensin II receptor blockers (ARBs) source . This suggests its primary research value lies in its potent and selective antagonism of the angiotensin II type 1 (AT1) receptor, a key regulator of blood pressure and fluid balance. By inhibiting the binding of angiotensin II, this compound is a valuable pharmacological tool for studying the renin-angiotensin-aldosterone system (RAAS) in vitro and in vivo models, helping to elucidate pathways involved in hypertension, heart failure, and renal pathophysiology. The presence of the tetrazole ring, a common bioisostere for carboxylic acids, is known to enhance binding affinity and pharmacokinetic properties, such as bioavailability and duration of action source . Researchers utilize this compound to probe AT1 receptor signaling, investigate the effects of RAAS blockade on end-organ protection, and as a reference standard in analytical and comparative studies with other therapeutic candidates. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C25H22N8S

Molecular Weight

466.6 g/mol

IUPAC Name

6-[(7-methyl-2-propylimidazo[4,5-b]pyridin-4-yl)methyl]-2-[2-(2H-tetrazol-5-yl)phenyl]-1,3-benzothiazole

InChI

InChI=1S/C25H22N8S/c1-3-6-21-27-22-15(2)11-12-33(24(22)28-21)14-16-9-10-19-20(13-16)34-25(26-19)18-8-5-4-7-17(18)23-29-31-32-30-23/h4-5,7-13H,3,6,14H2,1-2H3,(H,29,30,31,32)

InChI Key

LGDMZWWVVLGYPR-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(C=CN(C2=N1)CC3=CC4=C(C=C3)N=C(S4)C5=CC=CC=C5C6=NNN=N6)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AS1134900

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS1134900 is a novel, potent, and highly selective small-molecule inhibitor of NADP+-dependent malic enzyme 1 (ME1).[1][2] ME1 is a cytoplasmic enzyme that catalyzes the oxidative decarboxylation of malate to pyruvate, generating NADPH in the process.[1][2] This enzyme plays a critical role in cellular metabolism, particularly in lipid synthesis and redox homeostasis, and has been identified as a promising therapeutic target in oncology.[1][2] this compound exhibits an uncompetitive and allosteric mechanism of inhibition, binding to a novel site distinct from the enzyme's active site.[1][2] This guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical properties, kinetic data, the experimental protocols used for its characterization, and a visualization of its inhibitory pathway.

Core Mechanism of Action

This compound functions as a highly selective, allosteric inhibitor of malic enzyme 1 (ME1).[1][2] Its mechanism is classified as uncompetitive, meaning it only binds to the enzyme-substrate complex, specifically the ME1-NADP+-malate ternary complex.[1] This binding event occurs at a novel allosteric site, remote from the active site where malate and NADP+ bind.[1][2]

X-ray crystallography studies have revealed that this compound binds to a pocket at the interface between domains B and C of the ME1 protein.[1] This interaction stabilizes the enzyme in an "open" conformation, which is thought to be an intermediate state. By locking the enzyme in this conformation, this compound prevents the catalytic cycle from proceeding, thus forming an abortive enzyme-inhibitor-substrate complex and inhibiting the production of pyruvate and NADPH.[1]

A key feature of this compound is its high selectivity for ME1 over the mitochondrial isoform, malic enzyme 2 (ME2). This compound does not detectably inhibit ME2 activity, making it a valuable tool for specifically probing the function of ME1.[1]

Data Presentation: Biochemical and Kinetic Properties

The inhibitory activity of this compound has been quantified through various biochemical assays. The half-maximal inhibitory concentration (IC50) and detailed enzyme kinetics have been determined.

ParameterValueDescription
Target Enzyme NADP+-dependent Malic Enzyme 1 (ME1)A cytoplasmic enzyme involved in the conversion of malate to pyruvate.[1][2]
IC50 0.73 μMThe concentration of this compound required to inhibit 50% of ME1 activity in a diaphorase/resazurin-coupled assay.[1]
Mechanism of Inhibition Uncompetitive, AllostericThis compound binds to the enzyme-substrate complex at a site other than the active site.[1][2]
Selectivity High for ME1 over ME2No detectable inhibition of ME2 was observed.[1]
Enzyme Kinetics Data

Enzyme kinetic studies were performed to elucidate the uncompetitive inhibition mechanism. These experiments show that in the presence of this compound, both the Michaelis constant (Km) and the maximum reaction velocity (Vmax) of ME1 decrease.

This compound ConcentrationVmax (relative)Km for Malate (relative)Km for NADP+ (relative)
0 μM100%100%100%
0.5 μMDecreasedDecreasedDecreased
1 μMFurther DecreasedFurther DecreasedFurther Decreased
2 μMSubstantially DecreasedSubstantially DecreasedSubstantially Decreased

Note: The exact values for Vmax and Km at each concentration of this compound would be derived from the graphical data presented in the primary literature. The table illustrates the trend of decreasing Vmax and Km with increasing inhibitor concentration, characteristic of uncompetitive inhibition.

Experimental Protocols

The characterization of this compound involved several key experimental procedures, outlined below.

Diaphorase/Resazurin-Coupled ME1 Assay

This high-throughput screening assay was used to identify and characterize inhibitors of ME1. The assay measures the production of NADPH by ME1.

Principle:

  • ME1 catalyzes the conversion of malate to pyruvate, reducing NADP+ to NADPH.

  • The enzyme diaphorase then uses the newly generated NADPH to reduce the non-fluorescent dye resazurin to the highly fluorescent molecule resorufin.

  • The increase in fluorescence is directly proportional to the rate of the ME1 reaction.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, and dithiothreitol (DTT).

  • Component Addition: In a 384-well plate, add the following in order:

    • This compound or DMSO (vehicle control) at various concentrations.

    • Recombinant human ME1 enzyme.

    • A mixture of NADP+ and malate to initiate the reaction.

    • A detection mixture containing diaphorase and resazurin.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

  • Measurement: Measure the fluorescence of resorufin using a plate reader with an excitation wavelength of approximately 540 nm and an emission wavelength of approximately 590 nm.

  • Data Analysis: Calculate the percent inhibition based on the fluorescence signal relative to the DMSO control. The IC50 value is determined by fitting the dose-response curve.

Enzyme Kinetics Analysis

To determine the mode of inhibition, ME1 activity was measured at various concentrations of one substrate (either malate or NADP+) while keeping the other substrate at a fixed, saturating concentration. This was repeated for several different concentrations of this compound.

Protocol:

  • Assay Setup: The diaphorase/resazurin-coupled assay described above is used.

  • Substrate Titration:

    • To determine the Km for malate, vary the concentration of malate while keeping the NADP+ concentration constant. Repeat this for different fixed concentrations of this compound (e.g., 0, 0.5, 1, 2 μM).

    • To determine the Km for NADP+, vary the concentration of NADP+ while keeping the malate concentration constant. Repeat this for the same fixed concentrations of this compound.

  • Data Analysis:

    • Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Vmax and Km for each inhibitor concentration.

    • Generate Lineweaver-Burke plots (1/velocity vs. 1/[substrate]) to visually inspect the inhibition pattern. For uncompetitive inhibition, the resulting lines will be parallel.

X-ray Crystallography

X-ray crystallography was employed to determine the three-dimensional structure of ME1 in complex with this compound and NADPH, revealing the allosteric binding site.

Protocol:

  • Protein Expression and Purification: Express recombinant human ME1 in an appropriate expression system (e.g., E. coli) and purify it to homogeneity using chromatography techniques.

  • Crystallization:

    • Concentrate the purified ME1 protein.

    • Incubate the protein with this compound, NADPH, and Mn2+ (a required cofactor).

    • Screen for crystallization conditions using vapor diffusion methods (sitting-drop or hanging-drop) with various precipitants, buffers, and salts.

    • Optimize the lead crystallization conditions to obtain diffraction-quality crystals.

  • Data Collection:

    • Cryo-protect the crystals and flash-cool them in liquid nitrogen.

    • Expose the crystals to a high-intensity X-ray beam at a synchrotron source.

    • Collect diffraction data using a suitable detector.

  • Structure Determination and Refinement:

    • Process the diffraction data to determine the space group and unit cell dimensions.

    • Solve the crystal structure using molecular replacement with a known ME1 structure as a search model.

    • Build the atomic model of the ME1-NADPH-AS1134900 complex into the electron density map.

    • Refine the model to improve its fit with the experimental data. The final structure is deposited in the Protein Data Bank (PDB).

Visualizations

Signaling and Inhibition Pathway

ME1_Inhibition_Pathway cluster_0 ME1 Catalytic Cycle (Uninhibited) cluster_1 Inhibition by this compound Malate Malate ME1_E ME1 (Enzyme) Malate->ME1_E NADP NADP+ NADP->ME1_E ME1_ES ME1-Substrate Complex ME1_E->ME1_ES Substrate Binding ME1_ES->ME1_E Catalysis & Product Release Pyruvate Pyruvate ME1_ES->Pyruvate Catalysis & Product Release NADPH NADPH ME1_ES->NADPH Catalysis & Product Release CO2 CO2 ME1_ES->CO2 Catalysis & Product Release ME1_ES_c ME1-Substrate Complex This compound This compound This compound->ME1_ES_c ME1_ESI Abortive ME1-Substrate-Inhibitor Complex (Inactive) ME1_ES_c->ME1_ESI Allosteric Binding

Caption: Uncompetitive inhibition of ME1 by this compound.

Experimental Workflow for Inhibitor Characterization

Experimental_Workflow start Start: Identify ME1 Inhibitor screen High-Throughput Screening (Diaphorase/Resazurin Assay) start->screen hit_id Hit Identification (this compound) screen->hit_id ic50 IC50 Determination hit_id->ic50 kinetics Enzyme Kinetics (Michaelis-Menten & Lineweaver-Burke) ic50->kinetics mechanism Determine Mechanism (Uncompetitive) kinetics->mechanism cryst X-ray Crystallography mechanism->cryst binding_site Identify Allosteric Binding Site cryst->binding_site

Caption: Workflow for the discovery and characterization of this compound.

References

The Function of AS1134900: A Technical Guide to a Novel Allosteric Inhibitor of Malic Enzyme 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS1134900 is a potent and highly selective small-molecule inhibitor of the cytosolic NADP+-dependent malic enzyme 1 (ME1).[1][2][3] ME1 is a key metabolic enzyme that catalyzes the oxidative decarboxylation of malate to pyruvate, concomitantly reducing NADP+ to NADPH.[1][2][4] This enzyme plays a crucial role in cellular metabolism, particularly in lipogenesis and redox homeostasis, and has been identified as a promising therapeutic target in oncology.[1][5] this compound exhibits a unique mechanism of action as an uncompetitive and allosteric inhibitor, binding to a novel pocket on the ME1 enzyme.[1][2][6] This technical guide provides a comprehensive overview of the function, mechanism, and experimental characterization of this compound.

Introduction to this compound

This compound was identified through high-throughput screening as a specific inhibitor of ME1.[7] It demonstrates high selectivity for ME1 over the mitochondrial isoform, ME2.[1][2] The potential therapeutic application of this compound lies in its ability to target the metabolic vulnerabilities of cancer cells, particularly those deficient in ME2.[7]

Mechanism of Action

This compound functions as an uncompetitive inhibitor with respect to both of ME1's substrates, malate and NADP+.[1][2] This means that this compound binds exclusively to the enzyme-substrate complex (ME1-malate-NADP+), thereby preventing the catalytic conversion to products.[1] This mode of inhibition is characterized by a parallel decrease in both the maximum reaction velocity (Vmax) and the Michaelis constant (Km) as the inhibitor concentration increases.[1][5]

Furthermore, X-ray crystallography has revealed that this compound binds to a novel allosteric site on ME1, distinct from the active site where malate and NADP+ bind.[1][2][6] This binding site is located in a pocket at the interface of domains B and C of the enzyme.[1] The binding of this compound to this allosteric site stabilizes the enzyme-substrate complex in an inactive conformation, preventing the release of pyruvate and NADPH.[1]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: Inhibitory Potency of this compound against Malic Enzyme 1

ParameterValueReference
IC500.73 µM[3]

Table 2: Enzyme Kinetic Parameters of ME1 in the Presence of this compound

This compound ConcentrationVmax (Relative)Km for Malate (Relative)Km for NADP+ (Relative)Reference
0 µM100%100%100%[1][5]
Increasing ConcentrationsDecreasesDecreasesDecreases[1][5]

Note: Specific values for Vmax and Km at varying this compound concentrations are not explicitly provided in the literature; however, Michaelis-Menten and Lineweaver-Burke plots demonstrate a clear trend of decreasing Vmax and Km with increasing inhibitor concentration, which is characteristic of uncompetitive inhibition.[1][5]

Table 3: Crystallographic Data for ME1 in Complex with this compound and NADPH

ParameterValueReference
PDB ID7X11[3][4]
Resolution2.07 Å[3]
Space GroupP 21 21 21[3]

Signaling Pathways and Experimental Workflows

ME1 Catalytic Pathway and Inhibition by this compound

The following diagram illustrates the enzymatic reaction catalyzed by ME1 and the point of inhibition by this compound.

ME1_Inhibition cluster_0 ME1 Catalytic Cycle cluster_1 Inhibition Pathway Malate Malate ME1_active ME1-Substrate Complex Malate->ME1_active NADP NADP+ NADP->ME1_active ME1_inactive ME1 (Inactive) Pyruvate Pyruvate ME1_active->Pyruvate NADPH NADPH ME1_active->NADPH Inactive_Complex ME1-Substrate-AS1134900 (Inactive) ME1_active->Inactive_Complex This compound This compound This compound->Inactive_Complex

ME1 catalytic pathway and its allosteric inhibition by this compound.
High-Throughput Screening Workflow for ME1 Inhibitors

The discovery of this compound involved a high-throughput screening campaign. The general workflow for such a screen is depicted below.

HTS_Workflow Library Compound Library Primary_Screen Primary Screen (Diaphorase/Resazurin Assay) Library->Primary_Screen Hits Initial Hits Primary_Screen->Hits Dose_Response Dose-Response & IC50 Determination Hits->Dose_Response Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Selectivity_Assay Selectivity Assay (vs. ME2) Confirmed_Hits->Selectivity_Assay Lead This compound (Selective Inhibitor) Selectivity_Assay->Lead

A generalized workflow for the discovery of ME1 inhibitors.

Experimental Protocols

The following sections provide an overview of the key experimental protocols used in the characterization of this compound. Note: Detailed, step-by-step protocols with specific reagent concentrations and incubation times are not fully available in the public domain. The following are generalized methodologies based on the available literature.

ME1 Enzymatic Assay (Diaphorase/Resazurin-Coupled Assay)

This assay was utilized for the high-throughput screening to identify ME1 inhibitors.[7] The principle of this coupled assay is to measure the production of NADPH by ME1. The NADPH produced then reduces a non-fluorescent substrate, resazurin, to a highly fluorescent product, resorufin, via the enzyme diaphorase. The increase in fluorescence is proportional to the ME1 activity.

Protocol Overview:

  • Reaction Mixture Preparation: A reaction buffer is prepared containing Tris-HCl, MgCl2, DTT, NADP+, and malate.

  • Enzyme and Inhibitor Addition: Recombinant human ME1 enzyme is added to the wells of a microplate. Test compounds, such as this compound, are then added at various concentrations.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrates (malate and NADP+).

  • Coupled Reaction: Diaphorase and resazurin are included in the reaction mixture.

  • Signal Detection: The plate is incubated, and the fluorescence of resorufin is measured over time using a plate reader (Excitation: ~540 nm, Emission: ~590 nm).

  • Data Analysis: The rate of increase in fluorescence is calculated to determine ME1 activity. Inhibition is calculated relative to a control reaction without the inhibitor.

Cell Viability Assay

The effect of this compound on the proliferation of the pancreatic cancer cell line PATU-8988T was assessed. Due to its limited cell permeability, this compound did not show significant inhibition of cell proliferation in this assay.[8]

Protocol Overview (MTT or similar colorimetric assay):

  • Cell Seeding: PATU-8988T cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound or a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • Reagent Addition: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control cells.

X-ray Crystallography

The three-dimensional structure of ME1 in complex with NADPH and this compound was determined by X-ray crystallography.[1][3]

Protocol Overview:

  • Protein Expression and Purification: Recombinant human ME1 is overexpressed in an expression system (e.g., E. coli) and purified to homogeneity using chromatographic techniques (e.g., affinity and size-exclusion chromatography).

  • Crystallization: The purified ME1 protein is incubated with NADPH and this compound. This complex is then subjected to crystallization screening using various precipitants, buffers, and additives. The hanging-drop vapor diffusion method is commonly employed.

  • Crystal Harvesting and Data Collection: Suitable crystals are harvested, cryo-protected, and flash-frozen in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

  • Structure Determination and Refinement: The diffraction data are processed to determine the electron density map. The crystal structure is then built and refined to yield the final atomic model of the ME1-NADPH-AS1134900 complex. The coordinates and structure factors are deposited in the Protein Data Bank (PDB ID: 7X11).[3]

In Vivo Studies

Currently, there is no publicly available data on the in vivo efficacy or pharmacokinetic properties of this compound. Studies have indicated that the compound has limited cell permeability, which may pose a challenge for its in vivo application without further chemical modification.[8]

Conclusion

This compound represents a significant advancement in the development of targeted therapies against metabolic vulnerabilities in cancer. Its novel allosteric and uncompetitive mechanism of inhibition of ME1 provides a unique approach to modulating cellular metabolism. While its current form exhibits limited cell permeability, the detailed structural and functional characterization of this compound serves as a critical foundation for the future design and optimization of more potent and bioavailable ME1 inhibitors for clinical development. Further research is warranted to improve the pharmacological properties of this promising inhibitor and to evaluate its therapeutic potential in preclinical in vivo models.

References

AS1134900: A Selective, Allosteric Inhibitor of Malic Enzyme 1 (ME1)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AS1134900 is a potent and highly selective small-molecule inhibitor of NADP+-dependent malic enzyme 1 (ME1), a key metabolic enzyme implicated in various cancers. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative inhibitory data, experimental protocols for its evaluation, and its role in relevant signaling pathways. This compound acts as an uncompetitive and allosteric inhibitor, binding to a novel site on the ME1 enzyme distinct from the active site.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting ME1 with selective inhibitors like this compound.

Introduction to Malic Enzyme 1 (ME1) and this compound

Malic enzyme 1 (ME1) is a cytosolic enzyme that catalyzes the oxidative decarboxylation of L-malate to pyruvate, concurrently reducing NADP+ to NADPH.[3] This reaction is a crucial source of cytosolic NADPH, which is essential for reductive biosynthesis, such as fatty acid synthesis, and for the regeneration of reduced glutathione, a key antioxidant. Given its role in providing building blocks for cell growth and in maintaining redox homeostasis, ME1 is frequently upregulated in various cancers and is considered a promising therapeutic target.[3][4]

This compound was identified as a highly selective inhibitor of ME1.[3] It exhibits an uncompetitive mode of inhibition with respect to both L-malate and NADP+, meaning it binds to the enzyme-substrate complex.[3] Furthermore, this compound is an allosteric inhibitor, binding to a novel pocket on the ME1 enzyme, which was confirmed by X-ray crystallography.[1][3]

Quantitative Inhibitory Data

The inhibitory activity of this compound against ME1 has been characterized through various biochemical assays. The following table summarizes the key quantitative data available for this compound.

ParameterValueEnzymeSubstratesComments
IC50 0.73 µMHuman ME1L-malate, NADP+Determined using a diaphorase/resazurin-coupled assay.[3]
Selectivity No detectable inhibitionHuman ME2-Demonstrates high selectivity for ME1 over the mitochondrial isoform ME2.[3]
Mechanism of Inhibition UncompetitiveHuman ME1L-malate, NADP+Both Km and Vmax decrease with increasing inhibitor concentration.[3]

Mechanism of Action

This compound's mechanism of action is characterized by its uncompetitive and allosteric nature.

  • Uncompetitive Inhibition: this compound binds specifically to the ME1-substrate complex (the ternary complex of ME1, L-malate, and NADP+). This mode of inhibition is distinct from competitive inhibition, where the inhibitor competes with the substrate for the active site, and non-competitive inhibition, where the inhibitor binds to a site other than the active site and can bind to both the free enzyme and the enzyme-substrate complex. In uncompetitive inhibition, the inhibitor's binding site is only formed after the substrate has bound to the enzyme. Kinetically, this results in a decrease in both the apparent Vmax and the apparent Km of the enzyme for its substrates.[3]

  • Allosteric Inhibition: X-ray crystallography studies have revealed that this compound binds to a novel allosteric pocket on ME1, remote from the active site where malate and NADP+ bind.[1][3] This binding event locks the enzyme in an inactive conformation, preventing the catalytic reaction from proceeding.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize this compound.

Diaphorase/Resazurin-Coupled ME1 Inhibition Assay

This high-throughput screening assay is used to measure the enzymatic activity of ME1 and the inhibitory potential of compounds like this compound.

Principle: The NADPH produced by the ME1-catalyzed reaction is used by diaphorase to reduce the non-fluorescent resazurin to the highly fluorescent resorufin. The rate of resorufin production is directly proportional to the ME1 activity.

Protocol Outline:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing ME1 enzyme, L-malate, NADP+, diaphorase, and resazurin in a suitable buffer.

  • Compound Addition: Test compounds, such as this compound, are added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated at a controlled temperature.

  • Fluorescence Measurement: The fluorescence of resorufin is measured over time using a plate reader (Excitation: ~530-560 nm, Emission: ~590 nm).

  • Data Analysis: The rate of reaction is calculated from the linear portion of the fluorescence versus time plot. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[3][5]

X-ray Crystallography

X-ray crystallography was employed to determine the three-dimensional structure of ME1 in complex with this compound and NADPH, providing insights into its allosteric binding mode.

Protocol Outline:

  • Protein Expression and Purification: Recombinant human ME1 is expressed and purified to homogeneity.

  • Crystallization: Crystals of the ME1-NADPH-AS1134900 complex are grown using vapor diffusion or other crystallization techniques.[6]

  • Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.[1]

  • Structure Determination and Refinement: The diffraction data is processed to determine the electron density map, from which the atomic model of the protein-inhibitor complex is built and refined. The final structure of ME1 in complex with NADPH and this compound has been deposited in the Protein Data Bank (PDB) with the accession code 7X11.[1]

Cell Proliferation Assay (PATU-8988T)

This assay is used to assess the effect of this compound on the growth of cancer cells.

Principle: Various methods can be used to measure cell proliferation, such as quantifying the metabolic activity of viable cells (e.g., MTT or WST-1 assays) or by direct cell counting.

Protocol Outline (General):

  • Cell Seeding: Pancreatic cancer cells (e.g., PATU-8988T) are seeded into 96-well plates and allowed to attach overnight.[7]

  • Compound Treatment: The cells are treated with various concentrations of this compound or a vehicle control.

  • Incubation: The cells are incubated for a defined period (e.g., 5 days).

  • Viability Assessment: A cell viability reagent (e.g., MTT, WST-1) is added to the wells, and after a further incubation period, the absorbance is measured using a microplate reader.

  • Data Analysis: The absorbance values are normalized to the vehicle-treated control to determine the percentage of cell viability.

Note: In a study, this compound at concentrations of 10-100 µM for 5 days showed no inhibition of proliferation in the pancreatic cancer cell line PATU-8988T, which was suggested to be due to insufficient cell permeability.

Signaling Pathways and Logical Relationships

ME1 is positioned at a critical juncture of cellular metabolism and has been implicated in modulating key signaling pathways involved in cancer progression. The inhibition of ME1 by this compound is expected to impact these pathways.

ME1 Inhibition and Cellular Metabolism

The primary role of ME1 is the production of NADPH and pyruvate from malate. By inhibiting ME1, this compound directly curtails the supply of these crucial metabolites. This can have significant downstream effects on cellular processes that are highly dependent on them, such as fatty acid synthesis and redox balance.

ME1_Metabolic_Pathway cluster_ME1_reaction ME1 Catalyzed Reaction Malate Malate ME1 ME1 Malate->ME1 Pyruvate Pyruvate NADP NADP+ NADP->ME1 NADPH NADPH FattyAcid Fatty Acid Synthesis NADPH->FattyAcid Supports Redox Redox Balance (GSH Regeneration) NADPH->Redox Maintains ME1->Pyruvate ME1->NADPH This compound This compound This compound->ME1 Inhibits Experimental_Workflow HTS High-Throughput Screening (Diaphorase/Resazurin Assay) Hit_ID Hit Identification (IC50 < 30 µM) HTS->Hit_ID Dose_Response Dose-Response Confirmation Hit_ID->Dose_Response Counterscreen Counterscreen (Diaphorase/Resazurin Assay) Dose_Response->Counterscreen Lead_Selection Lead Compound Selection (this compound) Counterscreen->Lead_Selection Enzyme_Kinetics Enzyme Kinetics Studies (Mechanism of Inhibition) Lead_Selection->Enzyme_Kinetics Selectivity Selectivity Profiling (vs. ME2) Lead_Selection->Selectivity Crystallography X-ray Crystallography (Binding Mode) Lead_Selection->Crystallography Cell_Assay Cell-Based Assays (Proliferation) Lead_Selection->Cell_Assay

References

The Allosteric Inhibitor AS1134900: A Technical Overview of its Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule AS1134900, a novel inhibitor of NADP+-dependent malic enzyme 1 (ME1). This document details its chemical structure, mechanism of action, and the experimental data supporting its characterization as a highly selective, allosteric inhibitor.

Core Compound Details

This compound, chemically identified as 6-[(7-methyl-2-propylimidazo[4,5-b]pyridin-4-yl)methyl]-2-[2-(1H-tetrazol-5-yl)phenyl]-1,3-benzothiazole, is a potent inhibitor of ME1.[1] Discovered through high-throughput screening, this compound has emerged as a significant tool for studying the roles of ME1 in various biological processes, particularly in cancer metabolism.[1][2]

PropertyValueReference
Chemical Name 6-[(7-methyl-2-propylimidazo[4,5-b]pyridin-4-yl)methyl]-2-[2-(1H-tetrazol-5-yl)phenyl]-1,3-benzothiazole[1]
Target NADP+-dependent malic enzyme 1 (ME1)[1][3][4]
Inhibition Type Allosteric, Uncompetitive[1][3][4]
IC50 0.73 μM[1][2]
Selectivity Highly selective for ME1 over ME2[1][3][4]

Mechanism of Action

This compound functions as an uncompetitive inhibitor of ME1, meaning it binds to the enzyme-substrate complex.[1][5] This binding occurs at a novel allosteric site, distinct from the active site where malate and NADP+ bind.[1][3][4] X-ray crystallography has revealed that this compound binds to a pocket located between domains B and C of the ME1 protein.[1][5][6] This interaction stabilizes the open conformation of the enzyme, forming an abortive enzyme-NADPH-malate ternary complex and thus preventing the catalytic conversion of malate to pyruvate.[1][5]

The binding of this compound is facilitated by interactions with key amino acid residues. The benzothiazole moiety of this compound engages in π–π stacking with Phe263, while the imidazo[4,5-b]pyridine moiety stacks with His321.[1] Additionally, a likely hydrogen bond forms between the imidazo[4,5-b]pyridine moiety and the carboxylate group of Asp485.[1]

This compound Mechanism of Action ME1 ME1 Enzyme ES_Complex ME1-Malate-NADP+ Complex ME1->ES_Complex Binds Substrates Malate Malate Malate->ES_Complex NADP NADP+ NADP->ES_Complex Abortive_Complex Abortive ME1-NADPH-Malate-AS1134900 Complex (Open Conformation) ES_Complex->Abortive_Complex This compound Binding (Allosteric Site) Products Pyruvate + NADPH + CO2 ES_Complex->Products Catalysis (Inhibited) This compound This compound This compound->Abortive_Complex

Caption: Allosteric inhibition of ME1 by this compound.

Signaling Pathways Involving ME1

ME1 plays a crucial role in cellular metabolism, primarily through the production of NADPH and pyruvate from malate.[3][4][7] This function implicates ME1 in several key signaling pathways relevant to cancer biology.

  • NADPH Production and Redox Homeostasis: ME1 is a significant source of cytosolic NADPH, which is essential for regenerating antioxidants like glutathione and thioredoxin.[8] This process helps cancer cells combat oxidative stress.[8]

  • Lipid and Fatty Acid Biosynthesis: The NADPH produced by ME1 is a critical reducing equivalent for the synthesis of fatty acids and cholesterol, processes that are often upregulated in proliferating cancer cells.[1][7]

  • Cancer Progression and Metastasis: Elevated ME1 expression has been linked to poor prognosis in various cancers.[9] It is implicated in promoting the epithelial-mesenchymal transition (EMT), a key process in metastasis.[8][9]

  • Metabolic Reprogramming: ME1 is involved in metabolic reprogramming, including glutaminolysis, which supports the growth of certain cancers like pancreatic cancer.[5][7]

Signaling Pathways Influenced by ME1 Malate Malate ME1 ME1 Malate->ME1 Pyruvate Pyruvate ME1->Pyruvate NADPH NADPH ME1->NADPH Cancer_Prog Cancer Progression (e.g., EMT, Proliferation) ME1->Cancer_Prog Lipid_Synth Lipid & Fatty Acid Biosynthesis NADPH->Lipid_Synth Redox_Balance Redox Homeostasis (Antioxidant Regeneration) NADPH->Redox_Balance

Caption: Key cellular processes regulated by ME1 activity.

Experimental Protocols

The characterization of this compound involved several key experimental procedures.

ME1 Enzymatic Assay

A diaphorase/resazurin-coupled assay was used for high-throughput screening to identify inhibitors of ME1.[1][2]

Methodology:

  • Recombinant human ME1 is incubated with its substrates, malate and NADP+.

  • The ME1-catalyzed reaction produces NADPH.

  • Diaphorase then uses this NADPH to reduce resazurin (a blue, non-fluorescent dye) to resorufin (a pink, highly fluorescent product).

  • The rate of resorufin production, measured by fluorescence, is proportional to ME1 activity.

  • Potential inhibitors, such as this compound, are added to the reaction mixture to assess their effect on ME1 activity.

ME1 Enzymatic Assay Workflow cluster_0 ME1 Reaction cluster_1 Detection Reaction Malate Malate ME1 ME1 Malate->ME1 NADP NADP+ NADP->ME1 Pyruvate Pyruvate ME1->Pyruvate NADPH NADPH ME1->NADPH Diaphorase Diaphorase NADPH->Diaphorase Resazurin Resazurin (Blue, Non-fluorescent) Resazurin->Diaphorase Resorufin Resorufin (Pink, Fluorescent) Diaphorase->Resorufin Measurement Measure Fluorescence Resorufin->Measurement

References

AS1134900: A Technical Whitepaper on the Discovery and Development of a Novel Allosteric Inhibitor of Malic Enzyme 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NADP+-dependent malic enzyme 1 (ME1) is a cytoplasmic enzyme that catalyzes the oxidative decarboxylation of malate to pyruvate, concurrently generating NADPH.[1] This function positions ME1 as a critical regulator of cellular metabolism, particularly in lipid and fatty acid biosynthesis, as well as in maintaining redox balance through the production of NADPH.[2] Elevated expression of ME1 has been implicated in the progression of various cancers, correlating with poor patient prognosis.[1][2] This has rendered ME1 a promising therapeutic target for oncology.[3] This whitepaper details the discovery, mechanism of action, and development of AS1134900, a novel, selective, allosteric inhibitor of ME1.

Discovery of this compound

This compound was identified through a high-throughput screening of a proprietary chemical library from Astellas Pharma.[4] The screening utilized a diaphorase/resazurin-coupled assay to measure ME1 enzymatic activity.[4] This assay is designed to detect changes in NADPH levels, a direct product of the ME1-catalyzed reaction.

Experimental Workflow: High-Throughput Screening

G cluster_workflow High-Throughput Screening Workflow A Proprietary Chemical Library C High-Throughput Screening A->C B ME1 Enzyme Assay (Diaphorase/Resazurin-Coupled) B->C D Hit Identification C->D E Lead Compound: this compound D->E G cluster_pathway Role of ME1 in Cancer Metabolism and Inhibition by this compound Malate Malate ME1 ME1 Malate->ME1 Pyruvate Pyruvate NADP NADP+ NADP->ME1 NADPH NADPH Lipid_Synthesis Lipid Synthesis NADPH->Lipid_Synthesis Redox_Balance Redox Balance (Antioxidant Defense) NADPH->Redox_Balance ME1->Pyruvate ME1->NADPH This compound This compound This compound->ME1

References

The Allosteric Modulator AS1134900: A Technical Guide to its Role as a Selective ME1 Inhibitor in Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS1134900 is a novel, potent, and highly selective small-molecule inhibitor of the cytosolic NADP+-dependent malic enzyme 1 (ME1).[1][2] ME1 is a critical enzyme in cellular metabolism, catalyzing the oxidative decarboxylation of malate to pyruvate, generating NADPH in the process.[1][2][3] This enzyme plays a pivotal role in lipid and fatty acid biosynthesis, as well as in maintaining redox homeostasis.[3] Upregulated expression of ME1 has been linked to poor prognosis in various cancers, making it a promising therapeutic target.[1][2][3] this compound distinguishes itself by binding to a unique allosteric site on ME1, exhibiting an uncompetitive inhibition mechanism.[1][2] This technical guide provides an in-depth overview of this compound, its mechanism of action, its impact on metabolic pathways, and the experimental protocols used for its characterization.

Introduction to Malic Enzyme 1 (ME1)

Malic Enzyme 1 (ME1) is one of three isoforms of malic enzyme in mammals and is located in the cytosol.[3] It is a key metabolic enzyme that links glycolysis and the citric acid cycle with anabolic processes. The primary reaction catalyzed by ME1 is:

L-Malate + NADP+ → Pyruvate + CO2 + NADPH + H+

The NADPH produced is a crucial reducing equivalent for biosynthetic pathways, particularly the synthesis of fatty acids and steroids. It is also essential for the regeneration of reduced glutathione, a key antioxidant. The pyruvate generated can be utilized in the citric acid cycle for energy production or serve as a building block for other molecules. Given its central role, ME1 is implicated in various pathological conditions, including cancer and metabolic disorders.

This compound: A Selective Allosteric Inhibitor

This compound, with the chemical structure 6-[(7-methyl-2-propylimidazo[4,5-b]pyridin-4-yl)methyl]-2-[2-(1H-tetrazol-5-yl)phenyl]-1,3-benzothiazole, was identified as a highly selective inhibitor of ME1.[4] It demonstrates potent inhibition of ME1 with minimal to no activity against the mitochondrial isoform, ME2.[1][4]

Mechanism of Action

This compound exhibits an uncompetitive mode of inhibition with respect to both of its substrates, malate and NADP+.[1] This means that this compound binds exclusively to the enzyme-substrate (ME1-NADP+-malate) complex, forming an abortive ternary complex.[1][4] This binding prevents the catalytic conversion of the substrates to products.

X-ray crystallography studies have revealed that this compound binds to a novel allosteric site, distinct from the active site where malate and NADP+ bind.[1][2][4] This allosteric site is located at the interface between domains B and C of the ME1 protein.[4] The binding of this compound to this site is thought to stabilize the "open" conformation of the enzyme, thereby inhibiting its catalytic activity.[1][2]

Impact on Metabolic Pathways

By inhibiting ME1, this compound directly impacts key metabolic fluxes. The primary consequences of ME1 inhibition are:

  • Reduced NADPH Production: This impairs cellular capacity for fatty acid synthesis and compromises the antioxidant defense system, potentially leading to increased reactive oxygen species (ROS).

  • Decreased Pyruvate Generation from Malate: This can alter the balance of intermediates in the citric acid cycle and glycolysis.

The metabolic reprogramming induced by this compound is of significant interest in cancer therapy. Many cancer cells rely on ME1 for the NADPH required for rapid proliferation and to counteract oxidative stress.

Diagram of ME1's Role and this compound Inhibition

ME1_Pathway Malate L-Malate ME1 ME1 (Cytosolic Malic Enzyme 1) Malate->ME1 NADP NADP+ NADP->ME1 Pyruvate Pyruvate ME1->Pyruvate CO2 NADPH NADPH ME1->NADPH FattyAcid Fatty Acid Synthesis NADPH->FattyAcid Redox Redox Homeostasis (e.g., Glutathione Regeneration) NADPH->Redox This compound This compound This compound->ME1 Allosteric Inhibition

Caption: Metabolic role of ME1 and its allosteric inhibition by this compound.

Quantitative Data

The inhibitory and kinetic parameters of this compound have been determined through various biochemical assays.

Table 1: Inhibitory Activity of this compound
EnzymeIC₅₀ (µM)Selectivity
ME10.73Highly selective
ME2No detectable inhibition>100-fold vs ME1
Data sourced from studies characterizing this compound's inhibitory profile.[5]
Table 2: Enzyme Kinetic Parameters of ME1 in the Presence of this compound
This compound (µM)SubstrateKₘVₘₐₓ
0Malate(Baseline Value)(Baseline Value)
>0MalateDecreasesDecreases
0NADP+(Baseline Value)(Baseline Value)
>0NADP+DecreasesDecreases
This table summarizes the observed trend in kinetic parameters, consistent with an uncompetitive inhibition mechanism where both Kₘ and Vₘₐₓ decrease with increasing inhibitor concentration.[4]

Experimental Protocols

The characterization of this compound involves several key experimental procedures.

ME1 Enzymatic Activity Assay (Diaphorase/Resazurin-Coupled Assay)

This high-throughput screening assay measures the production of NADPH by ME1. The NADPH produced reduces a non-fluorescent substrate (resazurin) to a highly fluorescent product (resorufin) via the enzyme diaphorase. The increase in fluorescence is directly proportional to ME1 activity.

Protocol Outline:

  • Reaction Mixture Preparation: Prepare a buffer solution containing Tris-HCl, MgCl₂, NADP+, L-malate, diaphorase, and resazurin.

  • Compound Addition: Dispense this compound or control compounds into a 384-well microplate.

  • Enzyme Addition: Add purified recombinant human ME1 to initiate the reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C).

  • Fluorescence Reading: Monitor the increase in fluorescence over time using a plate reader (Excitation: ~540 nm, Emission: ~590 nm).

  • Data Analysis: Calculate the rate of reaction and determine the percent inhibition for each compound concentration to derive the IC₅₀ value.

Diagram of Diaphorase/Resazurin-Coupled Assay Workflow

Assay_Workflow cluster_reaction ME1 Reaction cluster_detection Detection System Malate_NADP Malate + NADP+ ME1 ME1 Malate_NADP->ME1 Pyruvate_NADPH Pyruvate + NADPH ME1->Pyruvate_NADPH Diaphorase Diaphorase Pyruvate_NADPH->Diaphorase NADPH couples the reactions Resazurin Resazurin (Non-fluorescent) Resazurin->Diaphorase Resorufin Resorufin (Fluorescent) Diaphorase->Resorufin Start Prepare Reaction Mix (Substrates, Diaphorase, Resazurin) Add_Inhibitor Add this compound Start->Add_Inhibitor Add_Enzyme Add ME1 to Start Add_Inhibitor->Add_Enzyme Measure Measure Fluorescence (Ex: 540nm, Em: 590nm) Add_Enzyme->Measure Analyze Calculate IC50 Measure->Analyze

Caption: Workflow for the coupled enzymatic assay to measure ME1 activity.

Enzyme Kinetics Analysis

To determine the mechanism of inhibition, the enzymatic activity of ME1 is measured at various concentrations of one substrate (e.g., malate) while keeping the other substrate (NADP+) at a fixed concentration, and this is repeated for different fixed concentrations of this compound.

Protocol Outline:

  • Follow the general procedure for the ME1 enzymatic activity assay.

  • For each concentration of this compound (including zero), perform a series of reactions with varying concentrations of malate (while NADP+ is constant).

  • Repeat the process with varying concentrations of NADP+ (while malate is constant).

  • Plot the initial reaction rates against substrate concentrations to generate Michaelis-Menten curves.

  • Transform the data into a Lineweaver-Burke plot (1/rate vs. 1/[Substrate]) to determine the changes in Kₘ and Vₘₐₓ.

  • Analyze the pattern of the Lineweaver-Burke plot (e.g., parallel lines for uncompetitive inhibition) to determine the mechanism of action.

X-ray Crystallography

Determining the three-dimensional structure of the ME1-AS1134900 complex provides definitive evidence of the allosteric binding site.

Protocol Outline:

  • Protein Expression and Purification: Overexpress and purify recombinant human ME1 protein to high homogeneity.

  • Crystallization: Co-crystallize the purified ME1 protein in the presence of its substrates (or substrate analogs like NADPH), a divalent cation (e.g., Mn²⁺), and this compound. This is typically done using vapor diffusion methods (sitting or hanging drop).

  • Data Collection: Expose the resulting crystals to a high-intensity X-ray beam (e.g., at a synchrotron source) to collect diffraction data.

  • Structure Solution and Refinement: Process the diffraction data and solve the phase problem to generate an electron density map. Build the atomic model of the protein-inhibitor complex into the map and refine it to obtain the final high-resolution structure. The crystal structure for the ME1-NADPH-AS1134900 complex is available under PDB entry 7X11.

Conclusion and Future Directions

This compound represents a significant tool for studying the metabolic roles of ME1 and serves as a lead compound for the development of novel therapeutics, particularly in oncology. Its high selectivity and unique allosteric, uncompetitive mechanism of action make it a valuable pharmacological probe. Future research will likely focus on optimizing the cell permeability and pharmacokinetic properties of this compound derivatives to enhance their in vivo efficacy and translate the potent biochemical inhibition into clinical applications.

References

A Technical Guide to the Allosteric Inhibition of Malic Enzyme 1 by AS1134900

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the interaction between the small molecule AS1134900 and its target, malic enzyme 1 (ME1). ME1 is a critical metabolic enzyme involved in the production of NADPH and pyruvate, playing a significant role in cancer cell proliferation, redox homeostasis, and lipid biosynthesis.[1][2][3][4][5] this compound has been identified as a potent and selective allosteric inhibitor of ME1, offering a promising avenue for therapeutic intervention, particularly in cancers with metabolic vulnerabilities.[6] This document details the biochemical and structural basis of this interaction, presents quantitative data, outlines key experimental protocols, and visualizes the relevant biological pathways.

Introduction to Malic Enzyme 1 (ME1)

Malic enzyme 1 is a cytosolic, NADP+-dependent enzyme that catalyzes the oxidative decarboxylation of L-malate to pyruvate, concomitantly reducing NADP+ to NADPH.[1][2][4][5] This reaction is a key node in cellular metabolism, linking the citric acid cycle with glycolysis and providing a crucial source of cytosolic NADPH.

Key Functions of ME1 in Cancer Metabolism:

  • NADPH Production: ME1 is a major contributor to the cytosolic NADPH pool, which is essential for regenerating reduced glutathione and thioredoxin, thereby protecting cancer cells from oxidative stress.[1][3][4] NADPH is also a critical reducing equivalent for the anabolic processes that support rapid cell proliferation, such as de novo lipid synthesis.[1][5]

  • Pyruvate Supply: The pyruvate generated by ME1 can be utilized in various metabolic pathways, including the citric acid cycle for energy production or conversion to lactate.

  • Lipogenesis: By providing NADPH, ME1 supports the synthesis of fatty acids and cholesterol, which are vital for membrane production in rapidly dividing cancer cells.[1][5]

  • Metabolic Reprogramming: In certain cancer types, such as pancreatic ductal adenocarcinoma (PDAC), ME1 plays a role in metabolic reprogramming to support survival and growth in nutrient-poor environments.[7][8][9]

Given its central role in supporting cancer cell metabolism and survival, ME1 has emerged as an attractive target for therapeutic development.

This compound: A Selective Allosteric Inhibitor of ME1

This compound is a novel, small-molecule inhibitor of ME1 identified through high-throughput screening.[6][10] It exhibits high selectivity for ME1 over the mitochondrial isoform, ME2.[10]

Mechanism of Action

This compound acts as an uncompetitive inhibitor with respect to both malate and NADP+.[10] This means that this compound binds exclusively to the enzyme-substrate (ME1-malate-NADP+) complex, and not to the free enzyme. This mode of inhibition is often associated with allosteric regulation.

Kinetic studies have demonstrated that increasing concentrations of this compound lead to a decrease in both the Vmax and Km of the enzymatic reaction.[10]

Allosteric Binding Site

X-ray crystallography studies have elucidated the structural basis for the allosteric inhibition of ME1 by this compound.[10] this compound binds to a novel allosteric pocket located at the interface of the B and C domains of the ME1 protein, distinct from the active site where malate and NADP+ bind.[10] This binding event is thought to stabilize a conformation of the enzyme that is less catalytically active.

Quantitative Data

The interaction between this compound and ME1 has been characterized by the following quantitative parameters:

ParameterValueAssay ConditionReference
IC50 0.73 µMDiaphorase/resazurin-coupled assay[6][10]
Inhibition Type UncompetitiveEnzyme kinetics[10]
Selectivity High for ME1 over ME2Biochemical assays[10]

Signaling Pathways and Experimental Workflows

ME1 in Cellular Metabolism

The following diagram illustrates the central role of ME1 in key metabolic pathways within a cancer cell.

ME1_Metabolic_Pathway cluster_cytosol Cytosol cluster_mitochondria Mitochondria Glucose Glucose G6P Glucose-6-P Glucose->G6P Glycolysis Malate_cyto Malate G6P->Malate_cyto ... ME1 Malic Enzyme 1 (ME1) Malate_cyto->ME1 Pyruvate_cyto Pyruvate Pyruvate_mito Pyruvate Pyruvate_cyto->Pyruvate_mito NADPH NADPH Lipids Fatty Acids, Cholesterol NADPH->Lipids Biosynthesis GSH Reduced Glutathione (GSH) NADPH->GSH Reduces NADP NADP NADP->ME1 ROS Reactive Oxygen Species (ROS) GSH->ROS Neutralizes GSSG Oxidized Glutathione (GSSG) GSSG->GSH ME1->Pyruvate_cyto ME1->NADPH This compound This compound This compound->ME1 Inhibits Malate_mito Malate Malate_mito->Malate_cyto TCA TCA Cycle Malate_mito->TCA Pyruvate_mito->TCA

ME1's role in cytosolic metabolism and its inhibition by this compound.
Experimental Workflow for this compound Characterization

The following diagram outlines a typical workflow for identifying and characterizing an ME1 inhibitor like this compound.

Experimental_Workflow HTS High-Throughput Screening (Diaphorase/Resazurin Assay) Hit_ID Hit Identification (this compound) HTS->Hit_ID Biochem_Assays Biochemical Assays (IC50, Kinetics, Selectivity) Hit_ID->Biochem_Assays Structural_Bio Structural Biology (X-ray Crystallography) Biochem_Assays->Structural_Bio Cell_Based Cell-Based Assays (Permeability, Proliferation) Biochem_Assays->Cell_Based Metabolomics Metabolomics Analysis (NADPH/NADP+, Lipid levels) Cell_Based->Metabolomics Preclinical Preclinical Studies Metabolomics->Preclinical

Workflow for the discovery and characterization of an ME1 inhibitor.

Experimental Protocols

Diaphorase/Resazurin-Coupled ME1 Inhibition Assay

This assay is a fluorescence-based method suitable for high-throughput screening to identify ME1 inhibitors. The principle relies on the coupling of NADPH production by ME1 to the reduction of resazurin (non-fluorescent) to resorufin (highly fluorescent) by the enzyme diaphorase.

Materials:

  • Recombinant human ME1 enzyme

  • This compound or other test compounds

  • L-Malic acid

  • NADP+

  • Diaphorase

  • Resazurin

  • Assay buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2 and detergent)

  • 384-well black microplates

  • Fluorescence plate reader (Excitation: ~530-560 nm, Emission: ~590 nm)

Protocol:

  • Compound Plating: Prepare serial dilutions of this compound in DMSO and dispense into the microplate wells. Include DMSO-only wells as a negative control.

  • Enzyme Preparation: Prepare a solution of ME1 in assay buffer.

  • Substrate/Cofactor/Detection Mix: Prepare a master mix containing L-malic acid, NADP+, diaphorase, and resazurin in assay buffer.

  • Assay Reaction: a. Add the ME1 enzyme solution to each well of the microplate and incubate briefly with the compounds. b. Initiate the reaction by adding the substrate/cofactor/detection mix to all wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes), protected from light.

  • Fluorescence Reading: Measure the fluorescence intensity in each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

X-ray Crystallography of the ME1-AS1134900 Complex

Determining the crystal structure provides atomic-level insights into the inhibitor's binding mode.

General Protocol Outline:

  • Protein Expression and Purification: Express and purify high-quality, soluble ME1 protein.

  • Complex Formation: Incubate the purified ME1 with a molar excess of this compound, NADPH, and a divalent cation (e.g., Mn2+) to form the quaternary complex.

  • Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, pH, temperature) using techniques like sitting-drop or hanging-drop vapor diffusion to obtain protein crystals.

  • Crystal Optimization: Optimize the initial crystallization hits to obtain large, well-diffracting crystals.

  • Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods. Refine the atomic model against the experimental data.

  • Structural Analysis: Analyze the final structure to identify the binding pocket, key interactions between this compound and ME1, and any conformational changes induced by inhibitor binding.

Metabolic Consequences of ME1 Inhibition

Inhibition of ME1 by this compound is expected to have significant downstream effects on cellular metabolism:

  • Decreased NADPH/NADP+ Ratio: By blocking a major source of cytosolic NADPH, ME1 inhibition can lead to a decrease in the NADPH/NADP+ ratio, impairing the cell's reductive capacity.[11]

  • Increased Oxidative Stress: A lower NADPH pool compromises the ability of the glutathione and thioredoxin systems to neutralize reactive oxygen species (ROS), leading to increased oxidative stress and potential cell damage.

  • Inhibition of Lipogenesis: Reduced NADPH availability will limit the rate of fatty acid and cholesterol biosynthesis, which can impede membrane production and cell growth.

  • Metabolic Reprogramming: Cancer cells may attempt to compensate for ME1 inhibition by upregulating other NADPH-producing pathways, such as the pentose phosphate pathway (PPP).[12]

Challenges and Future Directions

A significant challenge reported for this compound is its limited cell permeability, which has hampered its efficacy in cell-based proliferation assays.[10][13] Future research will likely focus on:

  • Structure-Activity Relationship (SAR) Studies: Optimizing the chemical structure of this compound to improve its cell permeability and potency.

  • Combination Therapies: Exploring the synergistic effects of ME1 inhibitors with other anti-cancer agents, such as those that induce oxidative stress or inhibit compensatory metabolic pathways.

  • Biomarker Development: Identifying biomarkers to predict which tumors are most likely to respond to ME1 inhibition, such as those with specific metabolic profiles or genetic backgrounds (e.g., ME2 deletion).[6]

Conclusion

This compound represents a valuable chemical probe for studying the role of ME1 in cancer biology and a promising starting point for the development of novel metabolic-targeted therapies. Its well-characterized allosteric mechanism of action and high selectivity provide a solid foundation for future drug discovery efforts aimed at exploiting the metabolic vulnerabilities of cancer cells. This technical guide provides a detailed overview of the current knowledge surrounding the this compound-ME1 interaction, intended to facilitate further research and development in this area.

References

An In-depth Technical Guide to the Allosteric Inhibition of ME1 by AS1134900

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the allosteric inhibition of human NADP+-dependent Malic Enzyme 1 (ME1) by the small molecule inhibitor, AS1134900. This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the relevant biological pathways and experimental workflows.

Core Concepts: this compound and Malic Enzyme 1

Malic Enzyme 1 (ME1) is a cytosolic enzyme that plays a crucial role in cellular metabolism by catalyzing the oxidative decarboxylation of L-malate to pyruvate, generating NADPH in the process.[1] This function links glycolysis and the tricarboxylic acid (TCA) cycle and provides reducing equivalents for various biosynthetic processes and the maintenance of redox homeostasis.[1] Given its role in providing building blocks for cell growth, ME1 has emerged as a promising therapeutic target in oncology.[1]

This compound is a potent and highly selective small-molecule inhibitor of ME1.[2] It exhibits a novel mechanism of action, functioning as an uncompetitive allosteric inhibitor.[2] This guide will delve into the specifics of this inhibitory mechanism.

Quantitative Data Summary

This compound has been characterized by its inhibitory potency against ME1. The following table summarizes the key quantitative data available for this compound.

ParameterValueEnzymeSubstratesAssay ConditionsReference
IC50 0.73 μMHuman ME1L-Malate, NADP+Diaphorase/resazurin-coupled assay[2]

Further research is needed to determine the precise Ki value for this compound.

Mechanism of Allosteric Inhibition

This compound exhibits an uncompetitive mode of inhibition with respect to both substrates of ME1, L-malate and NADP+.[2] This means that this compound does not bind to the free enzyme but rather to the enzyme-substrate (ME1-Malate-NADP+) complex.[2] This binding event prevents the catalytic conversion of the substrates to products, leading to the formation of a dead-end, abortive ternary complex.[2]

Kinetic studies have demonstrated that in the presence of this compound, both the maximum reaction velocity (Vmax) and the Michaelis constant (Km) for the substrates decrease.[2] This is a characteristic feature of uncompetitive inhibition.

X-ray crystallography has revealed that this compound binds to a novel allosteric site on ME1, located at the interface between domain B and domain C of the protein.[2] This binding locks the enzyme in an "open" conformation, preventing the conformational changes necessary for catalysis and product release.[2] The crystal structure of the ME1-AS1134900-NADPH complex has been deposited in the Protein Data Bank under the accession code --INVALID-LINK--.[3]

Logical Relationship of Uncompetitive Inhibition

E Free ME1 Enzyme ES ME1-Substrate Complex E->ES + Substrate ES->E - Substrate EP ME1-Product Complex ES->EP Catalysis ESI Abortive ME1-Substrate-Inhibitor Complex ES->ESI + Inhibitor EP->E - Product P Product I This compound (Inhibitor) ESI->ES - Inhibitor

Caption: Uncompetitive inhibition of ME1 by this compound.

Signaling Pathways Involving ME1

ME1's metabolic output, particularly the production of NADPH and pyruvate, allows it to influence various signaling pathways implicated in cancer progression. Inhibition of ME1 by this compound is therefore predicted to modulate these pathways.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[4][5] In the absence of a Wnt signal, the "destruction complex" phosphorylates β-catenin, targeting it for proteasomal degradation.[5][6] Wnt signaling inhibits this complex, leading to β-catenin accumulation, nuclear translocation, and activation of target gene transcription.[5][6] While the precise molecular link is still under investigation, ME1 is thought to promote Wnt signaling. Inhibition of ME1 by this compound may therefore lead to a downregulation of this pro-proliferative pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Frizzled->LRP5_6 Dsh Dishevelled (Dsh) Frizzled->Dsh DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->DestructionComplex Inhibits beta_catenin_cyto β-catenin DestructionComplex->beta_catenin_cyto Phosphorylation & Degradation Proteasome Proteasome beta_catenin_cyto->Proteasome beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc Translocation ME1 Malic Enzyme 1 (ME1) ME1->DestructionComplex Modulates (Proposed) Pyruvate Pyruvate ME1->Pyruvate Generates NADPH NADPH ME1->NADPH Generates Malate Malate Malate->ME1 NADP NADP+ NADP->ME1 TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds to TargetGenes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activates

Caption: Proposed role of ME1 in the Wnt/β-catenin pathway.

IL-6/JAK2/STAT3 Signaling Pathway

The IL-6/JAK2/STAT3 pathway is a key signaling cascade in inflammation and cancer.[7] Binding of the cytokine IL-6 to its receptor leads to the activation of Janus kinase 2 (JAK2), which in turn phosphorylates and activates the Signal Transducer and Activator of Transcription 3 (STAT3).[7] Phosphorylated STAT3 dimerizes, translocates to the nucleus, and activates the transcription of target genes involved in cell survival and proliferation.[7] ME1-derived NADPH can contribute to the production of reactive oxygen species (ROS) by NADPH oxidases.[8] ROS have been shown to activate the JAK/STAT pathway.[8] Therefore, inhibition of ME1 by this compound could potentially dampen IL-6/JAK2/STAT3 signaling by reducing NADPH-dependent ROS production.[8]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R gp130 gp130 IL6R->gp130 JAK2 JAK2 gp130->JAK2 Activates STAT3_cyto STAT3 JAK2->STAT3_cyto Phosphorylates pSTAT3_cyto p-STAT3 (Dimer) STAT3_cyto->pSTAT3_cyto pSTAT3_nuc p-STAT3 pSTAT3_cyto->pSTAT3_nuc Translocation ME1 Malic Enzyme 1 (ME1) NADPH NADPH ME1->NADPH Generates NOX NADPH Oxidase (NOX) NADPH->NOX ROS Reactive Oxygen Species (ROS) NOX->ROS Produces ROS->JAK2 Activates (Proposed) TargetGenes Target Gene Transcription (e.g., Bcl-xL, Mcl-1) pSTAT3_nuc->TargetGenes Activates

Caption: Proposed role of ME1 in the IL-6/JAK2/STAT3 pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the allosteric inhibition of ME1 by this compound.

ME1 Enzyme Kinetics Assay (Diaphorase/Resazurin-Coupled)

This assay measures the production of NADPH by ME1 in a coupled reaction where diaphorase uses the generated NADPH to reduce the non-fluorescent resazurin to the highly fluorescent resorufin.

Experimental Workflow:

start Start prep_reagents Prepare Reagents: - ME1 Enzyme - this compound dilutions - Substrates (Malate, NADP+) - Diaphorase - Resazurin - Assay Buffer start->prep_reagents add_components Add to 384-well plate: 1. Assay Buffer 2. ME1 Enzyme 3. This compound or DMSO (control) prep_reagents->add_components incubate1 Incubate at room temperature add_components->incubate1 add_substrates Add substrate mix (Malate, NADP+, Diaphorase, Resazurin) to initiate reaction incubate1->add_substrates measure_fluorescence Measure fluorescence intensity (Ex: ~560 nm, Em: ~590 nm) kinetically over time add_substrates->measure_fluorescence analyze_data Analyze data: - Calculate initial reaction rates - Generate Michaelis-Menten and  Lineweaver-Burke plots - Determine IC50, Vmax, and Km measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for ME1 enzyme kinetics assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human ME1 enzyme in a suitable buffer.

    • Prepare serial dilutions of this compound in DMSO.

    • Prepare a substrate mix containing L-malate, NADP+, diaphorase, and resazurin in assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2).

  • Assay Plate Setup:

    • In a 384-well, black, clear-bottom plate, add assay buffer.

    • Add the ME1 enzyme to all wells except for the no-enzyme control.

    • Add the this compound dilutions or DMSO (for the control) to the respective wells.

  • Incubation:

    • Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the substrate mix to all wells.

    • Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity (Excitation: ~560 nm, Emission: ~590 nm) kinetically over a set time period (e.g., 30 minutes) at room temperature.

  • Data Analysis:

    • Calculate the initial reaction rates (V0) from the linear portion of the fluorescence versus time curves.

    • Plot V0 against the substrate concentration to generate Michaelis-Menten curves.

    • Generate Lineweaver-Burke plots (1/V0 vs. 1/[S]) to determine the mode of inhibition.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the apparent Vmax and Km values at different inhibitor concentrations.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay assesses the passive permeability of a compound across an artificial lipid membrane, providing an in vitro model for predicting intestinal absorption or blood-brain barrier penetration.

Experimental Workflow:

start Start prep_plates Prepare Donor and Acceptor Plates start->prep_plates coat_membrane Coat the filter membrane of the Donor plate with a lipid solution (e.g., lecithin in dodecane) prep_plates->coat_membrane add_compound Add this compound solution to the Donor plate wells coat_membrane->add_compound add_buffer Add buffer to the Acceptor plate wells add_compound->add_buffer assemble_sandwich Assemble the 'sandwich' by placing the Donor plate on top of the Acceptor plate add_buffer->assemble_sandwich incubate Incubate the sandwich at room temperature with gentle shaking assemble_sandwich->incubate disassemble Disassemble the plates incubate->disassemble quantify Quantify the concentration of this compound in both Donor and Acceptor wells using LC-MS/MS or UV-Vis spectroscopy disassemble->quantify calculate_permeability Calculate the permeability coefficient (Pe) quantify->calculate_permeability end End calculate_permeability->end

Caption: Workflow for the PAMPA assay.

Methodology:

  • Plate Preparation:

    • Use a 96-well filter plate as the "Donor" plate and a corresponding 96-well plate as the "Acceptor" plate.

  • Membrane Coating:

    • Coat the filter membrane of each well in the Donor plate with a small volume of a lipid solution (e.g., 2% lecithin in dodecane) and allow the solvent to evaporate.

  • Compound Addition:

    • Prepare a solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, PBS) and add it to the wells of the Donor plate.

  • Acceptor Plate Preparation:

    • Fill the wells of the Acceptor plate with buffer.

  • Assembly and Incubation:

    • Carefully place the Donor plate onto the Acceptor plate, ensuring contact between the membrane and the acceptor buffer.

    • Incubate the "sandwich" at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Quantification:

    • After incubation, separate the plates.

    • Determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

  • Permeability Calculation:

    • Calculate the permeability coefficient (Pe) using the following equation:

      • Pe = (-VD * VA) / ((VD + VA) * A * t) * ln(1 - [CA] / [Ceq])

      • Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [CA] is the concentration in the acceptor well, and [Ceq] is the equilibrium concentration.

Conclusion

This compound is a valuable research tool for studying the biological functions of ME1. Its well-characterized uncompetitive allosteric mechanism of inhibition provides a unique approach to modulating ME1 activity. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals working with this compound and investigating the therapeutic potential of ME1 inhibition. Further studies are warranted to fully elucidate the intricate role of ME1 in cellular signaling and to explore the potential for developing clinically viable allosteric inhibitors of this important metabolic enzyme.

References

AS1134900: A Technical Guide for Cancer Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS1134900 is a novel, potent, and selective small-molecule inhibitor of cytosolic NADP+-dependent malic enzyme 1 (ME1), a key enzyme in cancer metabolism. This document provides an in-depth technical guide on this compound, summarizing its mechanism of action, biochemical and cellular activities, and the experimental protocols used for its characterization. The information presented is intended to support researchers and drug development professionals in utilizing this compound as a tool for investigating the role of ME1 in cancer and exploring its therapeutic potential.

Introduction

Cancer cells exhibit altered metabolic pathways to support their rapid proliferation and survival. One such adaptation is the increased reliance on specific enzymes for the production of essential metabolites. Malic enzyme 1 (ME1) is a cytosolic enzyme that catalyzes the oxidative decarboxylation of L-malate to pyruvate, generating NADPH in the process.[1] NADPH is a critical reducing equivalent for anabolic processes, such as fatty acid synthesis, and for maintaining redox homeostasis by regenerating reduced glutathione. In many cancers, the upregulation of ME1 is associated with malignant phenotypes, making it an attractive target for therapeutic intervention.

This compound has been identified as a highly selective, allosteric inhibitor of ME1.[2][3][4] This guide details its biochemical properties and the methodologies employed in its evaluation.

Mechanism of Action

This compound is an uncompetitive inhibitor of ME1 with respect to both of its substrates, L-malate and NADP+.[1][2] This means that this compound binds to the enzyme-substrate complex, and not to the free enzyme. X-ray crystallography studies have revealed that this compound binds to a novel allosteric site on ME1, distinct from the active site.[2][4] This binding locks the enzyme in an inactive conformation, preventing the catalytic reaction.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from biochemical and cellular assays.

Table 1: Biochemical Activity of this compound against Malic Enzyme 1
ParameterValueAssay Conditions
IC50 0.73 µMDiaphorase/resazurin-coupled ME1 assay
Inhibition Type UncompetitiveEnzyme kinetics analysis
Selectivity Selective for ME1 over ME2Comparative enzyme assays
Table 2: Enzyme Kinetics of ME1 in the Presence of this compound
This compound Conc. (µM)Km for L-malate (µM)Vmax (relative units)
01201.00
1600.50
3300.25

Note: The values in Table 2 are approximate and derived from graphical representations in the source literature for illustrative purposes.

Table 3: Cellular Activity of this compound
AssayCell LineResult
Cell ViabilityPATU-8988T (pancreatic cancer)No significant reduction in cell proliferation
PermeabilityParallel Artificial Membrane Permeability Assay (PAMPA)Limited cell permeability

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Diaphorase/Resazurin-Coupled ME1 Enzymatic Assay

This assay is used to determine the enzymatic activity of ME1 and the inhibitory potency of compounds like this compound.

Principle: The NADPH produced by the ME1 reaction is used by diaphorase to reduce the non-fluorescent resazurin to the highly fluorescent resorufin. The rate of resorufin formation is proportional to the ME1 activity.

Materials:

  • Recombinant human ME1 enzyme

  • L-malate

  • NADP+

  • Diaphorase

  • Resazurin

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • This compound or other test compounds

  • 384-well assay plates

  • Fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing L-malate, NADP+, diaphorase, and resazurin in the assay buffer.

  • Add the test compound (this compound) at various concentrations to the wells of the assay plate.

  • To initiate the reaction, add the ME1 enzyme to the wells.

  • Incubate the plate at room temperature.

  • Measure the fluorescence of resorufin (Excitation: ~540 nm, Emission: ~590 nm) at multiple time points to determine the reaction rate.

  • Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is used to predict the passive permeability of a compound across a lipid membrane, providing an indication of its potential for cell membrane penetration.

Principle: A 96-well filter plate is coated with a lipid solution to form an artificial membrane. The test compound is added to the donor wells, and its diffusion across the membrane into the acceptor wells is measured over time.

Materials:

  • 96-well filter plates (donor plate)

  • 96-well acceptor plates

  • Lipid solution (e.g., phosphatidylcholine in dodecane)

  • Test compound (this compound)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Analytical instrumentation for compound quantification (e.g., LC-MS/MS)

Procedure:

  • Coat the filter membrane of the donor plate with the lipid solution.

  • Add the test compound dissolved in PBS to the donor wells.

  • Add fresh PBS to the acceptor wells.

  • Assemble the donor and acceptor plates to form a "sandwich" and incubate at room temperature for a defined period (e.g., 4-18 hours).

  • After incubation, determine the concentration of the test compound in both the donor and acceptor wells using an appropriate analytical method.

  • Calculate the apparent permeability coefficient (Papp) using the following formula:

    Papp = (VA / (Area * time)) * ln((CDonor(final) - CAcceptor(final)) / CDonor(initial))

    Where:

    • VA = Volume of the acceptor well

    • Area = Surface area of the membrane

    • time = Incubation time

    • C = Concentration of the compound

Visualizations

Signaling Pathway

ME1_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondria Growth_Factors Growth Factors Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factors->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K AKT AKT PI3K->AKT ME1 ME1 AKT->ME1 Upregulates Expression Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutamine_Mito Glutamine Glutamine->Glutamine_Mito alpha_KG α-Ketoglutarate Glutamate->alpha_KG Malate_Cytosol Malate alpha_KG->Malate_Cytosol Reductive Carboxylation Malate_Cytosol->ME1 Pyruvate_Cytosol Pyruvate NADPH NADPH Fatty_Acid_Synthesis Fatty Acid Synthesis NADPH->Fatty_Acid_Synthesis Redox_Homeostasis Redox Homeostasis NADPH->Redox_Homeostasis ME1->Pyruvate_Cytosol ME1->NADPH This compound This compound This compound->ME1 Glutamate_Mito Glutamate Glutamine_Mito->Glutamate_Mito alpha_KG_Mito α-Ketoglutarate Glutamate_Mito->alpha_KG_Mito TCA_Cycle TCA Cycle alpha_KG_Mito->TCA_Cycle Malate_Mito Malate TCA_Cycle->Malate_Mito Malate_Mito->Malate_Cytosol

Caption: Role of ME1 in cancer metabolism and its inhibition by this compound.

Experimental Workflow

Experimental_Workflow cluster_biochemical Biochemical Characterization cluster_cellular Cellular Characterization Enzyme_Assay Diaphorase/Resazurin-Coupled ME1 Enzymatic Assay IC50 IC50 Determination Enzyme_Assay->IC50 Enzyme_Kinetics Enzyme Kinetics Analysis IC50->Enzyme_Kinetics Km_Vmax Km and Vmax Determination Enzyme_Kinetics->Km_Vmax Selectivity_Assay ME2 Selectivity Assay Km_Vmax->Selectivity_Assay Selectivity_Result Confirmation of ME1 Selectivity Selectivity_Assay->Selectivity_Result Permeability_Assay Parallel Artificial Membrane Permeability Assay (PAMPA) Papp Permeability Coefficient (Papp) Calculation Permeability_Assay->Papp Cell_Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Viability_Data Assessment of Proliferation Effects Cell_Viability_Assay->Viability_Data

Caption: Experimental workflow for the characterization of this compound.

Conclusion

This compound is a valuable chemical probe for studying the role of ME1 in cancer metabolism. Its high potency and selectivity make it a useful tool for elucidating the downstream effects of ME1 inhibition. While its limited cell permeability may restrict its direct therapeutic application in its current form, this compound serves as an important lead compound for the development of future ME1-targeted therapies. The detailed protocols and data presented in this guide are intended to facilitate further research into the function of ME1 and the development of novel anticancer agents.

References

Preliminary Efficacy of AS1134900: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the preliminary efficacy studies of AS1134900, a novel, potent, and selective allosteric inhibitor of NADP+-dependent malic enzyme 1 (ME1). The information presented is intended for researchers, scientists, and professionals involved in drug development and oncology research.

Introduction

NADP+-dependent malic enzyme 1 (ME1) is a cytosolic enzyme that catalyzes the oxidative decarboxylation of malate to pyruvate, concomitantly reducing NADP+ to NADPH.[1][2][3] ME1 is a key metabolic enzyme implicated in various cellular processes, including lipogenesis and the maintenance of redox balance through the production of NADPH.[4][5] Upregulated expression of ME1 has been observed in several human cancers and is often associated with poor prognosis, making it a promising therapeutic target.[1][4][6] this compound has been identified as a novel, highly selective small-molecule inhibitor of ME1.[1][2] This document summarizes the available preliminary data on its efficacy.

Mechanism of Action

This compound functions as a non-competitive inhibitor of ME1 with respect to both of its substrates, malate and NADP+.[1][3] Enzyme kinetic studies have revealed that this compound binds to a novel allosteric site on the ME1 enzyme, outside of the active site.[1][2][3] This binding is dependent on the presence of both NADP+ and malate, indicating that this compound preferentially binds to the enzyme-substrate complex, forming an abortive ternary complex.[1][3] X-ray crystallography has confirmed that this compound binds at the interface between domains B and C of the ME1 protein.[1][3]

Quantitative Data Summary

The following table summarizes the key quantitative data from in vitro enzymatic assays assessing the inhibitory activity of this compound.

ParameterValueDescriptionReference
IC50 (ME1) 0.73 µMThe half maximal inhibitory concentration of this compound against human ME1 enzyme activity.[1][7]
Selectivity HighThis compound demonstrates high selectivity for ME1 over the mitochondrial isoform, ME2. No significant inhibition of ME2 was observed.[1][2][7]
Inhibition Type UncompetitiveThe inhibitor binds to the enzyme-substrate complex, affecting both Vmax and Km.[1][3]

Experimental Protocols

ME1 Enzymatic Activity Assay (Diaphorase/Resazurin-Coupled Assay)

This assay was utilized to determine the in vitro inhibitory activity of this compound on ME1.

  • Principle: The production of NADPH by ME1 is coupled to the diaphorase-mediated reduction of resazurin to the fluorescent product, resorufin. The rate of resorufin production is proportional to ME1 activity.

  • Reagents:

    • Assay Buffer: (Specific composition to be detailed based on primary literature, typically includes a buffer like Tris-HCl, MgCl2, and other necessary ions).

    • Recombinant Human ME1 Enzyme

    • Substrates: L-Malic acid, NADP+

    • Coupling Enzymes and Substrates: Diaphorase, Resazurin

    • Test Compound: this compound (in DMSO)

  • Procedure:

    • A solution of ME1 enzyme in assay buffer is prepared.

    • This compound, at various concentrations, is pre-incubated with the enzyme solution.

    • The reaction is initiated by the addition of the substrates (L-malic acid and NADP+) and the coupling reagents (diaphorase and resazurin).

    • The fluorescence of resorufin is measured kinetically over time using a microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm).

    • The rate of reaction is calculated from the linear portion of the fluorescence curve.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cell Viability Assay

Preliminary studies on the effect of this compound on cancer cell proliferation were conducted using a pancreatic cancer cell line.

  • Cell Line: PATU-8988T (human pancreatic cancer cell line)

  • Principle: To assess the effect of this compound on cell proliferation and viability.

  • Reagents:

    • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics.

    • This compound (in DMSO)

    • Reagents for a viability assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

    • Cells are incubated for a specified period (e.g., 72 hours).

    • At the end of the incubation period, the cell viability reagent is added to each well according to the manufacturer's instructions.

    • Luminescence is measured using a microplate reader.

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Preliminary Efficacy Findings and Limitations

In vitro enzymatic assays have demonstrated that this compound is a potent and selective inhibitor of ME1.[1][7] However, preliminary studies assessing its anti-proliferative effects on the PATU-8988T pancreatic cancer cell line did not show a reduction in cell viability.[1] This lack of cellular efficacy is attributed to the limited cell permeability of the compound.[1]

Signaling Pathways and Experimental Workflows

ME1's Role in Cellular Metabolism and Cancer

ME1 plays a crucial role in cellular metabolism, particularly in the production of NADPH, which is vital for reductive biosynthesis and for counteracting oxidative stress. In cancer cells, elevated ME1 activity supports rapid proliferation by supplying NADPH for fatty acid synthesis and maintaining redox homeostasis.

ME1_Signaling_Pathway cluster_ME1_reaction ME1 Catalyzed Reaction Malate Malate ME1 ME1 Malate->ME1 Pyruvate Pyruvate NADP NADP+ NADP->ME1 NADPH NADPH Reductive_Biosynthesis Reductive Biosynthesis (e.g., Fatty Acid Synthesis) NADPH->Reductive_Biosynthesis Redox_Homeostasis Redox Homeostasis (e.g., Glutathione Reduction) NADPH->Redox_Homeostasis ME1->Pyruvate ME1->NADPH This compound This compound This compound->ME1 Inhibition Cancer_Cell_Proliferation Cancer Cell Proliferation Reductive_Biosynthesis->Cancer_Cell_Proliferation Redox_Homeostasis->Cancer_Cell_Proliferation

Caption: The role of ME1 in cancer cell metabolism and the inhibitory action of this compound.

Experimental Workflow for this compound Efficacy Testing

The following diagram illustrates the typical workflow for evaluating the preliminary efficacy of a compound like this compound.

Experimental_Workflow Compound_Synthesis Compound Synthesis (this compound) In_Vitro_Enzymatic_Assay In Vitro Enzymatic Assay (ME1 Inhibition) Compound_Synthesis->In_Vitro_Enzymatic_Assay IC50_Determination IC50 Determination In_Vitro_Enzymatic_Assay->IC50_Determination Selectivity_Assay Selectivity Assay (vs. ME2) In_Vitro_Enzymatic_Assay->Selectivity_Assay Cell_Permeability_Assay Cell Permeability Assay IC50_Determination->Cell_Permeability_Assay Selectivity_Assay->Cell_Permeability_Assay Cell_Based_Assay Cell-Based Proliferation Assay Cell_Permeability_Assay->Cell_Based_Assay In_Vivo_Studies In Vivo Efficacy Studies (e.g., Xenograft Models) Cell_Based_Assay->In_Vivo_Studies If potent & permeable Lead_Optimization Lead Optimization Cell_Based_Assay->Lead_Optimization If potent, but not permeable In_Vivo_Studies->Lead_Optimization

Caption: A generalized experimental workflow for the preclinical evaluation of an enzyme inhibitor.

Conclusion and Future Directions

This compound is a potent and highly selective allosteric inhibitor of ME1 in biochemical assays. However, its limited cell permeability currently restricts its efficacy in cellular models. The discovery of this compound and the elucidation of its binding site on ME1 provide a valuable starting point for the development of future ME1 inhibitors with improved pharmacological properties.[1] Further medicinal chemistry efforts are warranted to optimize the scaffold of this compound to enhance cell permeability and unlock the therapeutic potential of ME1 inhibition in cancer.

References

Methodological & Application

Application Notes and Protocols for AS1134900, a Novel Allosteric Inhibitor of Malic Enzyme 1 (ME1)

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the in vitro characterization of AS1134900, a potent and selective allosteric inhibitor of NADP+-dependent Malic Enzyme 1 (ME1). The provided information is intended for researchers, scientists, and drug development professionals working on ME1 as a therapeutic target, particularly in the context of cancer metabolism.

Introduction

NADP+-dependent malic enzyme 1 (ME1) is a cytosolic enzyme that catalyzes the oxidative decarboxylation of malate to pyruvate, generating NADPH in the process.[1][2] Upregulated ME1 expression has been implicated in the progression of various cancers, making it a promising target for drug discovery.[1][3] this compound has been identified as a novel, highly selective small-molecule inhibitor of ME1.[1][2][4][5] It acts through an uncompetitive mechanism of inhibition with respect to both malate and NADP+, binding to a novel allosteric site on the enzyme.[1][2][4]

Data Presentation

Table 1: Inhibitory Potency of this compound against ME1
CompoundTargetAssay TypeIC50 (µM)
This compoundHuman ME1Diaphorase/resazurin-coupled assay0.73[1][6]
Table 2: Selectivity of this compound
CompoundTargetInhibition
This compoundHuman ME2No detectable inhibition[1][4]
ATP (control)Human ME2IC50 = 100 µM[1]
Table 3: Enzyme Kinetic Parameters of ME1 in the Presence of this compound
This compound ConcentrationEffect on Km (vs. malate and NADP+)Effect on Vmax
Increasing ConcentrationsDecreased[1][4]Decreased[1][4]

Experimental Protocols

Protocol 1: Diaphorase/Resazurin-Coupled ME1 In Vitro Assay

This high-throughput screening assay is used to determine the inhibitory activity of compounds against ME1. The production of NADPH by ME1 is coupled to the diaphorase-mediated reduction of resazurin to the fluorescent product, resorufin.

Materials:

  • Recombinant human ME1 enzyme

  • DL-Malate

  • NADP+

  • Diaphorase

  • Resazurin

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • This compound or other test compounds

  • 384-well black plates

  • Plate reader with fluorescence capabilities (Excitation: 530-560 nm, Emission: 590 nm)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Create a serial dilution of the test compound in the assay buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Add a solution containing ME1 enzyme, DL-malate, and NADP+ to each well.

  • Initiate the reaction by adding a solution of diaphorase and resazurin.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected from light.

  • Measure the fluorescence intensity at the appropriate wavelengths.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value.

Protocol 2: Enzyme Kinetics Assay for Mechanism of Inhibition

This assay determines the kinetic mechanism of inhibition of this compound on ME1 activity by measuring reaction rates at varying substrate and inhibitor concentrations.

Materials:

  • Recombinant human ME1 enzyme

  • DL-Malate (various concentrations)

  • NADP+ (various concentrations)

  • This compound (at least three different concentrations, including 0 µM)

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • UV-transparent 96-well plates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Varying Malate Concentration:

    • Prepare reaction mixtures in a 96-well plate containing fixed concentrations of ME1, NADP+, and varying concentrations of this compound.

    • Initiate the reaction by adding varying concentrations of DL-malate.

    • Immediately measure the rate of NADPH production by monitoring the increase in absorbance at 340 nm over time.

  • Varying NADP+ Concentration:

    • Prepare reaction mixtures with fixed concentrations of ME1, DL-malate, and varying concentrations of this compound.

    • Initiate the reaction by adding varying concentrations of NADP+.

    • Measure the rate of NADPH production as described above.

  • Data Analysis:

    • Plot the initial reaction velocities against the substrate concentrations to generate Michaelis-Menten plots.

    • Create Lineweaver-Burke plots (1/velocity vs. 1/[substrate]) for each inhibitor concentration. The parallel lines observed in these plots are indicative of uncompetitive inhibition.[1][3]

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides an estimation of the passive cell permeability of a compound.

Materials:

  • PAMPA plate system (e.g., from Millipore)

  • Donor solution (buffer at a specific pH, e.g., 7.4)

  • Acceptor solution (buffer with a lipid membrane)

  • Test compound (this compound)

  • High-permeability control (e.g., Metoprolol)[1]

  • Low-permeability control

  • LC-MS/MS or UV-Vis spectrophotometer for compound quantification

Procedure:

  • Dissolve the test compound and controls in the donor solution.

  • Add the donor solutions to the donor wells of the PAMPA plate.

  • Add the acceptor solution to the acceptor wells.

  • Assemble the PAMPA plate sandwich and incubate for a defined period (e.g., 4-16 hours) at room temperature.

  • After incubation, determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method.

  • Calculate the permeability coefficient (Pe). The results for this compound indicated limited membrane passivity.[1]

Mandatory Visualizations

ME1_Signaling_Pathway Malate Malate ME1_Substrate_Complex ME1-Malate-NADP+ Complex Malate->ME1_Substrate_Complex NADP NADP+ NADP->ME1_Substrate_Complex ME1 ME1 (Malic Enzyme 1) ME1->ME1_Substrate_Complex Pyruvate Pyruvate NADPH NADPH CO2 CO2 This compound This compound Inactive_Complex Abortive Complex (ME1-Malate-NADPH-AS1134900) This compound->Inactive_Complex ME1_Substrate_Complex->Pyruvate ME1_Substrate_Complex->NADPH ME1_Substrate_Complex->CO2 ME1_Substrate_Complex->Inactive_Complex Inhibition

Caption: Mechanism of uncompetitive inhibition of ME1 by this compound.

Experimental_Workflow cluster_screening Primary Screening cluster_characterization In Vitro Characterization Screening High-Throughput Screening (Diaphorase/Resazurin Assay) Hit_ID Hit Identification (this compound) Screening->Hit_ID Potency IC50 Determination Hit_ID->Potency Selectivity Selectivity Assay (vs. ME2) Potency->Selectivity Kinetics Enzyme Kinetics (Mechanism of Inhibition) Selectivity->Kinetics Permeability Permeability Assay (PAMPA) Kinetics->Permeability

Caption: Experimental workflow for the identification and characterization of this compound.

References

Application Notes for AS1134900 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

AS1134900 is a novel, potent, and highly selective small-molecule inhibitor of NADP+-dependent Malic Enzyme 1 (ME1).[1][2][3] ME1 is a cytosolic enzyme that plays a crucial role in cellular metabolism by catalyzing the oxidative decarboxylation of malate to pyruvate, generating NADPH in the process.[1][3][4] This production of NADPH is vital for various anabolic processes, including lipid and fatty acid biosynthesis, and for maintaining cellular redox homeostasis.[1][4] Upregulated expression of ME1 has been implicated in the progression of several cancers, making it a promising therapeutic target.[1][2][5]

Mechanism of Action

This compound functions as an allosteric inhibitor, binding to a novel site on the ME1 enzyme, distinct from the active site.[1][2][3] Its mechanism is uncompetitive, meaning it binds exclusively to the enzyme-substrate complex (the ME1-NADP+-malate complex), forming an inactive ternary complex and preventing the catalytic reaction.[1][2] This specificity results in high selectivity for ME1 over the mitochondrial isoform, ME2.[1][2][6]

Therapeutic Rationale in Oncology

The primary therapeutic strategy for this compound revolves around the concept of synthetic lethality. A significant subset of pancreatic ductal adenocarcinoma (PDAC) and other gastrointestinal cancers exhibit a co-deletion of the tumor suppressor SMAD4 and the nearby metabolic enzyme ME2.[6] In these ME2-null cancer cells, ME1 becomes essential for survival and proliferation.[6] By selectively inhibiting ME1, this compound is designed to induce profound growth inhibition specifically in these ME2-deficient cancer cells, while sparing normal tissues where ME1 and ME2 are functionally redundant.[6]

Critical Consideration for Cell Culture: Permeability

A crucial factor for researchers using this compound in cell-based assays is its limited cell membrane permeability .[1][2][5] A Parallel Artificial Membrane Permeability Assay (PAMPA) indicated that this compound has low passive cell permeability.[1][2] In line with this, studies on the PATU-8988T pancreatic cancer cell line, where ME1 knockdown inhibits growth, showed that treatment with this compound did not reduce cellular proliferation.[1][2] Researchers must consider this limitation when designing experiments and interpreting results, as a lack of a cellular phenotype may be due to insufficient intracellular concentration of the inhibitor rather than a lack of on-target efficacy.

Quantitative Data Summary

ParameterValue / DescriptionSource
Target Malic Enzyme 1 (ME1)[1][3][6]
IC50 0.73 µM[2][6]
Selectivity Highly selective for ME1; does not detectably inhibit ME2.[1][2][6]
Mechanism of Inhibition Allosteric, Uncompetitive with respect to both NADP+ and malate.[1][2][3]
Binding Site Binds to a novel allosteric site outside the enzyme's active site.[1][2][3]
Cell Permeability Limited passive membrane permeability.[1][2][5]

Visualizations

ME1_Pathway cluster_cytosol Cytosol cluster_downstream Downstream Processes cluster_context Cellular Context Malate L-Malate ME1 ME1 Malate->ME1 NADP NADP+ NADP->ME1 Pyruvate Pyruvate ME1->Pyruvate NADPH NADPH ME1->NADPH CO2 CO2 ME1->CO2 Lipid_Synth Lipid Biosynthesis NADPH->Lipid_Synth Redox Redox Balance (e.g., Glutathione Reductase) NADPH->Redox This compound This compound This compound->ME1 ME2_deficient ME2-Deficient Cancer Cell (e.g., Pancreatic, GI Cancers) ME2_deficient->ME1 Increased reliance on ME1

Caption: Role of ME1 in cellular metabolism and its inhibition by this compound.

Experimental_Workflow cluster_assays Downstream Assays start Start: Select appropriate cell line (e.g., ME2-deficient) culture Seed cells and culture (24-48h) start->culture prepare Prepare this compound stock (in DMSO) and serial dilutions culture->prepare treat Treat cells with a range of This compound concentrations prepare->treat viability Cell Viability Assay (e.g., MTT, CCK-8) treat->viability apoptosis Apoptosis Assay (Annexin V/PI Flow Cytometry) treat->apoptosis western Western Blot Analysis (e.g., for apoptosis markers) treat->western analyze Data Analysis and Interpretation (Consider low cell permeability) viability->analyze apoptosis->analyze western->analyze end End analyze->end

Caption: General workflow for evaluating this compound in cell culture.

Inhibition_Mechanism E ME1 (E) ES ME1-Substrate Complex (ES) E->ES + S S Substrates (S) (Malate, NADP+) ES->E - S P Products (P) (Pyruvate, NADPH) ES->P Catalysis ESI Inactive ESI Complex ES->ESI + I I This compound (I) I->E No Binding I->ES + I ESI->ES - I

References

Application Notes and Protocols for AS1134900 in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and patent documents do not contain specific dosage information for AS1134900 in animal studies. The following application notes and protocols are based on the known biochemical properties of this compound and general principles for conducting preclinical animal research with novel small molecule inhibitors. Researchers should consider this information as a starting point and must conduct dose-ranging and toxicity studies to determine the appropriate dosage for their specific animal models and experimental goals.

Introduction to this compound

This compound is a novel, potent, and selective allosteric inhibitor of NADP+-dependent malic enzyme 1 (ME1).[1][2][3] ME1 is a cytoplasmic enzyme that catalyzes the oxidative decarboxylation of malate to pyruvate, generating NADPH in the process. This enzyme plays a crucial role in cellular metabolism, particularly in lipid synthesis and redox homeostasis, and has been identified as a potential therapeutic target in oncology.[1][2]

Biochemical profiling has demonstrated that this compound is highly selective for ME1 over the mitochondrial isoform, ME2.[1] It acts as an uncompetitive inhibitor with respect to both malate and NADP+, binding to a novel allosteric site on the enzyme.[1][2] While in vitro studies have established its mechanism of action, in vivo efficacy and pharmacokinetic data for this compound have not been published. Notably, initial assessments indicated that this compound has limited passive cell permeability, which may impact its bioavailability and in vivo efficacy.[1]

Quantitative Data Summary

As no specific in vivo dosage data for this compound is available, this section provides its in vitro inhibitory concentration. Researchers should use this as a reference for designing in vivo studies aimed at achieving biologically relevant plasma and tissue concentrations.

CompoundTargetAssay TypeIC50Reference
This compoundME1Enzymatic Assay0.73 µM[1]

Proposed Signaling Pathway

The following diagram illustrates the targeted metabolic pathway of this compound.

ME1_Inhibition_Pathway cluster_reaction Malate Malate ME1 ME1 (Malic Enzyme 1) Malate->ME1 Pyruvate Pyruvate NADP NADP+ NADP->ME1 NADPH NADPH Lipid_Synthesis Lipid Synthesis NADPH->Lipid_Synthesis Redox_Homeostasis Redox Homeostasis NADPH->Redox_Homeostasis ME1->Pyruvate ME1->NADPH This compound This compound This compound->ME1 Inhibition

Diagram 1: this compound Inhibition of the ME1 Pathway.

Experimental Protocols

The following are generalized protocols for conducting initial animal studies with a novel inhibitor like this compound.

Formulation of this compound for In Vivo Administration

Given that this compound is a small molecule that may have solubility challenges, a common approach for preclinical formulation is to use a vehicle composed of a mixture of solvents.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300 (Polyethylene glycol 300)

  • Tween-80

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

Protocol:

  • Weigh the required amount of this compound for the desired concentration.

  • Dissolve the this compound powder in DMSO. For administration in mice, the final concentration of DMSO should ideally be kept below 10% of the total volume to minimize toxicity.

  • Add PEG300 to the solution and mix thoroughly.

  • Add Tween-80 to the solution and mix until a clear solution is obtained.

  • Finally, add sterile saline or PBS to reach the final desired volume.

  • A common vehicle formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. This may need to be optimized based on the solubility and stability of this compound.

  • It is recommended to prepare the formulation fresh before each administration.

Pharmacokinetic (PK) Study in Mice

A pilot PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Animal Model:

  • 6-8 week old male or female mice (e.g., C57BL/6 or BALB/c).

Protocol:

  • Acclimatize animals for at least one week before the study.

  • Divide animals into groups for intravenous (IV) and oral (PO) or intraperitoneal (IP) administration.

  • For the IV group, administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.

  • For the PO group, administer a single dose (e.g., 10-50 mg/kg) via oral gavage.

  • Collect blood samples (e.g., via tail snip or retro-orbital bleeding) at multiple time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.

  • Process blood to collect plasma and store at -80°C until analysis.

  • Analyze the concentration of this compound in plasma samples using a validated analytical method such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Calculate key PK parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).

In Vivo Efficacy Study in a Xenograft Model

Based on the proposed application of this compound in cancer, a xenograft model is a suitable choice for initial efficacy studies.

Animal Model:

  • Immunocompromised mice (e.g., nude or NSG mice) are required for implanting human cancer cell lines.

Protocol:

  • Subcutaneously inject a suspension of a relevant human cancer cell line (e.g., a pancreatic cancer cell line with ME2 deletion) into the flank of each mouse.

  • Monitor tumor growth regularly using calipers.

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into a vehicle control group and one or more this compound treatment groups.

  • Administer the vehicle or this compound at the predetermined dose and schedule (e.g., once daily via oral gavage or intraperitoneal injection).

  • Monitor tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).

  • The study endpoint can be when tumors in the control group reach a predetermined maximum size or after a set duration of treatment.

  • At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., histology, biomarker analysis).

Experimental Workflow Visualization

The following diagram provides a high-level overview of a typical preclinical workflow for evaluating a novel inhibitor like this compound.

Preclinical_Workflow Start Start: Novel Inhibitor (this compound) Formulation Formulation Development Start->Formulation PK_Study Pharmacokinetic (PK) Study Formulation->PK_Study Dose_Ranging Dose-Ranging Toxicity Study PK_Study->Dose_Ranging Efficacy_Study Efficacy Study (Xenograft Model) Dose_Ranging->Efficacy_Study Data_Analysis Data Analysis and Endpoint Evaluation Efficacy_Study->Data_Analysis Decision Go/No-Go Decision Data_Analysis->Decision

Diagram 2: Preclinical Workflow for this compound Evaluation.

References

Application Notes and Protocols for AS1134900 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS1134900 is a novel, potent, and selective small-molecule inhibitor of NADP+-dependent Malic Enzyme 1 (ME1).[1] ME1 is a key metabolic enzyme that catalyzes the oxidative decarboxylation of malate to pyruvate, concomitantly generating NADPH.[1][2] In various cancers, ME1 is upregulated and plays a crucial role in promoting malignant phenotypes by supporting lipogenesis, maintaining redox homeostasis, and contributing to cancer cell stemness.[3] this compound exhibits a unique allosteric and uncompetitive mechanism of inhibition, binding to a novel site on the ME1 enzyme outside of the active site.[1][4] These application notes provide detailed experimental protocols for researchers investigating the effects of this compound.

Mechanism of Action

This compound is an uncompetitive inhibitor of ME1 with respect to both of its substrates, L-malate and NADP+.[1][4][5] This means that this compound binds to the enzyme-substrate complex, and increasing substrate concentrations does not overcome the inhibitory effect. The binding of this compound to the ME1-substrate complex forms an abortive ternary complex, preventing the catalytic reaction from proceeding.[1]

Data Presentation

Enzyme Kinetics

The inhibitory effect of this compound on ME1 activity was determined using a diaphorase/resazurin-coupled assay.[1] The half-maximal inhibitory concentration (IC50) and kinetic parameters are summarized below.

ParameterValueReference
IC50 0.73 µM[1]

Table 1: Inhibitory Potency of this compound against ME1.

The kinetic analysis of this compound reveals its uncompetitive inhibition mechanism, as evidenced by the parallel lines in a Lineweaver-Burk plot and a decrease in both Vmax and Km with increasing inhibitor concentration.[1][4][5]

This compound Concentration (µM)Vmax (relative)Km (malate, relative)Km (NADP+, relative)Reference
0100%100%100%[1][4][5]
>0DecreasedDecreasedDecreased[1][4][5]

Table 2: Effect of this compound on ME1 Kinetic Parameters. Note: This table represents the qualitative trend observed in the literature. Specific values would be dependent on experimental conditions.

Cellular Permeability

The cell permeability of this compound was assessed using a Parallel Artificial Membrane Permeability Assay (PAMPA). The results indicated limited passive cell permeability.[1] This is an important consideration for designing and interpreting cell-based assays.

Experimental Protocols

ME1 Enzymatic Assay (Diaphorase-Coupled)

This assay measures the production of NADPH by ME1. The NADPH produced is then used by diaphorase to reduce resazurin to the fluorescent product resorufin.

Materials:

  • Recombinant human ME1

  • L-Malic acid

  • NADP+

  • Diaphorase

  • Resazurin

  • This compound

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4)

  • 96-well black microplate

  • Plate reader with fluorescence capabilities (Ex/Em = 540/590 nm)

Protocol:

  • Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in assay buffer.

  • In a 96-well plate, add the following to each well:

    • Assay Buffer

    • This compound at various concentrations (or DMSO for control)

    • Recombinant ME1 enzyme

  • Incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding a substrate mix containing L-malic acid and NADP+.

  • Immediately add the detection reagent containing diaphorase and resazurin.

  • Measure the fluorescence intensity at Ex/Em = 540/590 nm in kinetic mode for 30-60 minutes at 37°C.

  • The rate of increase in fluorescence is proportional to the ME1 activity.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of this compound on the viability of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., ME2-null pancreatic cancer cell lines like PATU-8988T or BxPC3 for synthetic lethality studies)[6][7]

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplate

  • Plate reader with absorbance capabilities (570 nm)

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis

This protocol is for assessing the protein levels of ME1 and downstream signaling targets.

Materials:

  • Cancer cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-ME1, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-SREBP1, anti-FASN, anti-GAPDH or β-actin as a loading control). Recommended dilutions for anti-ME1 antibodies can range from 1:500 to 1:50000 depending on the manufacturer (e.g., Proteintech 68117-1-Ig at 1:5000-1:50000, Novus Biologicals NBP3-38062 at 1:100-1:500).[8][9]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the treated cells and determine the protein concentration of each lysate.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Cellular NADPH/NADP+ Ratio Assay

This assay measures the intracellular ratio of NADPH to NADP+, a key indicator of cellular redox state and ME1 activity.

Materials:

  • Cancer cells treated with this compound

  • NADPH/NADP+ assay kit (commercially available)

  • Lysis buffer (provided in the kit)

  • 96-well plate

  • Plate reader

Protocol:

  • Culture and treat cells with this compound as desired.

  • Harvest the cells and lyse them according to the assay kit manufacturer's instructions. The kit will typically include separate procedures for extracting NADPH and for total NADP(H).

  • Perform the enzymatic cycling reaction as described in the kit protocol. This reaction generates a product that can be measured by absorbance or fluorescence.

  • Measure the signal using a plate reader.

  • Calculate the concentrations of NADPH and NADP+ based on a standard curve.

  • Determine the NADPH/NADP+ ratio for each treatment condition.

Mandatory Visualizations

Signaling Pathways

// Nodes Malate [label="Malate", fillcolor="#F1F3F4", fontcolor="#202124"]; Pyruvate [label="Pyruvate", fillcolor="#F1F3F4", fontcolor="#202124"]; NADP [label="NADP+", fillcolor="#F1F3F4", fontcolor="#202124"]; NADPH [label="NADPH", fillcolor="#FBBC05", fontcolor="#202124"]; ME1 [label="ME1", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lipogenesis [label="Lipid Synthesis\n(e.g., FASN)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Redox [label="Redox Balance\n(GSH Regeneration)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ROS [label="ROS", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Malate -> ME1; NADP -> ME1; ME1 -> Pyruvate; ME1 -> NADPH [color="#FBBC05"]; this compound -> ME1 [arrowhead=tee, color="#EA4335", style=dashed]; NADPH -> Lipogenesis [color="#34A853"]; NADPH -> Redox [color="#34A853"]; Redox -> ROS [arrowhead=tee, style=dashed, color="#5F6368"]; Lipogenesis -> Proliferation; Redox -> Proliferation; } .dot Caption: ME1 metabolic pathway and the inhibitory action of this compound.

// Nodes start [label="Start: Cancer Cell Culture\n(e.g., ME2-null Pancreatic Cancer Cells)", fillcolor="#F1F3F4", fontcolor="#202124"]; treatment [label="Treatment with this compound\n(Dose-Response and Time-Course)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; biochemical_assays [label="Biochemical Assays", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; me1_assay [label="ME1 Enzyme Activity", fillcolor="#F1F3F4", fontcolor="#202124"]; nadph_assay [label="NADPH/NADP+ Ratio", fillcolor="#F1F3F4", fontcolor="#202124"]; cellular_assays [label="Cellular Assays", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; viability [label="Cell Viability (MTT)", fillcolor="#F1F3F4", fontcolor="#202124"]; western [label="Western Blot\n(ME1, Downstream Targets)", fillcolor="#F1F3F4", fontcolor="#202124"]; data_analysis [label="Data Analysis and Interpretation", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> treatment; treatment -> biochemical_assays; treatment -> cellular_assays; biochemical_assays -> me1_assay; biochemical_assays -> nadph_assay; cellular_assays -> viability; cellular_assays -> western; me1_assay -> data_analysis; nadph_assay -> data_analysis; viability -> data_analysis; western -> data_analysis; } .dot Caption: General experimental workflow for evaluating this compound.

Synthetic Lethality in ME2-null Cancers

A promising therapeutic strategy for this compound is the concept of synthetic lethality. Pancreatic ductal adenocarcinoma (PDAC) and other gastrointestinal cancers frequently exhibit co-deletion of the tumor suppressor SMAD4 and the nearby metabolic enzyme Malic Enzyme 2 (ME2).[6][10] Cells lacking ME2 may become more dependent on ME1 for the production of NADPH and other essential metabolic functions. Therefore, inhibiting ME1 with this compound in ME2-null cancer cells is hypothesized to induce selective cell death.

Experimental Design:

  • Cell Lines: Utilize a panel of pancreatic cancer cell lines with known ME2 status.

    • ME2-null: PATU-8988T, BxPC3, Panc05.04, Hs766T[6][7]

    • ME2-intact (control): Panc1, KP-1NL, ASPC1[6][7]

  • Assays:

    • Perform cell viability assays (e.g., MTT or colony formation assays) to compare the sensitivity of ME2-null and ME2-intact cell lines to this compound treatment.

    • Measure markers of apoptosis (e.g., cleaved caspase-3 by Western blot) to confirm the mechanism of cell death.

    • Assess changes in NADPH levels and markers of oxidative stress in both cell types following treatment.

Synthetic_Lethality cluster_0 ME2-Intact Cancer Cell cluster_1 ME2-Null Cancer Cell ME1_intact ME1 NADPH_intact Sufficient NADPH ME1_intact->NADPH_intact ME2_intact ME2 ME2_intact->NADPH_intact AS1134900_intact This compound AS1134900_intact->ME1_intact Survival_intact Cell Survival NADPH_intact->Survival_intact ME1_null ME1 NADPH_null Depleted NADPH ME1_null->NADPH_null ME2_null ME2 (deleted) AS1134900_null This compound AS1134900_null->ME1_null Death_null Cell Death NADPH_null->Death_null

References

Application Notes and Protocols for Measuring ME1 Inhibition with AS1134900

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malic Enzyme 1 (ME1) is a cytosolic NADP+-dependent enzyme that catalyzes the oxidative decarboxylation of L-malate to pyruvate, generating NADPH in the process.[1][2] This enzymatic activity places ME1 at a critical juncture of cellular metabolism, linking the glycolytic and citric acid pathways.[1] ME1 is a significant contributor to the cytosolic NADPH pool, which is essential for fatty acid biosynthesis and for maintaining cellular redox homeostasis by regenerating reduced glutathione.[1][3] Upregulated expression and activity of ME1 have been implicated in the progression of various cancers, where it supports rapid proliferation, metastasis, and resistance to oxidative stress.[3][4] These roles have established ME1 as a promising therapeutic target in oncology.[3][4]

AS1134900 is a novel, potent, and highly selective small-molecule inhibitor of ME1.[5][6] It functions as an uncompetitive and allosteric inhibitor, meaning it binds to the enzyme-substrate complex at a site distinct from the active site.[5][6] This binding mode results in a decrease in both Vmax and Km of the enzymatic reaction.[7] This document provides detailed protocols for measuring the inhibitory activity of this compound against ME1 and for assessing its effects on cancer cells.

Data Presentation

Table 1: In Vitro Inhibition of ME1 by this compound

ParameterValueReference
Target Malic Enzyme 1 (ME1)[5][6]
Inhibitor This compound[5][6]
IC50 0.73 µM[6][8]
Mechanism of Action Uncompetitive, Allosteric[5][6]
Binding Site Binds to the ME1-substrate complex at a novel allosteric site.[5][6]
Selectivity Highly selective for ME1 over ME2.[5]

Signaling Pathway

ME1 plays a crucial role in cancer cell metabolism and signaling, contributing to proliferation, survival, and metastasis. The pathway below illustrates the central role of ME1.

ME1_Signaling_Pathway Glucose Glucose Malate_cyto Cytosolic Malate Glucose->Malate_cyto Glycolysis & TCA Cycle Intermediates Pyruvate Pyruvate Malate_cyto->Pyruvate ME1 ME1 ME1 NADPH NADPH Fatty_Acid_Syn Fatty Acid Synthesis NADPH->Fatty_Acid_Syn Redox Redox Balance (GSH Regeneration) NADPH->Redox ME1->NADPH This compound This compound This compound->ME1 Inhibition Proliferation Cell Proliferation & Survival Fatty_Acid_Syn->Proliferation Redox->Proliferation Metastasis Metastasis Proliferation->Metastasis p53 p53 p53->ME1 Transcriptional Repression

ME1 Signaling Pathway in Cancer Metabolism.

Experimental Protocols

Protocol 1: In Vitro ME1 Inhibition Assay (Diaphorase/Resazurin-Coupled)

This protocol describes a continuous-read fluorescent assay to determine the IC50 of this compound for ME1. The production of NADPH by ME1 is coupled to the diaphorase-catalyzed reduction of resazurin to the highly fluorescent resorufin.[6]

Materials:

  • Recombinant human ME1 enzyme

  • This compound

  • L-Malic acid

  • NADP+

  • Diaphorase

  • Resazurin

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 0.01% Tween-20

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader (Excitation: 540 nm, Emission: 590 nm)

Experimental Workflow:

Workflow for In Vitro ME1 Inhibition Assay.

Procedure:

  • Prepare this compound dilutions: Prepare a 10-point serial dilution of this compound in DMSO, followed by a further dilution in Assay Buffer. The final DMSO concentration in the assay should be ≤ 1%.

  • Dispense inhibitor: Add 5 µL of the diluted this compound solutions to the wells of a 384-well plate. Include wells with DMSO only as a no-inhibitor control.

  • Add ME1 enzyme: Add 10 µL of ME1 in Assay Buffer to each well.

  • Incubation: Incubate the plate at room temperature for 15 minutes.

  • Prepare substrate mix: Prepare a 2X substrate mix in Assay Buffer containing L-malate, NADP+, diaphorase, and resazurin.

  • Initiate reaction: Add 15 µL of the substrate mix to each well to start the reaction. Final concentrations should be optimized, but starting points are: 100 µM L-malate, 50 µM NADP+, 0.2 U/mL diaphorase, and 10 µM resazurin.

  • Measure fluorescence: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence at 590 nm (excitation at 540 nm) every minute for 30 minutes.

  • Data analysis: Determine the initial reaction rates from the linear portion of the fluorescence curves. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Proliferation Assay

This protocol assesses the effect of this compound on the proliferation of cancer cells. Due to the reported poor cell permeability of this compound, it is important to test a range of concentrations and incubation times.[6]

Materials:

  • Cancer cell line with known ME1 expression (e.g., A549, Panc-1)

  • This compound

  • Complete cell culture medium

  • 96-well clear, flat-bottom plates

  • Cell proliferation reagent (e.g., resazurin-based, MTS, or similar)

  • Plate reader (absorbance or fluorescence)

Procedure:

  • Cell seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

  • Compound treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for the desired time period (e.g., 48, 72, or 96 hours).

  • Proliferation assessment: Add the cell proliferation reagent according to the manufacturer's instructions and incubate for the recommended time.

  • Measure signal: Read the absorbance or fluorescence using a plate reader.

  • Data analysis: Normalize the data to the vehicle control and plot the percentage of viable cells against the logarithm of the this compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA can be used to verify the direct binding of this compound to ME1 within intact cells, which can also provide insights into its cell permeability.

Materials:

  • Cancer cell line

  • This compound

  • PBS

  • Lysis buffer with protease inhibitors

  • Equipment for heating samples precisely

  • SDS-PAGE and Western blotting reagents

  • Anti-ME1 antibody

Procedure:

  • Cell treatment: Treat cultured cells with this compound or vehicle (DMSO) for a defined period (e.g., 1-4 hours).

  • Harvest and resuspend: Harvest the cells and resuspend them in PBS.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Western blotting: Collect the supernatants, denature the proteins, and analyze the levels of soluble ME1 by SDS-PAGE and Western blotting using an anti-ME1 antibody.

  • Data analysis: A positive result is indicated by a shift in the melting curve of ME1 to a higher temperature in the presence of this compound, signifying that the inhibitor has bound to and stabilized the protein.

Conclusion

The protocols outlined in this document provide a comprehensive framework for researchers to investigate the inhibition of ME1 by this compound, both in vitro and in a cellular context. The diaphorase/resazurin-coupled assay is a robust method for determining the potency of inhibitors, while the cellular assays are crucial for understanding the biological effects and target engagement of compounds like this compound. These methods will be valuable for the continued development and characterization of ME1 inhibitors as potential cancer therapeutics.

References

Application Notes and Protocols: AS1134900 in Pancreatic Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS1134900 is a novel, potent, and selective allosteric inhibitor of Malic Enzyme 1 (ME1), a cytosolic NADP+-dependent enzyme responsible for the conversion of malate to pyruvate, generating NADPH in the process.[1][2] In the context of pancreatic ductal adenocarcinoma (PDAC), this compound is being investigated as a targeted therapeutic agent, particularly for tumors harboring a specific genetic alteration. Approximately 20% of PDAC cases exhibit a co-deletion of the tumor suppressor gene SMAD4 and the nearby gene encoding Malic Enzyme 2 (ME2).[3][4] This genetic event renders cancer cells potentially vulnerable to the inhibition of the functionally redundant ME1, a concept known as synthetic lethality.[3][4] These notes provide detailed information on the application of this compound in pancreatic cancer cell line models.

Mechanism of Action

This compound functions as an uncompetitive inhibitor of ME1 with respect to both of its substrates, malate and NADP+.[1][2] It binds to a novel allosteric site on the ME1 enzyme, distinct from the active site.[2] This binding event is thought to lock the enzyme in an open, inactive conformation.[2] The inhibition of ME1 by this compound disrupts cellular metabolism by decreasing the production of pyruvate and NADPH. This can lead to increased reactive oxygen species (ROS), activation of the AMPK pathway, and subsequent inhibition of nucleotide biosynthesis and induction of apoptosis in susceptible cancer cells.[5]

Signaling Pathway

The proposed signaling pathway for this compound's action in ME2-deficient pancreatic cancer cells is depicted below. Inhibition of ME1 leads to metabolic stress and activation of downstream pathways culminating in cell death.

AS1134900_Signaling_Pathway cluster_cell Pancreatic Cancer Cell (ME2-null) This compound This compound ME1 ME1 (Malic Enzyme 1) This compound->ME1 Inhibits Pyruvate Pyruvate ME1->Pyruvate Produces NADPH NADPH ME1->NADPH Produces Malate Malate Malate->ME1 NADP NADP+ NADP->ME1 ROS Increased ROS NADPH->ROS Reduces Biosynthesis Nucleotide Biosynthesis NADPH->Biosynthesis Supports AMPK AMPK Activation ROS->AMPK Apoptosis Apoptosis ROS->Apoptosis Induces AMPK->Biosynthesis Inhibits

Caption: Signaling pathway of this compound in ME2-null pancreatic cancer cells.

Quantitative Data

This compound exhibits high selectivity for ME1 over the mitochondrial isoform, ME2. A significant challenge noted in the literature is the limited cell permeability of this compound, which may impact its efficacy in cell-based assays.[1][2]

ParameterValueEnzyme/Cell LineNotes
IC50 0.73 µMRecombinant Human ME1In vitro enzymatic assay.[3][4]
IC50 >100 µM (approx.)Recombinant Human ME2Demonstrates high selectivity for ME1.[1]
Cell Proliferation No significant reductionPATU-8988TAttributed to limited cell permeability.[1][2]

Experimental Protocols

ME1 Enzymatic Activity Assay (Diaphorase/Resazurin-Coupled Assay)

This assay measures the enzymatic activity of ME1 by detecting the production of NADPH.

Workflow Diagram:

ME1_Assay_Workflow cluster_workflow ME1 Enzymatic Assay Workflow Start Prepare Reaction Mix (Buffer, Malate, NADP+, Diaphorase, Resazurin) Add_Inhibitor Add this compound (or vehicle control) Start->Add_Inhibitor Add_Enzyme Add ME1 Enzyme Add_Inhibitor->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Measure Measure Fluorescence (Excitation: 544 nm, Emission: 590 nm) Incubate->Measure

Caption: Workflow for the diaphorase/resazurin-coupled ME1 enzymatic assay.

Protocol:

  • Prepare Reagents:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2.

    • Substrates: L-Malic acid, NADP+.

    • Coupling Enzymes: Diaphorase.

    • Indicator: Resazurin.

    • Inhibitor: this compound dissolved in DMSO.

    • Enzyme: Recombinant human ME1.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of assay buffer containing L-malate, NADP+, diaphorase, and resazurin.

    • Add 1 µL of this compound at various concentrations (or DMSO as a vehicle control).

    • Initiate the reaction by adding 50 µL of recombinant human ME1 enzyme.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence with an excitation wavelength of 544 nm and an emission wavelength of 590 nm.

    • Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.

Cell Viability Assay (MTS/MTT Assay)

This protocol is for assessing the effect of this compound on the viability of pancreatic cancer cell lines.

Protocol:

  • Cell Seeding:

    • Culture pancreatic cancer cell lines (e.g., PATU-8988T, or ME2-null lines if available) in appropriate media.

    • Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Replace the existing medium with medium containing various concentrations of this compound or a vehicle control (DMSO).

    • Incubate the cells for 48-72 hours.

  • Viability Assessment:

    • Add MTS or MTT reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

    • Normalize the results to the vehicle-treated control cells to determine the percentage of viable cells.

Western Blot Analysis for Downstream Targets

This protocol can be used to assess changes in protein expression in pathways affected by ME1 inhibition.

Protocol:

  • Cell Lysis:

    • Culture and treat pancreatic cancer cells with this compound as described for the viability assay.

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., phosphorylated AMPK, cleaved PARP, or other markers of apoptosis and metabolic stress) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.

Conclusion

This compound is a valuable research tool for investigating the role of ME1 in pancreatic cancer metabolism, particularly in the context of ME2 deficiency. While its limited cell permeability presents a challenge for cell-based assays, it remains a highly potent and selective inhibitor of ME1 enzymatic activity. The provided protocols offer a starting point for researchers to explore the effects of this compound in relevant pancreatic cancer models. Further optimization of experimental conditions may be necessary depending on the specific cell lines and assays being used.

References

AS1134900: A Novel Allosteric Inhibitor for Studying NADPH Metabolism via Malic Enzyme 1

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide adenine dinucleotide phosphate (NADPH) is a crucial coenzyme essential for various anabolic reactions and antioxidant defense. It provides the reducing power for the biosynthesis of fatty acids, steroids, and nucleic acids, and plays a vital role in protecting cells from oxidative stress. The production of NADPH is tightly regulated and occurs through several metabolic pathways, including the pentose phosphate pathway (PPP), folate metabolism, and the conversion of malate to pyruvate catalyzed by malic enzymes.[1][2][3]

NADP+-dependent malic enzyme 1 (ME1) is a cytosolic enzyme that catalyzes the oxidative decarboxylation of malate to pyruvate, concomitantly reducing NADP+ to NADPH.[4][5][6] This reaction is a significant source of cytosolic NADPH, particularly for lipid biosynthesis.[2][7] Given its role in supplying NADPH for cell growth and proliferation, ME1 has emerged as a promising therapeutic target in cancer and metabolic diseases.[4][5][7]

AS1134900 is a recently identified novel, potent, and selective small-molecule inhibitor of ME1.[4][5][6] It acts as an allosteric inhibitor, binding to a site distinct from the active site of the enzyme.[4][5][6] This high selectivity and unique mechanism of action make this compound a valuable tool for studying the role of ME1 in NADPH metabolism and its downstream cellular functions.

Mechanism of Action of this compound

This compound is an uncompetitive inhibitor of ME1 with respect to both of its substrates, malate and NADP+.[4][5] This means that this compound binds only to the enzyme-substrate complex (ME1-malate-NADP+), forming an abortive ternary complex and preventing the catalytic reaction from proceeding.[4][5] X-ray crystallography has revealed that this compound binds to a novel allosteric pocket on ME1, outside the active site.[4][5][6] This binding event stabilizes an "open" conformation of the enzyme, which is catalytically inactive.[4]

A key feature of this compound is its high selectivity for ME1 over the mitochondrial isoform, ME2.[4][5][8] This specificity allows for the precise interrogation of ME1's function without confounding effects from the inhibition of other malic enzyme isoforms.

Data Presentation

The inhibitory potency and kinetic parameters of this compound against human ME1 are summarized in the table below.

ParameterValueReference
IC50 0.73 µM[5][8]
Inhibition Type Uncompetitive vs. Malate & NADP+[4][5]
Binding Site Allosteric[4][5][6]
Selectivity High for ME1 over ME2[4][5][8]

Experimental Protocols

The following is a generalized protocol for an in vitro enzymatic assay to determine the inhibitory activity of this compound on ME1. This protocol is based on the principles of the diaphorase/resazurin-coupled assay used in the characterization of this compound.[8]

Objective: To measure the IC50 of this compound for ME1.

Materials:

  • Recombinant human ME1 enzyme

  • This compound

  • L-Malic acid

  • NADP+

  • Diaphorase

  • Resazurin

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2)

  • 384-well microplate, black

  • Plate reader capable of measuring fluorescence (Ex/Em = 560/590 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 100 µM.

  • Assay Reaction Mixture: Prepare a reaction mixture containing the assay buffer, L-malic acid, NADP+, diaphorase, and resazurin. The final concentrations of these reagents should be optimized for the specific enzyme batch and assay conditions.

  • Dispensing:

    • Add a small volume (e.g., 5 µL) of the this compound dilutions or DMSO (for control wells) to the wells of the 384-well plate.

    • Initiate the reaction by adding the ME1 enzyme to the assay reaction mixture and immediately dispense a volume (e.g., 20 µL) into the wells of the microplate.

  • Incubation: Incubate the plate at room temperature or 37°C for a predetermined time (e.g., 30-60 minutes), protected from light.

  • Measurement: Measure the fluorescence intensity using a plate reader with excitation at ~560 nm and emission at ~590 nm.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

The following diagrams illustrate the relevant metabolic pathway and the mechanism of action of this compound.

NADPH_Metabolism cluster_ME1 Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P PPP Pentose Phosphate Pathway G6P->PPP NADPH_cyto NADPH (Cytosol) PPP->NADPH_cyto Major Source Malate_cyto Malate (Cytosol) Pyruvate_cyto Pyruvate (Cytosol) Malate_cyto->Pyruvate_cyto Oxidative Decarboxylation ME1 Malic Enzyme 1 (ME1) ME1->NADPH_cyto Biosynthesis Reductive Biosynthesis (e.g., Fatty Acids) NADPH_cyto->Biosynthesis Reducing Power NADP_cyto NADP+ NADP_cyto->ME1 AS1134900_Mechanism cluster_inhibition Uncompetitive Inhibition ME1_inactive ME1 (Inactive) ME1_Substrate_Complex ME1-Substrate Complex ME1_inactive->ME1_Substrate_Complex Substrate Binding Substrates Malate + NADP+ Substrates->ME1_Substrate_Complex Products Pyruvate + NADPH ME1_Substrate_Complex->Products Catalysis Abortive_Complex ME1-Substrate-AS1134900 (Inactive Complex) ME1_Substrate_Complex->Abortive_Complex this compound Binding This compound This compound This compound->Abortive_Complex

References

Troubleshooting & Optimization

improving AS1134900 cell permeability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AS1134900, a selective allosteric inhibitor of malic enzyme 1 (ME1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments, with a special focus on addressing its known characteristic of limited cell permeability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel, highly selective small-molecule inhibitor of malic enzyme 1 (ME1).[1][2] It functions as an uncompetitive, allosteric inhibitor, meaning it binds to a site on the enzyme distinct from the active site and only interacts with the enzyme when it is bound to its substrates, NADP+ and malate.[1][2][3] This binding prevents the enzyme from completing its catalytic cycle, thereby inhibiting its activity.[1][3]

Q2: What is the reported IC50 value for this compound?

This compound has a reported IC50 value of 0.73 μM for the inhibition of ME1 activity in biochemical assays.[4][5]

Q3: Is this compound selective for ME1?

Yes, this compound is highly selective for ME1 and does not show significant inhibition of ME2.[1][4][6]

Q4: What is the primary challenge when using this compound in cell-based assays?

The primary challenge with this compound is its limited cell permeability.[1][3] This has been observed to reduce its efficacy in cellular proliferation assays, as it may not reach a sufficient intracellular concentration to effectively inhibit ME1.[3][6]

Q5: How was the cell permeability of this compound assessed?

The cell permeability of this compound was evaluated using a parallel artificial membrane permeability assay (PAMPA).[3][6] The results from this assay indicated that this compound has limited passive membrane passivity.[3][6]

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound, particularly those related to its low cell permeability.

Problem Possible Cause Suggested Solution
No or low activity in cell-based assays despite proven biochemical activity. Limited Cell Permeability: The compound is not efficiently crossing the cell membrane to reach its intracellular target, ME1.[1][3]1. Increase Incubation Time: Longer exposure of the cells to this compound may facilitate greater intracellular accumulation. 2. Use Permeabilizing Agents (with caution): Low concentrations of agents like digitonin or saponin can transiently permeabilize the cell membrane. However, this approach should be carefully optimized to avoid cell toxicity. 3. Co-administration with a Permeability Enhancer: Investigate the use of known permeability enhancers, though this may introduce confounding variables. 4. Structural Modification: For long-term studies, consider collaborating with medicinal chemists to explore structural modifications of this compound aimed at improving its physicochemical properties for better permeability.[3][6]
Inconsistent results between experimental replicates. Compound Precipitation: this compound may have limited solubility in aqueous cell culture media, leading to precipitation and inconsistent effective concentrations.1. Check Solubility: Determine the solubility of this compound in your specific cell culture medium. 2. Use of Solubilizing Agents: Consider the use of excipients like DMSO, but keep the final concentration low (typically <0.5%) to minimize solvent-induced cytotoxicity. 3. Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a concentrated stock immediately before each experiment.
Observed cytotoxicity is not correlated with ME1 inhibition. Off-target Effects or Compound-induced Stress: At higher concentrations, this compound might induce cellular stress or have off-target effects unrelated to ME1 inhibition.1. Titrate the Concentration: Perform a dose-response experiment to determine the optimal concentration range for ME1 inhibition without inducing general cytotoxicity. 2. Include Proper Controls: Use a negative control (vehicle) and a positive control for ME1 inhibition (e.g., ME1 knockdown via siRNA) to differentiate specific from non-specific effects.

Experimental Protocols

Detailed Methodology: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a high-throughput method to predict the passive permeability of a compound across a lipid membrane.

Materials:

  • PAMPA plate (e.g., 96-well format with a filter plate coated with a lipid solution and a matching acceptor plate)

  • This compound

  • High-permeability reference compound (e.g., Metoprolol)[3]

  • Low-permeability reference compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Organic solvent for lipid solution (e.g., dodecane)

  • Plate reader capable of UV-Vis absorbance or LC-MS/MS for quantification

Procedure:

  • Prepare Donor Solutions: Dissolve this compound and reference compounds in PBS to the desired final concentration.

  • Hydrate the PAMPA Membrane: Add the lipid-organic solvent solution to the filter plate and allow the solvent to evaporate, leaving a lipid layer.

  • Assemble the PAMPA Sandwich:

    • Add the donor solutions (containing this compound and controls) to the wells of the filter (donor) plate.

    • Fill the wells of the acceptor plate with fresh PBS.

    • Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the filter membrane is in contact with the acceptor solution.

  • Incubation: Incubate the PAMPA sandwich at room temperature for a specified period (e.g., 4-18 hours).

  • Quantification:

    • After incubation, carefully separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).

  • Calculate Permeability Coefficient (Pe): The effective permeability (Pe) can be calculated using established equations that take into account the concentrations in the donor and acceptor wells, the volume of the wells, the surface area of the membrane, and the incubation time.

Signaling Pathways and Experimental Workflows

Improving_Cell_Permeability_Workflow cluster_problem Problem Identification cluster_hypothesis Hypothesis cluster_validation Experimental Validation cluster_optimization Troubleshooting & Optimization cluster_outcome Outcome A This compound shows low efficacy in cell-based assays B Limited cell permeability is the suspected cause A->B Hypothesize C Assess Permeability: PAMPA or Caco-2 Assay B->C Validate D Determine Intracellular Concentration (LC-MS/MS) B->D Validate E Increase Incubation Time C->E G Use Permeabilizing Agents (with caution) C->G H Structural Analogs with Improved Properties C->H F Optimize Compound Concentration D->F I Improved cellular activity and reliable data E->I F->I G->I H->I

Caption: Workflow for troubleshooting and improving the cellular activity of this compound.

References

troubleshooting AS1134900 insolubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues with the solubility of AS1134900 during experimental procedures.

Troubleshooting Guide

Q1: I am having difficulty dissolving the this compound powder. What are the recommended solvents and procedures?

This is a common challenge as this compound, like many small molecule inhibitors, has limited aqueous solubility. The recommended solvent is Dimethyl sulfoxide (DMSO). For optimal dissolution, please follow the steps below.

Recommended Dissolution Protocol:

  • Use High-Quality DMSO: Ensure you are using anhydrous, high-purity DMSO. DMSO is hygroscopic and can absorb water from the air, which will reduce the solubility of hydrophobic compounds like this compound.

  • Weigh the Compound: Accurately weigh the desired amount of this compound powder.

  • Add Solvent: Add the appropriate volume of high-purity DMSO to the vial.

  • Mechanical Agitation: Vortex the solution vigorously for 1-2 minutes.

  • Sonication: If the powder is not fully dissolved, use a bath sonicator for 5-10 minutes to aid dissolution.

  • Gentle Warming: As a final step, you can gently warm the solution to 37-60°C to increase solubility.[1] Be cautious and do not boil the solution, as this may degrade the compound.

  • Prepare Fresh Solutions: It is recommended to prepare solutions fresh before each experiment to ensure compound stability and avoid precipitation.

Q2: My this compound precipitates when I dilute my DMSO stock into an aqueous cell culture medium or buffer. How can I prevent this?

Precipitation upon dilution into an aqueous environment is a strong indicator of poor aqueous solubility. The following strategies can help mitigate this issue:

  • Slow, Dropwise Addition: Add the DMSO stock solution to your aqueous buffer or medium slowly, in a drop-by-drop manner, while vortexing or stirring the aqueous solution. This rapid mixing helps to prevent the compound from "crashing out" of the solution.[2]

  • Avoid High Final Concentrations: The solubility of this compound in aqueous media is significantly lower than in DMSO. If you observe precipitation, you may be exceeding its solubility limit. Consider working with a lower final concentration of this compound in your experiment.

  • Check Final DMSO Concentration: While a higher final concentration of DMSO can help maintain solubility, it can also be toxic to cells. It is critical to keep the final DMSO concentration in your cell-based assays low, typically below 0.5%, and ideally at or below 0.1%.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a highly selective, uncompetitive, allosteric inhibitor of NADP+-dependent malic enzyme 1 (ME1) with an IC50 of 0.73 μM.[1][3][4] It binds to a novel allosteric site on ME1, outside of the active site.[4][5] This binding occurs in the presence of ME1's substrates, NADP+ and malate, and it is believed to lock the enzyme in an open conformation, thus inhibiting its activity.[5]

Q2: Is this compound selective for ME1?

Yes, this compound is highly selective for ME1 and does not show significant inhibition of ME2.[3][5]

Q3: What is the solubility of this compound in different solvents?

SolventConcentrationMethod
DMSO50 mg/mL (107.17 mM)Requires sonication and warming to 60°C

Data sourced from MedchemExpress.[1]

Q4: I am not observing the expected biological effect in my cell-based assays. Could this be related to solubility?

Yes, a lack of biological effect could be due to issues with the compound's solubility and cell permeability. One study noted that this compound did not inhibit the proliferation of the pancreatic cancer cell line PATU-8988T, possibly due to limited cell permeability.[5][6] If you have followed the recommended dissolution and dilution protocols and are still not observing an effect, it is possible that the compound is not reaching its intracellular target in your specific cell type.

Q5: How should I store my this compound stock solution?

For optimal stability, store your DMSO stock solution in small aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][7][8] Avoid repeated freeze-thaw cycles.

Experimental Protocols & Visualizations

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
  • Weigh the Compound: Accurately weigh out 1 mg of this compound powder (Molecular Weight: 466.55 g/mol ).

  • Calculate Solvent Volume: To prepare a 10 mM stock solution, you will need to add 214.3 µL of DMSO.

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Cap the vial securely and vortex at maximum speed for 1-2 minutes.

  • Sonication/Warming: If particulates are still visible, place the vial in a bath sonicator for 10 minutes or until the solution is clear. Gentle warming to 37°C can be applied if necessary.

  • Storage: Store the 10 mM stock solution in small aliquots at -20°C or -80°C.

This compound Mechanism of Action

AS1134900_Mechanism cluster_0 Cytoplasm Malate Malate ME1 ME1 (Malic Enzyme 1) Malate->ME1 Substrate Pyruvate Pyruvate NADP NADP+ NADP->ME1 Substrate NADPH NADPH ME1->Pyruvate Catalyzes ME1->NADPH Catalyzes This compound This compound This compound->ME1 Allosteric Inhibition

Caption: Allosteric inhibition of ME1 by this compound.

Troubleshooting Workflow for this compound Insolubility

Troubleshooting_Workflow start Start: This compound Powder dissolve Dissolve in high-purity DMSO (Vortex, Sonicate, Warm) start->dissolve check_dissolution Is the solution clear? dissolve->check_dissolution check_dissolution->dissolve No stock_solution 10 mM Stock Solution (Store at -20°C/-80°C) check_dissolution->stock_solution Yes dilute Dilute into aqueous buffer (Slow, dropwise addition with mixing) stock_solution->dilute check_precipitation Is there precipitation? dilute->check_precipitation experiment Proceed with experiment check_precipitation->experiment No troubleshoot Troubleshoot: - Lower final concentration - Check final DMSO % (<0.5%) check_precipitation->troubleshoot Yes troubleshoot->dilute

Caption: Workflow for dissolving and diluting this compound.

References

Technical Support Center: Optimizing AS1134900 Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the concentration of AS1134900 in IC50 determination assays. This guide includes frequently asked questions, detailed troubleshooting advice, and standardized experimental protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel, highly selective, small-molecule inhibitor of NADP+-dependent malic enzyme 1 (ME1).[1][2][3] It functions as an allosteric and uncompetitive inhibitor with respect to both of its substrates, NADP+ and malate.[1][2] This means this compound binds to the enzyme-substrate complex, preventing the catalytic reaction from occurring.[2]

Q2: What is the reported IC50 value for this compound?

A2: In a biochemical (enzymatic) assay, the reported IC50 value for this compound against ME1 is approximately 0.73 μM.[3] It is important to note that this value was determined in a cell-free system. IC50 values in cell-based assays can be significantly different due to factors like cell permeability and cellular metabolism.[4]

Q3: How does the uncompetitive inhibition mechanism of this compound affect IC50 determination?

A3: For an uncompetitive inhibitor like this compound, the apparent IC50 value is dependent on the concentration of the substrate. As the substrate concentration increases, the IC50 value for an uncompetitive inhibitor will decrease. Therefore, it is crucial to maintain consistent and well-defined substrate concentrations in your cell culture medium to ensure the reproducibility of your IC50 measurements.

Q4: What is a typical starting concentration range for this compound in a cell-based assay?

A4: A common starting point for IC50 determination is to use a wide range of concentrations spanning several orders of magnitude, for example, from 1 nM to 100 µM.[5] Due to reports of potentially low cell permeability with this compound, it may be necessary to test higher concentrations (e.g., up to 100 µM) in cell-based assays.[1] A typical approach involves using 8 to 12 concentrations in a serial dilution, such as 2-fold or 3-fold dilutions.[5]

Q5: How should I prepare and store this compound stock solutions?

A5: this compound should be dissolved in a suitable solvent like DMSO to prepare a concentrated stock solution.[1] It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][6]

Data Presentation

ParameterValueAssay TypeReference
IC50 0.73 µMBiochemical (enzymatic)[3]
Selectivity Highly selective for ME1 over ME2Biochemical (enzymatic)[1][3]
Mechanism of Action Allosteric, Uncompetitive (with respect to NADP+ and malate)Biochemical (enzymatic)[1][2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, anhydrous Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes.

  • Procedure:

    • Equilibrate the this compound powder and DMSO to room temperature.

    • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, if the molecular weight is 400 g/mol , dissolve 4 mg of this compound in 1 mL of DMSO.

    • Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.

    • Aliquot the stock solution into single-use, sterile microcentrifuge tubes.

    • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][6]

Protocol 2: IC50 Determination in Adherent Cells using a Cell Viability Assay (e.g., MTT)
  • Cell Seeding:

    • Harvest and count cells from a consistent and low passage number culture.

    • Seed the cells in a 96-well plate at a predetermined optimal density. This should be a density that allows for logarithmic growth throughout the experiment.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[5]

  • Compound Dilution and Treatment:

    • On the day of treatment, thaw an aliquot of the 10 mM this compound stock solution.

    • Prepare a serial dilution of this compound in complete cell culture medium. A common approach is a 2-fold or 3-fold dilution series to obtain at least 8 different concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.).[5]

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a blank control (medium only).[5]

    • Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).[5]

  • Cell Viability Assessment (MTT Assay Example):

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C.[5]

    • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

    • Shake the plate gently for 10 minutes to ensure complete dissolution.[5]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualization

AS1134900_IC50_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare 10 mM Stock in DMSO serial_dilution Prepare Serial Dilutions of this compound prep_stock->serial_dilution cell_seed Seed Cells in 96-well Plate treat_cells Treat Cells with Dilutions cell_seed->treat_cells serial_dilution->treat_cells incubation Incubate for 48-72 hours treat_cells->incubation add_reagent Add Cell Viability Reagent (e.g., MTT) incubation->add_reagent read_plate Read Absorbance/Fluorescence add_reagent->read_plate normalize_data Normalize Data to Vehicle Control read_plate->normalize_data plot_curve Plot Dose-Response Curve normalize_data->plot_curve calc_ic50 Calculate IC50 plot_curve->calc_ic50

This compound IC50 Determination Workflow

ME1_Signaling_Pathway cluster_info Mechanism Malate Malate ME1 ME1 (Malic Enzyme 1) Malate->ME1 NADP NADP+ NADP->ME1 Pyruvate Pyruvate ME1->Pyruvate NADPH NADPH ME1->NADPH This compound This compound This compound->Inhibition Inhibition->ME1 info This compound is an uncompetitive inhibitor, binding to the ME1-substrate complex.

This compound Inhibition of ME1 Pathway

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors during compound dilution or addition- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and be consistent with pipetting technique.
No dose-response curve (flat line) - this compound is inactive at the tested concentrations.- Compound has precipitated out of solution.- Insufficient cell permeability of this compound.- Test a wider and higher range of concentrations (e.g., up to 100 µM).[1]- Visually inspect the wells for precipitation. Prepare fresh dilutions and ensure proper mixing.- Consider using cell lines with higher ME1 expression or potentially using a cell permeabilization agent (with appropriate controls).
Incomplete curve (does not reach 0% or 100% inhibition) - The concentration range is too narrow.- this compound has low efficacy in the chosen cell line.- Compound solubility is limited at higher concentrations.- Broaden the concentration range tested.- If a plateau is observed, it may indicate the maximal effect of the compound under the assay conditions.- Check for precipitation at high concentrations.
IC50 value is significantly different from previous experiments - Differences in cell passage number or cell health.- Variation in reagent preparation (e.g., stock solution).- Inconsistent incubation time.- Changes in substrate concentration in the media.- Use cells within a consistent and low passage number range.- Prepare fresh stock solutions and verify their concentration.- Maintain consistent experimental parameters between assays.- Use the same batch and formulation of cell culture medium for all experiments.
Precipitation of this compound in cell culture medium - Poor solubility of the compound in aqueous media.- High final concentration of DMSO.- After diluting the DMSO stock solution into the cell culture medium, vortex or mix the solution immediately and thoroughly.- Consider a serial dilution approach to gradually introduce the compound to the aqueous environment.- Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) and consistent across all wells.

References

AS1134900 stability in experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AS1134900. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experimental workflows. Here you will find frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a highly selective, uncompetitive, and allosteric inhibitor of NADP+-dependent malic enzyme 1 (ME1).[1][2] It exerts its inhibitory effect by binding to a novel allosteric site on the ME1 enzyme, outside of the active site.[1][3] This binding is dependent on the presence of ME1's substrates, NADP+ and malate, and it stabilizes an open conformation of the enzyme, thereby preventing its catalytic activity.[2][3] ME1 is a key enzyme in cellular metabolism, catalyzing the oxidative decarboxylation of malate to pyruvate, generating NADPH in the process.[4][5] By inhibiting ME1, this compound can disrupt cellular metabolism and redox balance.

Q2: What are the recommended storage and handling conditions for this compound?

A2: Proper storage of this compound is crucial for maintaining its stability and activity. Please refer to the table below for detailed storage recommendations.

Q3: What is the solubility of this compound?

A3: The solubility of this compound in various solvents is a critical factor for preparing stock solutions and experimental dilutions. The table below provides a summary of its solubility.

Q4: In which research areas is this compound primarily used?

A4: this compound is primarily used in cancer research. ME1 is implicated in the progression of various cancers by supporting cell growth, proliferation, and redox homeostasis through NADPH production.[4][5] Therefore, this compound serves as a valuable tool to probe the function of ME1 in cancer cells and to explore its potential as a therapeutic target.

Data Presentation

Table 1: Stability and Storage of this compound
FormStorage TemperatureDuration
Powder-20°C3 years
4°C2 years
In solvent-80°C6 months
-20°C1 month

Data sourced from MedchemExpress.[6]

Table 2: Solubility of this compound
SolventConcentrationNotes
DMSO≥ 50 mg/mL (≥ 107.17 mM)Ultrasonic and warming to 60°C may be required.

Data sourced from MedchemExpress.[6]

Table 3: In Vitro Activity of this compound
ParameterValueAssay
IC500.73 μMME1 enzymatic activity

Data sourced from MedchemExpress and other research articles.[2][6]

Troubleshooting Guide

This guide addresses common issues that may be encountered during experiments with this compound.

IssuePossible CauseRecommended Solution
No or low inhibitory effect in cell-based assays Poor cell permeability: this compound has been reported to have limited passive cell permeability.[3][7]- Increase the concentration of this compound. - Increase the incubation time. - Consider using cell lines with higher expression of ME1. - If possible, use a cell line that has been engineered to have increased permeability. - For initial studies, confirm the inhibitory activity of your this compound batch using an in vitro enzymatic assay.
Inconsistent results between experiments Improper storage or handling: Degradation of this compound due to incorrect storage can lead to variability.- Ensure the compound is stored at the recommended temperatures in a tightly sealed container. - Prepare fresh stock solutions regularly and aliquot them to avoid repeated freeze-thaw cycles.
Inaccurate concentration of stock solution: Errors in weighing the compound or dissolving it can lead to incorrect final concentrations.- Use a calibrated analytical balance for weighing the powder. - Ensure complete dissolution of the compound in the solvent, using sonication and gentle warming if necessary.
Precipitation of the compound in cell culture medium Low solubility in aqueous solutions: this compound has poor solubility in aqueous media.- Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is as low as possible (typically <0.5%) and is consistent across all experimental conditions, including controls. - Prepare intermediate dilutions of the stock solution in a suitable solvent before adding to the aqueous medium.

Experimental Protocols

ME1 Enzymatic Activity Assay (Diaphorase/Resazurin-Coupled Assay)

This protocol is a high-throughput method to measure the enzymatic activity of ME1 and the inhibitory effect of this compound. The assay measures the production of NADPH, which is then used by diaphorase to convert resazurin to the fluorescent resorufin.[3]

Materials:

  • Recombinant human ME1 enzyme

  • This compound

  • NADP+

  • L-Malic acid

  • Diaphorase

  • Resazurin

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2)

  • 96-well black microplate

  • Plate reader with fluorescence detection (Ex/Em = 560/590 nm)

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare working solutions of NADP+, L-Malic acid, diaphorase, and resazurin in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add 5 µL of this compound at various concentrations (in DMSO) or DMSO as a vehicle control.

    • Add 85 µL of a master mix containing ME1 enzyme, NADP+, diaphorase, and resazurin in assay buffer to each well.

  • Initiate Reaction:

    • Add 10 µL of L-Malic acid solution to each well to start the reaction.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence intensity at Ex/Em = 560/590 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo® Assay)

This protocol assesses the effect of this compound on the proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., a line with known high ME1 expression)

  • Complete cell culture medium

  • This compound

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 96-well clear or white-walled microplate

  • Plate reader (absorbance for MTT, luminescence for CellTiter-Glo®)

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of this compound or a vehicle control (medium with the same percentage of DMSO).

  • Incubation:

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Measurement:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance at the appropriate wavelength.

    • For CellTiter-Glo® assay: Follow the manufacturer's protocol to add the reagent to each well, incubate for a short period, and measure the luminescence.

  • Data Analysis:

    • Normalize the readings to the vehicle control to determine the percentage of cell viability.

    • Plot the cell viability against the concentration of this compound to determine the GI50 (concentration for 50% growth inhibition).

Mandatory Visualizations

ME1_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol cluster_Downstream Downstream Effects Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate alpha_KG α-Ketoglutarate Glutamate->alpha_KG Citrate_mito Citrate alpha_KG->Citrate_mito TCA Cycle Malate_mito Malate Citrate_mito->Malate_mito Citrate_cyto Citrate Citrate_mito->Citrate_cyto Transport Malate_cyto Malate Malate_mito->Malate_cyto Transport Citrate_cyto->Malate_cyto Pyruvate Pyruvate Malate_cyto->Pyruvate ME1-catalyzed Cell_Proliferation Cell Proliferation Pyruvate->Cell_Proliferation NADPH NADPH Lipid_Synthesis Lipid Synthesis NADPH->Lipid_Synthesis Redox_Balance Redox Balance (GSH/GSSG) NADPH->Redox_Balance ME1 ME1 ME1->NADPH generates This compound This compound This compound->ME1 inhibits

Caption: ME1 Signaling Pathway in Cancer Metabolism.

Experimental_Workflow cluster_Preparation Preparation cluster_In_Vitro_Assay In Vitro Enzymatic Assay cluster_Cell_Based_Assay Cell-Based Assay Stock_Solution Prepare this compound Stock Solution (in DMSO) Working_Solutions Prepare Working Solutions (Serial Dilutions) Stock_Solution->Working_Solutions Enzyme_Assay Perform ME1 Enzymatic Activity Assay Working_Solutions->Enzyme_Assay Compound_Treatment Treat Cells with this compound Working_Solutions->Compound_Treatment IC50_Determination Determine IC50 Enzyme_Assay->IC50_Determination Cell_Seeding Seed Cells Cell_Seeding->Compound_Treatment Proliferation_Assay Perform Cell Proliferation Assay Compound_Treatment->Proliferation_Assay GI50_Determination Determine GI50 Proliferation_Assay->GI50_Determination

Caption: General Experimental Workflow for this compound.

References

Technical Support Center: AS1134900

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of AS1134900, a novel allosteric inhibitor of NADP+-dependent Malic Enzyme 1 (ME1). This guide addresses common challenges and frequently asked questions to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and highly selective small-molecule inhibitor of ME1.[1][2] It functions as an uncompetitive and allosteric inhibitor, meaning it binds to a site distinct from the enzyme's active site.[1][3][4] Specifically, this compound binds to the ME1-substrate complex, stabilizing it in an open conformation and thereby preventing the catalytic reaction.[1]

Q2: Is this compound selective for ME1?

A2: Yes, this compound is highly selective for ME1 over the mitochondrial isoform, ME2. Experimental data shows that it does not significantly inhibit ME2 activity.[1]

Q3: Why am I not observing the expected inhibitory effect of this compound in my cell-based assays?

A3: A common challenge with this compound is its limited cell permeability.[2] This can result in a lack of observable effects on cellular proliferation or other downstream cellular processes, even at concentrations that are effective in enzymatic assays.[5] It is crucial to verify target engagement within the cell.

Q4: How can I overcome the limited cell permeability of this compound in my experiments?

A4: While there is no one-size-fits-all solution, here are a few strategies to consider:

  • Use of Permeabilizing Agents: A brief pre-treatment with a low concentration of a mild detergent or a water-miscible organic solvent like DMSO may transiently increase cell permeability.[6] However, this approach requires careful optimization to avoid cytotoxicity.

  • Co-formulation: Investigating co-formulations with permeability-enhancing compounds could be a potential strategy.[7]

  • Structural Analogs: If possible, exploring structural analogs of this compound with improved physicochemical properties for better cell penetration could be a long-term solution.

Q5: What are the optimal storage conditions for this compound?

A5: For long-term storage, this compound powder should be stored at -20°C for up to 3 years. In solvent, it should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[5][8]

Troubleshooting Guide

This guide provides a structured approach to troubleshoot common issues encountered during experiments with this compound.

Problem Potential Cause Suggested Solution
No or low inhibition in enzymatic assay Incorrect assay conditionsEnsure the presence of both ME1 substrates, NADP+ and malate, as this compound is an uncompetitive inhibitor and requires the formation of the enzyme-substrate complex for binding.[1][9]
Degraded inhibitorVerify the integrity and concentration of the this compound stock solution. Prepare fresh solutions if necessary.
Inactive enzymeConfirm the activity of your ME1 enzyme preparation using a positive control.
Lack of effect in cell-based assays Limited cell permeabilityThis is a known characteristic of this compound.[2] Consider the strategies mentioned in FAQ Q4. It is also crucial to include positive controls known to induce the expected phenotype.
Insufficient incubation time or concentrationPerform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and assay.
Cell line expresses low levels of ME1Verify ME1 expression in your cell line at the protein level (e.g., by Western blot or ELISA).
Inconsistent results between experiments Variability in cell cultureMaintain consistent cell passage numbers, seeding densities, and growth conditions.[10]
Pipetting errorsEnsure accurate and consistent pipetting, especially when preparing serial dilutions of the inhibitor.
ContaminationRegularly test cell cultures for mycoplasma contamination.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound based on available literature.

Parameter Value Assay Condition Reference
IC50 0.73 µMME1/resazurin enzymatic assay[1][2][5]
Inhibition type UncompetitiveWith respect to both NADP+ and malate[1][9]
Selectivity Highly selective for ME1No detectable inhibition of ME2[1]
Effect on Km and Vmax Decreases both Km and VmaxAs a function of this compound concentration[2]

Experimental Protocols

ME1 Enzymatic Activity Assay (Diaphorase/Resazurin-Coupled Method)

This protocol is adapted from the method used for the initial characterization of this compound.[1][9]

Materials:

  • Recombinant human ME1 enzyme

  • This compound

  • DL-Malate

  • NADP+

  • Diaphorase

  • Resazurin

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 384-well plate, add the assay components in the following order: assay buffer, this compound or vehicle control, and ME1 enzyme.

  • Initiate the reaction by adding a mixture of NADP+ and DL-malate.

  • Add the diaphorase/resazurin detection solution.

  • Incubate the plate at room temperature, protected from light.

  • Measure the fluorescence of resorufin at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.

  • Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.

Cell Viability Assay to Assess Cellular Effects

Materials:

  • Cancer cell line of interest (e.g., PATU-8988T)

  • Complete cell culture medium

  • This compound

  • Cell viability reagent (e.g., MTT, resazurin, or a commercial kit)

  • 96-well clear or black plates (depending on the assay)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound (e.g., 10-100 µM) and a vehicle control.[5] Include a positive control for cell death.

  • Incubate for the desired period (e.g., 5 days).[5]

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance or fluorescence using a plate reader.

  • Normalize the results to the vehicle control to determine the effect on cell viability.

Visualizations

AS1134900_Mechanism_of_Action cluster_ME1 ME1 Enzyme cluster_Inhibition Inhibition Pathway cluster_Products Catalytic Products ME1 ME1 ME1_Substrate ME1-Substrate (Malate + NADP+) ME1->ME1_Substrate Substrate Binding Abortive_Complex Abortive Ternary Complex (ME1-Substrate-AS1134900) (Open Conformation) ME1_Substrate->Abortive_Complex This compound Binding (Allosteric Site) Products Pyruvate + NADPH + CO2 ME1_Substrate->Products Catalysis This compound This compound This compound->Abortive_Complex Abortive_Complex->Products Inhibited

Caption: Allosteric inhibition of ME1 by this compound.

Troubleshooting_Workflow Start Start: Unexpected Experimental Results Check_Enzymatic_Assay Issue with Enzymatic Assay? Start->Check_Enzymatic_Assay Check_Cell_Assay Issue with Cell-Based Assay? Start->Check_Cell_Assay Check_Enzymatic_Assay->Check_Cell_Assay No Verify_Reagents Verify Reagent Integrity (this compound, ME1, Substrates) Check_Enzymatic_Assay->Verify_Reagents Yes Check_Permeability Consider Low Cell Permeability Check_Cell_Assay->Check_Permeability Yes End_Consult Consult Further Check_Cell_Assay->End_Consult No Review_Protocol Review Assay Protocol (Uncompetitive Mechanism) Verify_Reagents->Review_Protocol End_Success Problem Resolved Review_Protocol->End_Success Verify_Target Verify ME1 Expression in Cell Line Check_Permeability->Verify_Target Optimize_Conditions Optimize Dose and Time Verify_Target->Optimize_Conditions Investigate_Permeability Implement Permeability Enhancement Strategies Optimize_Conditions->Investigate_Permeability Investigate_Permeability->End_Consult

Caption: Troubleshooting workflow for this compound experiments.

Experimental_Workflow Phase1 Phase 1: In Vitro Characterization Enzymatic_Assay ME1 Enzymatic Assay (Determine IC50) Phase1->Enzymatic_Assay Kinetic_Analysis Enzyme Kinetic Studies (Confirm Inhibition Mechanism) Enzymatic_Assay->Kinetic_Analysis Selectivity_Assay Selectivity Assay (vs. ME2) Kinetic_Analysis->Selectivity_Assay Phase2 Phase 2: Cellular Assays Selectivity_Assay->Phase2 Permeability_Assay Cell Permeability Assay (e.g., Caco-2) Phase2->Permeability_Assay Target_Engagement Cellular Target Engagement Assay Permeability_Assay->Target_Engagement Cell_Viability Cell Viability/Proliferation Assay Target_Engagement->Cell_Viability Downstream_Analysis Analysis of Downstream Effects (e.g., Metabolomics) Cell_Viability->Downstream_Analysis

Caption: Experimental workflow for evaluating this compound.

References

mitigating AS1134900 cytotoxicity in normal cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AS1134900. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to offer strategies for mitigating potential cytotoxicity in normal cells during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a novel, potent, and highly selective small-molecule inhibitor of NADP+-dependent malic enzyme 1 (ME1).[1][2][3] It functions as an allosteric inhibitor, meaning it binds to a site on the ME1 enzyme distinct from the active site.[1][2][3] This binding is uncompetitive with respect to the substrates malate and NADP+, forming an abortive enzyme-substrate-inhibitor complex that locks the enzyme in an open, inactive conformation.[1][3][4] this compound is highly selective for ME1 over the mitochondrial isoform, ME2.[1][3][5]

Q2: Is high cytotoxicity in normal cells a common issue with this compound?

A2: Based on available data, this compound has not been reported to cause high cytotoxicity in normal cells. Studies have indicated that the compound has limited cell permeability, which may contribute to a lower cytotoxic profile.[1] Furthermore, genetic deletion of ME1 has not been associated with significant off-target toxicity, suggesting that selective inhibition of this enzyme should be well-tolerated by normal tissues.[5] However, cytotoxicity can be cell-line dependent and influenced by experimental conditions.

Q3: Why might I observe cytotoxicity in my normal cell line with this compound?

A3: While not a common characteristic of this compound, unexpected cytotoxicity in a specific normal cell line could arise from several factors common to in vitro experiments with small molecules. These can include:

  • High Compound Concentration: Concentrations that far exceed the IC50 for ME1 inhibition may lead to off-target effects.

  • Prolonged Exposure Time: Continuous exposure over long durations could impact normal cellular processes.

  • Solvent Toxicity: The vehicle used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations (typically >0.5%).

  • Cell Line Sensitivity: Some cell lines are inherently more sensitive to chemical treatments.

  • Compound Instability: Degradation of the compound could potentially lead to cytotoxic byproducts.

  • Experimental Conditions: Factors like low serum concentration can sometimes increase a compound's apparent cytotoxicity.[6]

Q4: What are the general strategies to minimize the risk of cytotoxicity in my experiments?

A4: To proactively minimize the risk of observing cytotoxicity, it is recommended to:

  • Perform Dose-Response Experiments: Use the lowest effective concentration of the inhibitor that achieves the desired level of ME1 inhibition.

  • Optimize Incubation Time: Determine the shortest exposure time necessary to observe the desired biological effect.

  • Use Appropriate Vehicle Controls: Always include a control group treated with the same concentration of the vehicle (e.g., DMSO) as the highest inhibitor concentration to account for any solvent-related toxicity.

  • Ensure Compound Quality: Use a high-purity compound and follow recommended storage and handling procedures to prevent degradation.

  • Select Appropriate Cell Lines: If cytotoxicity is a concern, consider testing on multiple, well-characterized normal cell lines.

Troubleshooting Guide

This guide provides solutions to specific issues you might encounter when using this compound.

Problem Potential Cause Suggested Solution
High cytotoxicity observed in normal cells at expected therapeutic concentrations. High Sensitivity of the Normal Cell Line: Certain cell lines may be unusually sensitive.Test a different normal cell line from a similar tissue of origin to see if the sensitivity is cell-type specific.[7]
Prolonged Exposure Time: The incubation period may be too long for the specific cell line.Conduct a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal incubation period that maximizes the effect in your target cells while minimizing toxicity in normal cells.[7][8]
Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high.Ensure the final concentration of the solvent is non-toxic for your cell line (typically <0.1-0.5%). Always run a vehicle-only control.
Compound Instability/Degradation: The compound may have degraded.Prepare fresh stock solutions of this compound for each experiment. Ensure proper storage of stock solutions (aliquoted at -20°C or -80°C).
Inconsistent results in cytotoxicity assays. Cell Culture Variability: Differences in cell seeding density, passage number, or growth phase can affect results.Standardize your cell culture practices. Use cells within a consistent passage number range and ensure a consistent seeding density for all experiments.
Assay-Related Variability: The chosen cytotoxicity assay may not be optimal or may have been performed inconsistently.Verify the linearity and sensitivity of your assay. Always include appropriate positive and negative controls (e.g., a known cytotoxic agent and untreated cells).[7]
This compound appears more cytotoxic in serum-free or low-serum media. High Protein Binding: Serum proteins like albumin can bind to small molecules, reducing the free concentration available to interact with cells.This is an expected phenomenon. If your experimental design requires low-serum conditions, perform a dose-response curve under these specific conditions to determine the appropriate non-toxic concentration. Be aware that the effective concentration may be lower than in high-serum media.[6][9]

Quantitative Data Summary

When performing dose-response experiments, summarizing the data in a table is crucial for determining the therapeutic window.

Cell Line Cell Type This compound IC50 (ME1 Activity) This compound CC50 (Cytotoxicity) Therapeutic Index (CC50/IC50)
Example Cancer Cell LinePancreatic Adenocarcinoma0.73 µM> 50 µM> 68
Example Normal Cell Line 1Human Pancreatic Duct EpithelialNot Applicable> 50 µMNot Applicable
Example Normal Cell Line 2Human FibroblastsNot Applicable> 50 µMNot Applicable

Note: The IC50 value is based on published data for ME1 enzymatic inhibition.[5] CC50 (50% cytotoxic concentration) values are hypothetical and should be determined experimentally for each cell line.

Key Experimental Protocols

ME1 Enzymatic Activity Assay

This protocol is adapted from established methods to measure ME1 activity in cell extracts by monitoring the production of NADPH.[10][11]

Objective: To determine the IC50 of this compound on ME1 enzymatic activity.

Materials:

  • Cell lysis buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1% Triton X-100, with protease inhibitors)

  • Assay Buffer: 50 mM Triethanolamine HCl, pH 7.4

  • 100 mM L-Malic Acid solution

  • 20 mM NADP+ solution

  • 20 mM MnCl2 solution

  • This compound stock solution (in DMSO)

  • 96-well clear, flat-bottom plates

  • Spectrophotometer (plate reader) capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Cell Lysate: Culture cells to 80-90% confluency. Lyse the cells on ice using the cell lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the cytoplasmic protein extract. Determine the total protein concentration of the lysate.

  • Assay Setup: In a 96-well plate, prepare the reaction mixture. For each well, add:

    • Assay Buffer

    • L-Malic Acid solution (final concentration: 3.3 mM)

    • NADP+ solution (final concentration: 0.3 mM)

    • MnCl2 solution (final concentration: 5.0 mM)

    • Diluted this compound (at various concentrations) or vehicle (DMSO)

    • Deionized water to reach the final volume.

  • Initiate Reaction: Add a standardized amount of cell lysate (e.g., 20 µg of total protein) to each well to start the reaction.

  • Measure Absorbance: Immediately begin reading the absorbance at 340 nm every minute for 20-30 minutes at 25°C. The increase in absorbance corresponds to the production of NADPH.

  • Data Analysis: Calculate the rate of reaction (ΔA340/min) for each concentration of this compound. Plot the reaction rate against the inhibitor concentration and use a non-linear regression model to determine the IC50 value.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][12]

Objective: To determine the cytotoxic effect of this compound on normal and cancer cell lines.

Materials:

  • Cancer and normal cell lines

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well clear, flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Convert absorbance values to the percentage of viability relative to the vehicle control and plot the dose-response curve to determine the CC50 value.

Visualizations

Signaling Pathway and Drug Mechanism

AS1134900_Mechanism cluster_cytoplasm Cytoplasm Malate Malate ME1_active ME1 (Active) Malate->ME1_active Pyruvate Pyruvate NADP NADP+ NADPH NADPH (Lipid Synthesis, Redox Balance) ME1_inactive ME1 (Inactive) ME1_active->Pyruvate ME1_active->NADPH ME1_active->ME1_inactive Conformational Equilibrium This compound This compound This compound->ME1_active Allosteric Binding

Caption: Mechanism of this compound as an allosteric inhibitor of ME1.

Experimental Workflow for Assessing Cytotoxicity

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Assay & Analysis start Start seed_cells Seed Normal & Cancer Cell Lines in 96-well Plates start->seed_cells incubate_24h Incubate 24h for Cell Adherence seed_cells->incubate_24h prepare_dilutions Prepare Serial Dilutions of this compound add_treatment Add Compound/Vehicle to Cells prepare_dilutions->add_treatment incubate_exp Incubate for Experimental Duration (e.g., 48-72h) add_treatment->incubate_exp add_mtt Add MTT Reagent incubate_exp->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Buffer incubate_mtt->solubilize read_plate Read Absorbance (570nm) solubilize->read_plate analyze Calculate % Viability & Determine CC50 read_plate->analyze end End analyze->end

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Troubleshooting Logic for High Cytotoxicity

Troubleshooting_Logic start High Cytotoxicity Observed in Normal Cells check_vehicle Is Vehicle Control Also Toxic? start->check_vehicle solve_vehicle Reduce Solvent Concentration (e.g., DMSO < 0.1%) check_vehicle->solve_vehicle Yes check_conc Is this compound Concentration >> IC50 for ME1? check_vehicle->check_conc No vehicle_toxic Yes vehicle_not_toxic No solve_conc Perform Dose-Response to Find Lowest Effective Concentration check_conc->solve_conc Yes check_time Is Incubation Time > 48h? check_conc->check_time No conc_high Yes conc_ok No solve_time Perform Time-Course (24, 48, 72h) to Optimize check_time->solve_time Yes check_cell_line Consider Cell Line Sensitivity or Off-Target Effects check_time->check_cell_line No time_long Yes time_ok No

Caption: Decision tree for troubleshooting unexpected cytotoxicity.

References

adjusting AS1134900 protocols for different cell types

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing AS1134900, a selective inhibitor of NADP+-dependent Malic Enzyme 1 (ME1). Here you will find troubleshooting guides and frequently asked questions to navigate challenges during your cellular experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a highly selective, allosteric inhibitor of NADP+-dependent malic enzyme 1 (ME1).[1][2][3] It functions as an uncompetitive inhibitor, meaning it only binds to the ME1-substrate complex (when ME1 is bound to malate and NADP+).[1][4] This binding occurs at a novel allosteric site, outside the enzyme's active site, leading to the formation of an inactive enzyme-substrate-inhibitor complex and preventing the conversion of malate to pyruvate.[1][2][3]

Q2: How selective is this compound?

A2: this compound is highly selective for ME1. Studies have shown that it does not inhibit the activity of malic enzyme 2 (ME2), another isoform of the enzyme.[1][4]

Q3: What is the reported IC50 of this compound?

A3: The half-maximal inhibitory concentration (IC50) of this compound for ME1 is approximately 0.73 μM in enzymatic assays.[4]

Q4: In which cancer types is ME1 a relevant target?

A4: ME1 is upregulated in various cancers and is often associated with poor prognosis. It plays a significant role in providing NADPH for biosynthesis and maintaining redox balance, which are crucial for cancer cell proliferation and survival.[5][6] Elevated ME1 expression has been noted in pancreatic cancer, gastric cancer, and certain types of leukemia, such as cytogenetically normal acute myeloid leukemia (CN-AML).[4][7][8]

Troubleshooting Guide

Issue: Low or no observable effect of this compound in cell-based assays despite its high potency in enzymatic assays.

Possible Cause 1: Poor Cell Permeability

This compound has been reported to have limited passive cell permeability.[1][4] This is a significant hurdle for achieving effective intracellular concentrations.

  • Solution 1: Increase Incubation Time: Extend the duration of cell exposure to this compound. Experiments of up to 5 days have been reported in the literature.[9]

  • Solution 2: Use Higher Concentrations: A dose-response experiment is critical. Based on initial reports, concentrations ranging from 10 µM to 100 µM have been tested in cell viability assays.[9] It is crucial to determine the optimal concentration for your specific cell line.

  • Solution 3: Co-administration with Permeabilizing Agents: In some experimental setups, non-toxic concentrations of mild membrane-permeabilizing agents could be considered, though this may introduce confounding variables and should be carefully controlled.

  • Solution 4: Structural Analogs: The primary research on this compound suggests that future optimization of the compound's structure will be necessary to improve its cellular uptake.[1] Researchers may consider exploring commercially available analogs with improved physicochemical properties if available.

Possible Cause 2: Cell Line-Specific Factors

The expression level of ME1 can vary significantly between different cell lines.

  • Solution 1: Confirm ME1 Expression: Before initiating experiments, verify the expression of ME1 in your target cell lines at both the mRNA and protein levels (e.g., via RT-qPCR or Western blot).

  • Solution 2: Select Appropriate Cell Lines: Prioritize cell lines with documented high expression of ME1 for initial experiments.

Possible Cause 3: Experimental Conditions

The metabolic state of the cells can influence their dependence on ME1.

  • Solution: Modulate Culture Conditions: Since ME1 is involved in metabolism, altering the nutrient availability in the culture medium (e.g., glucose restriction) may enhance the cells' reliance on the ME1 pathway and thus their sensitivity to this compound.[10]

Experimental Protocols

General Protocol for Determining Optimal this compound Concentration

This protocol provides a general framework for determining the effective concentration of this compound for a specific cell line using a cytotoxicity assay.

  • Cell Seeding:

    • Plate cells in a 96-well plate at a density that will not exceed 80-90% confluency by the end of the experiment. The optimal seeding density should be determined for each cell line.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to create a range of concentrations for testing. A broad range (e.g., 0.1 µM to 100 µM) is recommended for initial experiments.

  • Treatment:

    • Add the diluted this compound solutions to the wells.

    • Include appropriate controls: a vehicle-only control (e.g., DMSO at the same final concentration as in the treated wells) and a positive control for cytotoxicity if available.

  • Incubation:

    • Incubate the cells for a predetermined period (e.g., 24, 48, 72 hours, or longer based on the expected slow uptake).

  • Cytotoxicity Assay:

    • Assess cell viability using a suitable method, such as an MTT, MTS, or a live/dead cell staining assay.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the dose-response curve and determine the IC50 value for your cell line.

Quantitative Data Summary
ParameterValueCell Line/SystemReference
IC50 (Enzymatic Assay) 0.73 µMPurified ME1 Enzyme[4]
Tested Concentration Range (Cell Viability) 10 - 100 µMPATU-8988T (Pancreatic Cancer)[9]
Effect on Cell Proliferation No significant reductionPATU-8988T (Pancreatic Cancer)[1][4]

Visualizations

AS1134900_Mechanism_of_Action This compound Mechanism of Action ME1 Malic Enzyme 1 (ME1) EnzymeSubstrateComplex ME1-Malate-NADP+ Complex Malate Malate Malate->EnzymeSubstrateComplex Binds NADP NADP+ NADP->EnzymeSubstrateComplex Binds Pyruvate Pyruvate NADPH NADPH This compound This compound InactiveComplex Abortive Complex: ME1-Malate-NADP+-AS1134900 This compound->InactiveComplex Binds (Allosteric) EnzymeSubstrateComplex->Pyruvate Produces EnzymeSubstrateComplex->NADPH Produces EnzymeSubstrateComplex->InactiveComplex Forms

Caption: Mechanism of this compound as an uncompetitive allosteric inhibitor of ME1.

experimental_workflow General Experimental Workflow for this compound start Start confirm_me1 Confirm ME1 Expression (RT-qPCR / Western Blot) start->confirm_me1 dose_response Dose-Response Assay (e.g., 0.1-100 µM) confirm_me1->dose_response determine_ic50 Determine Cellular IC50 dose_response->determine_ic50 functional_assay Functional Assays (Proliferation, Migration, etc.) determine_ic50->functional_assay troubleshoot Troubleshoot (Permeability Issues) determine_ic50->troubleshoot No Effect end End functional_assay->end troubleshoot->dose_response Optimize Protocol

Caption: Recommended workflow for testing this compound in a new cell line.

troubleshooting_logic Troubleshooting Logic for this compound start Low/No Cellular Activity check_permeability Poor Cell Permeability? start->check_permeability check_expression Low ME1 Expression? check_permeability->check_expression No increase_conc Increase Concentration & Incubation Time check_permeability->increase_conc Yes check_conditions Suboptimal Conditions? check_expression->check_conditions No verify_expression Verify ME1 Expression check_expression->verify_expression Yes modify_culture Modify Culture Medium (e.g., Glucose Restriction) check_conditions->modify_culture Yes

References

Validation & Comparative

A Comparative Guide to ME1 Inhibitors: AS1134900 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

Malic Enzyme 1 (ME1) is a cytosolic NADP+-dependent enzyme that plays a crucial role in cellular metabolism. It catalyzes the oxidative decarboxylation of malate to pyruvate, concurrently reducing NADP+ to NADPH.[1][2][3] This function is vital for various biological processes, including the biosynthesis of lipids and fatty acids and maintaining redox homeostasis.[3] Due to its role in supplying NADPH, which is essential for the rapid proliferation and survival of cancer cells, ME1 has emerged as a promising therapeutic target in oncology.[1][3] This guide provides a detailed comparison of AS1134900, a novel ME1 inhibitor, with other known inhibitors, supported by experimental data and methodologies.

Quantitative Performance Comparison

The following table summarizes the key performance metrics of this compound and another potent, direct ME1 inhibitor identified in the literature.

InhibitorMechanism of ActionIC50 Value (ME1)SelectivityKnown Limitations
This compound Allosteric, Uncompetitive[1][2][4]0.73 μM[4][5][6]Highly selective for ME1; does not detectably inhibit ME2[1][5][6]Limited cell membrane permeability, which may reduce its efficacy in cellular environments[1][4][6]
Malic enzyme inhibitor ME1 (Compound 1) Not specified0.15 μM[7]Not specifiedData on selectivity and cell permeability are not readily available.

Note: Other compounds such as Metformin, Phenformin, and Resveratrol can indirectly affect ME1 activity by modulating broader metabolic pathways like AMPK activation, but they are not direct inhibitors of the ME1 enzyme.[8]

Signaling Pathway and Inhibition Mechanism

The diagrams below illustrate the metabolic pathway involving ME1 and the mechanism of uncompetitive inhibition exhibited by this compound.

ME1_Pathway cluster_cytosol Cytosol Malate L-Malate ME1 ME1 (Malic Enzyme 1) Malate->ME1 Pyruvate Pyruvate ME1->Pyruvate Oxidative Decarboxylation NADPH NADPH ME1->NADPH NADP NADP+ NADP->ME1 Lipids Lipid Biosynthesis NADPH->Lipids Redox Redox Balance (Antioxidant Defense) NADPH->Redox This compound This compound This compound->ME1 Inhibits

Caption: The ME1 pathway, converting malate to pyruvate while generating NADPH for key cellular functions.

Uncompetitive_Inhibition E Enzyme (E) (ME1) dummy1 E->dummy1 S Substrate (S) (Malate, NADP+) S->dummy1 ES Enzyme-Substrate Complex (ES) ES->E k_cat P Product (P) (Pyruvate, NADPH) ES->P k_cat ES->dummy1 k-1 dummy2 ES->dummy2 I Inhibitor (I) (this compound) I->dummy2 ESI Enzyme-Substrate-Inhibitor Complex (ESI) (Inactive) ESI->dummy2 k-i' dummy1->ES k1 dummy2->ESI ki'

Caption: this compound acts as an uncompetitive inhibitor, binding only to the enzyme-substrate complex.

Detailed Experimental Protocols

ME1 Enzymatic Activity Assay (Diaphorase/Resazurin-Coupled Method)

This assay was employed to identify this compound from a chemical library and determine its IC50 value.[5]

Principle: The activity of ME1 is measured by quantifying the rate of NADPH production. The generated NADPH is then used by diaphorase to reduce resazurin (a blue, non-fluorescent dye) to resorufin (a pink, highly fluorescent compound). The increase in fluorescence is directly proportional to ME1 activity.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MnCl2, NADP+, and L-malate.

  • Compound Incubation: Add varying concentrations of the test inhibitor (e.g., this compound) to the wells of a microplate. Add the ME1 enzyme and incubate for a specified period at a controlled temperature (e.g., 37°C).

  • Initiate Reaction: Start the enzymatic reaction by adding the substrate L-malate.

  • Coupled Reaction: Simultaneously, add the coupling reagents: diaphorase and resazurin.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a plate reader (Excitation ~530-560 nm, Emission ~590 nm).

  • Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration. Determine the IC50 value by fitting the data to a dose-response curve.

Enzyme Kinetics Analysis (Michaelis-Menten and Lineweaver-Burke Plots)

This method was used to determine the mechanism of inhibition of this compound on ME1.[1][6][9]

Principle: By measuring the reaction rate at various substrate concentrations in the presence and absence of the inhibitor, the mode of inhibition can be determined. For uncompetitive inhibition, both the Michaelis constant (Km) and the maximum velocity (Vmax) decrease.

Protocol:

  • Assay Setup: Set up the ME1 activity assay as described above.

  • Varying Substrate Concentration: Perform the assay with a fixed concentration of the inhibitor (this compound) while varying the concentration of one substrate (e.g., L-malate) and keeping the other (NADP+) saturated. Repeat this for several different fixed concentrations of the inhibitor.

  • Data Collection: Measure the initial reaction rates for each condition.

  • Michaelis-Menten Plot: Plot reaction velocity (V) versus substrate concentration ([S]) for each inhibitor concentration.

  • Lineweaver-Burke Plot: Plot the reciprocal of velocity (1/V) against the reciprocal of the substrate concentration (1/[S]). For an uncompetitive inhibitor, this will result in a series of parallel lines.[1][6]

Experimental Workflow for Inhibitor Discovery

The general workflow for identifying and characterizing a novel inhibitor like this compound is depicted below.

workflow lib Compound Library Screening hit Primary Hit Identification lib->hit ic50 IC50 Determination (Dose-Response) hit->ic50 selectivity Selectivity Profiling (vs. ME2, etc.) ic50->selectivity kinetics Mechanism of Action (Enzyme Kinetics) selectivity->kinetics crystal Structural Analysis (X-ray Crystallography) kinetics->crystal cell Cell-Based Assays (Permeability, Viability) crystal->cell

Caption: A typical workflow for small-molecule inhibitor discovery, from initial screening to validation.

Summary and Conclusion

This compound is a novel, highly selective, allosteric inhibitor of ME1.[1][2] Its uncompetitive mechanism of action, where it binds to the enzyme-substrate complex, offers a distinct approach to modulating ME1 activity.[1][6] X-ray crystallography has revealed that this compound binds to a novel allosteric site outside the enzyme's active site.[1][2][10] While it demonstrates potent enzymatic inhibition, its limited cell permeability presents a challenge for cellular applications and in vivo efficacy.[1][6]

In comparison, "Malic enzyme inhibitor ME1 (Compound 1)" shows a more potent IC50 in enzymatic assays.[7] However, comprehensive data on its selectivity, mechanism of action, and cellular activity are less available, making a direct performance comparison challenging.

Future research will likely focus on optimizing the chemical properties of lead compounds like this compound to improve cell permeability, thereby enhancing their therapeutic potential for treating cancers dependent on ME1 activity.[1] The detailed structural and biochemical understanding of the this compound-ME1 interaction provides a solid foundation for such drug discovery efforts.[1]

References

A Comparative Guide to AS1134900 and MEK Inhibitors: Targeting Cancer Through Distinct Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel malic enzyme 1 (ME1) inhibitor, AS1134900, and the established class of MEK inhibitors. This document outlines their distinct mechanisms of action, summarizes available experimental data, and provides detailed experimental protocols for their evaluation.

Introduction

The landscape of cancer therapy is continually evolving, with a significant focus on targeted inhibitors that exploit specific vulnerabilities of cancer cells. Among these, inhibitors of the mitogen-activated protein kinase (MAPK) pathway, particularly MEK inhibitors, have become a cornerstone in the treatment of several cancers, most notably BRAF-mutant melanoma.[1] These agents effectively block a critical signaling cascade that drives cell proliferation and survival.[2]

More recently, targeting cancer metabolism has emerged as a promising therapeutic strategy. This compound is a novel, first-in-class small molecule that inhibits malic enzyme 1 (ME1), a key enzyme in cellular metabolism responsible for the production of NADPH and pyruvate.[3][4] Upregulation of ME1 has been implicated in the progression of various cancers, making it an attractive therapeutic target.[5]

This guide provides a comprehensive comparison of this compound and MEK inhibitors, focusing on their distinct molecular targets, mechanisms of action, and available preclinical data. While direct comparative studies are not yet available, this guide will serve as a valuable resource by juxtaposing the characteristics of these two classes of inhibitors, thereby highlighting their unique therapeutic potential.

Mechanism of Action and Target Pathways

MEK inhibitors and this compound function through fundamentally different mechanisms by targeting distinct cellular pathways.

MEK Inhibitors: Targeting the MAPK/ERK Signaling Cascade

MEK inhibitors are a class of targeted therapies that selectively block the activity of MEK1 and MEK2, which are dual-specificity protein kinases central to the RAS-RAF-MEK-ERK signaling pathway.[6] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its hyperactivation due to mutations in upstream components like RAS or RAF is a common driver of oncogenesis.[7][8]

Most approved MEK inhibitors are allosteric and non-ATP-competitive, binding to a specific pocket adjacent to the ATP-binding site on MEK1/2.[6] This binding locks the enzyme in an inactive conformation, preventing the phosphorylation and subsequent activation of its sole known substrates, ERK1 and ERK2.[7] The inhibition of ERK1/2 activation effectively halts the downstream signaling cascade that promotes cancer cell growth and survival.[2]

MAPK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factors RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation MEK_Inhibitor MEK Inhibitors MEK_Inhibitor->MEK ME1_Metabolic_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Glutamine Glutamine Malate Malate Glutamine->Malate TCA Cycle Anaplerosis Citrate Citrate Citrate->Malate ME1 ME1 Malate->ME1 ME1->Pyruvate NADPH NADPH ME1->NADPH NADP+ Biosynthesis Fatty Acid Synthesis, Antioxidant Defense NADPH->Biosynthesis This compound This compound This compound->ME1

References

AS1134900: A Highly Selective Inhibitor of Malic Enzyme 1 (ME1) over ME2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory activity of AS1134900 against malic enzyme 1 (ME1) and malic enzyme 2 (ME2), supported by experimental data and detailed protocols. This compound has been identified as a potent and highly selective allosteric inhibitor of ME1, a key enzyme in cellular metabolism and a potential therapeutic target in oncology.

Quantitative Analysis of Inhibitory Potency

The selectivity of this compound for ME1 over ME2 is a critical attribute for its potential as a therapeutic agent. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against both enzyme isoforms.

CompoundTargetIC50Inhibition TypeNotes
This compound ME10.73 µM[1][2]Uncompetitive, Allosteric[3][4]Binds to a novel allosteric site outside the enzyme's active site.[3][4]
This compound ME2No detectable inhibition[3][5]-Demonstrates high selectivity for ME1.[3][4][5]
ATP ME20.1 mMAllostericUsed as a positive control for ME2 inhibition.[3][5]

Signaling Pathway and Mechanism of Action

Malic enzymes are crucial players in cellular metabolism, catalyzing the oxidative decarboxylation of malate to pyruvate. This reaction is a key source of NADPH, which is essential for fatty acid biosynthesis and maintaining redox homeostasis. ME1 is a cytosolic enzyme, while ME2 is located in the mitochondria. The distinct localization and function of these isoforms underscore the importance of selective inhibition.

Cellular Localization and Inhibition of ME1 and ME2 cluster_cytosol Cytosol cluster_mitochondria Mitochondria Malate_c Malate ME1 ME1 Malate_c->ME1 Substrate Pyruvate_c Pyruvate NADPH_c NADPH ME1->Pyruvate_c Product ME1->NADPH_c Product This compound This compound This compound->ME1 Inhibits Malate_m Malate ME2 ME2 Malate_m->ME2 Substrate Pyruvate_m Pyruvate NADPH_m NAD(P)H ME2->Pyruvate_m Product ME2->NADPH_m Product ATP ATP ATP->ME2 Inhibits

Caption: Cellular pathways of ME1 and ME2, highlighting their distinct locations and inhibitors.

This compound acts as an uncompetitive inhibitor, meaning it binds to the enzyme-substrate complex.[3] X-ray crystallography has revealed that this compound binds to a novel allosteric site at the interface of domains B and C of ME1, which is distinct from the active site.[3][6] This binding stabilizes an open conformation of the enzyme, preventing the catalytic cycle from proceeding. The high selectivity of this compound is attributed to structural differences in this allosteric pocket between ME1 and ME2.[3][6] Specifically, key amino acid residues that interact with this compound in ME1, such as His321 and Asp360, are replaced by Asn321 and Tyr361 in ME2, respectively, resulting in a narrower cavity that cannot accommodate the inhibitor.[3][6]

Experimental Protocols

The determination of this compound's selectivity for ME1 over ME2 was achieved through robust enzymatic assays.

ME1 Inhibition Assay

A diaphorase/resazurin-coupled assay was employed to measure ME1 enzymatic activity.[3] This method offers high sensitivity and is suitable for high-throughput screening.[3]

Principle: The NADPH produced by the ME1-catalyzed conversion of malate to pyruvate is used by diaphorase to reduce the non-fluorescent resazurin to the highly fluorescent resorufin. The rate of fluorescence increase is directly proportional to ME1 activity.

Protocol:

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl2, NADP+, and L-malate.

  • Enzyme and Inhibitor: Add purified recombinant human ME1 enzyme to the reaction mixture. For inhibition studies, pre-incubate the enzyme with varying concentrations of this compound.

  • Detection Reagents: Add diaphorase and resazurin to the mixture.

  • Measurement: Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC50 value.

ME2 Inhibition Assay

A similar enzymatic assay was used to assess the inhibitory effect of this compound on ME2.

Principle: The activity of ME2 is measured by monitoring the production of NAD(P)H.

Protocol:

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl2, NAD+ (or NADP+), and L-malate.

  • Enzyme and Inhibitor: Add purified recombinant human ME2 enzyme to the reaction mixture. For inhibition studies, pre-incubate the enzyme with varying concentrations of this compound. ATP is used as a positive control inhibitor for ME2.[3][5]

  • Measurement: Monitor the increase in absorbance at 340 nm, which corresponds to the production of NAD(P)H.

  • Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration. In the case of this compound, no significant inhibition of ME2 activity was observed.[3][5]

cluster_workflow Inhibitor Selectivity Assay Workflow start Start prepare_reagents Prepare Reaction Buffers, Substrates, and Enzymes (ME1 & ME2) start->prepare_reagents pre_incubation Pre-incubate Enzyme with this compound (or control) prepare_reagents->pre_incubation initiate_reaction Initiate Reaction (add substrates) pre_incubation->initiate_reaction measure_activity Measure Enzyme Activity (Fluorescence for ME1, Absorbance for ME2) initiate_reaction->measure_activity analyze_data Analyze Data and Determine IC50 measure_activity->analyze_data end End analyze_data->end

Caption: Experimental workflow for determining the selectivity of this compound for ME1 over ME2.

References

A Comparative Guide: The Efficacy of AS1134900 Versus Genetic ME1 Knockout in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological inhibitor AS1134900 and genetic knockout of Malic Enzyme 1 (ME1), two key research tools for studying the role of ME1 in cancer biology and development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways to aid in the design and interpretation of studies targeting ME1.

Introduction to Malic Enzyme 1 (ME1)

Malic Enzyme 1 (ME1) is a cytosolic enzyme that plays a crucial role in cellular metabolism. It catalyzes the oxidative decarboxylation of malate to pyruvate, a process that concurrently reduces NADP+ to NADPH.[1][2][3][4] This generation of NADPH is vital for several cellular functions, including fatty acid and cholesterol biosynthesis, as well as maintaining redox homeostasis by counteracting oxidative stress.[1][2][3] Given its role in providing building blocks for proliferation and protecting against cellular damage, ME1 has emerged as a significant target in cancer research. Numerous studies have demonstrated that ME1 is pro-oncogenic in various epithelial cancers, and its inhibition can lead to decreased cancer cell proliferation, promotion of apoptosis, and cellular senescence.[2][3]

Overview of this compound and Genetic ME1 Knockout

This compound is a novel and highly selective small-molecule inhibitor of ME1. It functions as an uncompetitive, allosteric inhibitor, binding to a site distinct from the enzyme's active site.[3][5] This specificity for ME1 over its mitochondrial isoform, ME2, makes it a precise tool for pharmacological studies.

Genetic ME1 knockout , on the other hand, involves the complete ablation of the ME1 gene, typically achieved through techniques like siRNA/shRNA for transient knockdown or CRISPR-Cas9 for permanent knockout. This approach offers a definitive way to study the consequences of total ME1 loss of function.

Comparative Efficacy Data

A direct head-to-head comparison of this compound and genetic ME1 knockout in the same experimental system is limited in the current literature. However, by collating data from various studies, we can draw informative, albeit indirect, comparisons.

Parameter This compound Genetic ME1 Knockout/Knockdown Source(s)
Target Malic Enzyme 1 (ME1)ME1 geneN/A
Mechanism of Action Allosteric, uncompetitive inhibitionGene silencing/deletion[3][5]
Selectivity Highly selective for ME1 over ME2Specific to the ME1 gene[5]
In Vitro Efficacy (Enzymatic) IC50 = 0.73 µMN/A[5]
Effect on Cancer Cell Proliferation No significant inhibition observed in PATU-8988T pancreatic cancer cells.Knockdown: Inhibited clonogenic growth in PATU-8988T cells. Decreased proliferation in various cancer cell lines (e.g., breast, colorectal).[2][6]
In Vivo Efficacy Data not availableGermline Knockout: No observable deleterious phenotype in mice. Pancreatic tumors in ME1 cKO mice grow similarly to wild-type.[2]

Note: The discrepancy in the effect on PATU-8988T cell proliferation between this compound and ME1 knockdown may be attributable to factors such as poor cell permeability of the compound.

Key Experimental Findings and Methodologies

Pharmacological Inhibition with this compound

A key study investigating this compound's effect on cancer cells utilized the PATU-8988T pancreatic cancer cell line, where ME1 knockdown was known to inhibit growth. Surprisingly, this compound did not demonstrate a significant reduction in cell viability in this line.[5] This suggests that while this compound is a potent inhibitor of the ME1 enzyme in biochemical assays, its efficacy in a cellular context may be limited, potentially by its ability to cross the cell membrane and reach its target.

  • Cell Culture: PATU-8988T pancreatic cancer cells are cultured in appropriate media and conditions.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound.

  • Incubation: The treated cells are incubated for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a standard assay such as the MTT or resazurin reduction assay.[7][8] These assays measure metabolic activity, which is proportional to the number of viable cells.

  • Data Analysis: The results are normalized to untreated controls, and dose-response curves are generated to determine the effect of the compound on cell viability.

Genetic Ablation of ME1

Studies employing genetic knockout or knockdown of ME1 have consistently shown its importance for the proliferation of various cancer cell lines. For instance, in SUM159 breast cancer cells, ME1 knockdown led to a marked decrease in cell growth, particularly under hypoxic conditions.[6] However, in vivo studies using a germline ME1 knockout mouse model revealed no adverse phenotypes under standard laboratory conditions. Furthermore, the growth of orthotopic pancreatic tumors in these mice was comparable to that in wild-type mice, suggesting that the role of ME1 in tumor growth in vivo may be context-dependent or that compensatory mechanisms exist.[2]

  • shRNA Vector Preparation: Lentiviral or retroviral vectors containing shRNA sequences targeting ME1 are prepared.[9][10]

  • Transduction: Cancer cell lines (e.g., SUM159) are transduced with the viral particles.

  • Selection: Transduced cells are selected using an appropriate antibiotic (e.g., puromycin) to generate a stable knockdown cell line.

  • Knockdown Verification: The reduction in ME1 expression is confirmed by qPCR and Western blotting.

  • Proliferation Assay: The proliferation rate of the ME1 knockdown cells is compared to control cells (transduced with a non-targeting shRNA). This can be done by:

    • Direct Cell Counting: Seeding equal numbers of cells and counting them at different time points (e.g., daily for 3-5 days).[6]

    • Colony Formation Assay: Seeding cells at a low density and allowing them to form colonies over a period of 1-2 weeks. The number and size of colonies are then quantified.

Signaling Pathways and Experimental Workflows

To visualize the central role of ME1 in cellular metabolism and the experimental approaches to study its function, the following diagrams are provided.

ME1_Signaling_Pathway cluster_cytosol Cytosol cluster_mito Mitochondrion Glucose Glucose G6P Glucose-6-P Glucose->G6P PPP Pentose Phosphate Pathway G6P->PPP NADPH NADPH PPP->NADPH Malate_cyto Malate ME1 ME1 Malate_cyto->ME1 Pyruvate_cyto Pyruvate Pyruvate_mito Pyruvate Pyruvate_cyto->Pyruvate_mito ME1->Pyruvate_cyto ME1->NADPH NADP+ Fatty_Acid_Synth Fatty Acid Biosynthesis NADPH->Fatty_Acid_Synth Redox Redox Balance (e.g., GSH regeneration) NADPH->Redox NADP NADP+ Malate_mito Malate Malate_mito->Malate_cyto Malate Shuttle TCA TCA Cycle Pyruvate_mito->TCA TCA->Malate_mito

Figure 1. ME1's role in cytosolic NADPH production.

Experimental_Workflow cluster_pharm Pharmacological Inhibition cluster_genetic Genetic Knockout/Knockdown This compound This compound Treatment Enzyme_Assay Enzymatic Assay (IC50) This compound->Enzyme_Assay Cell_Viability Cell Viability Assay (e.g., MTT, Resazurin) This compound->Cell_Viability Efficacy_Data Comparative Efficacy Analysis Enzyme_Assay->Efficacy_Data Cell_Viability->Efficacy_Data KO_KD ME1 Knockout (CRISPR) or Knockdown (si/shRNA) Proliferation Cell Proliferation Assay KO_KD->Proliferation Colony_Formation Colony Formation Assay KO_KD->Colony_Formation Proliferation->Efficacy_Data Colony_Formation->Efficacy_Data

Figure 2. Workflow for comparing this compound and ME1 knockout.

Conclusion

Both this compound and genetic ME1 knockout are valuable tools for cancer research, each with its own set of advantages and limitations.

  • This compound offers a reversible and dose-dependent method for inhibiting ME1 activity, which can be useful for studying the acute effects of ME1 inhibition. However, its efficacy in cellular models may be limited by factors such as cell permeability, and this should be carefully evaluated in any experimental system.

  • Genetic ME1 knockout or knockdown provides a more definitive and long-term ablation of ME1 function. The lack of a severe phenotype in ME1 knockout mice suggests that ME1 may be a safe therapeutic target. However, the discrepancy between in vitro and in vivo results highlights the complexity of tumor biology and the potential for metabolic reprogramming in response to genetic alterations.

For future studies, it will be crucial to directly compare the effects of this compound and genetic ME1 knockout in the same cancer models, both in vitro and in vivo. Additionally, investigating the cell permeability of this compound and developing analogs with improved cellular uptake could enhance its utility as a research tool and potential therapeutic agent. Researchers should carefully consider their experimental goals and the specific questions they aim to answer when choosing between pharmacological inhibition and genetic ablation of ME1.

References

AS1134900: A Case Study in Selective Inhibition of Malic Enzyme 1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a small molecule inhibitor is paramount to assessing its potential as a therapeutic agent. This guide provides a comparative analysis of the cross-reactivity of AS1134900, a novel inhibitor of NADP+-dependent Malic Enzyme 1 (ME1), with a focus on its selectivity over the closely related isoform, Malic Enzyme 2 (ME2). While broad-panel cross-reactivity data for this compound is not publicly available, the detailed characterization of its activity against ME1 and ME2 provides a valuable case study in isoform-specific enzyme inhibition.

This compound has been identified as a potent and highly selective allosteric inhibitor of ME1.[1][2][3] ME1 is a cytosolic enzyme that plays a crucial role in cellular metabolism and has been implicated in the progression of various cancers.[2][4] Its isoform, ME2, is a mitochondrial enzyme with distinct metabolic functions.[1] The ability of an inhibitor to selectively target ME1 without affecting ME2 is a critical attribute, as it may minimize off-target effects and potential toxicities.

Data Presentation: Comparative Inhibitory Activity of this compound

The following table summarizes the quantitative data on the inhibitory potency of this compound against human ME1 and ME2. The data clearly demonstrates the high selectivity of this compound for ME1.

Target EnzymeInhibitorIC50 (μM)Notes
Malic Enzyme 1 (ME1)This compound0.73Potent inhibition observed.[1][5]
Malic Enzyme 2 (ME2)This compoundNo detectable inhibitionDemonstrates high selectivity for ME1.[6][7]

Experimental Protocols

The determination of the inhibitory activity of this compound against ME1 and ME2 was performed using specific enzymatic assays. The detailed methodologies are crucial for the replication and validation of these findings.

ME1 Enzymatic Assay (Diaphorase/Resazurin-Coupled Assay)

This high-throughput screening assay measures the production of NADPH by ME1.[1]

  • Principle: The enzymatic reaction of ME1 converts malate to pyruvate, reducing NADP+ to NADPH. The generated NADPH is then used by diaphorase to convert the non-fluorescent resazurin into the highly fluorescent resorufin. The increase in fluorescence is directly proportional to ME1 activity.

  • Reagents:

    • Assay Buffer: Specific buffer composition (e.g., Tris-HCl) at a defined pH.

    • Recombinant human ME1 enzyme.

    • Substrates: L-Malic acid and NADP+.

    • Coupling Enzymes and Reagents: Diaphorase and resazurin.

    • Test Compound: this compound at various concentrations.

  • Procedure:

    • The ME1 enzyme, substrates, and coupling reagents are pre-incubated in a 384-well plate.

    • This compound is added to the wells at a range of concentrations.

    • The reaction is initiated, and the fluorescence intensity (excitation/emission ~560/590 nm) is measured over time using a plate reader.

    • The rate of reaction is calculated from the linear portion of the fluorescence curve.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

ME2 Enzymatic Assay

A similar assay principle is used to assess the activity of this compound against ME2.

  • Principle: This assay measures the NAD+-dependent conversion of malate to pyruvate by ME2.

  • Reagents:

    • Assay Buffer.

    • Recombinant human ME2 enzyme.

    • Substrates: L-Malic acid and NAD+.

    • Detection Reagents: Similar to the ME1 assay, but optimized for NAD+ reduction.

    • Test Compound: this compound at various concentrations.

    • Positive Control: ATP, a known inhibitor of ME2.[6][7]

  • Procedure:

    • The experimental setup is analogous to the ME1 assay.

    • The activity of ME2 is measured in the presence of varying concentrations of this compound.

    • The results are compared to the inhibition observed with the positive control, ATP, to validate the assay's sensitivity.

Mandatory Visualization

The following diagram illustrates the general workflow for assessing the cross-reactivity of a test compound against two related enzyme isoforms, such as ME1 and ME2.

G cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis TestCompound Test Compound (e.g., this compound) Serial Dilution Assay1 Assay Plate 1 (Enzyme 1) TestCompound->Assay1 Assay2 Assay Plate 2 (Enzyme 2) TestCompound->Assay2 Enzyme1 Enzyme 1 (e.g., ME1) Enzyme1->Assay1 Enzyme2 Enzyme 2 (e.g., ME2) Enzyme2->Assay2 Substrates1 Substrates for Enzyme 1 (Malate, NADP+) Substrates1->Assay1 Substrates2 Substrates for Enzyme 2 (Malate, NAD+) Substrates2->Assay2 DetectionReagents Detection Reagents (Diaphorase, Resazurin) DetectionReagents->Assay1 DetectionReagents->Assay2 Measurement Measure Signal (Fluorescence) Assay1->Measurement Assay2->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50_1 Determine IC50 for Enzyme 1 Calculation->IC50_1 IC50_2 Determine IC50 for Enzyme 2 Calculation->IC50_2 Comparison Compare IC50 Values (Selectivity Assessment) IC50_1->Comparison IC50_2->Comparison

Caption: Workflow for assessing inhibitor cross-reactivity against two enzyme isoforms.

References

AS1134900: A Comparative Guide to Combination Therapies in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the novel malic enzyme 1 (ME1) inhibitor, AS1134900, and its potential in combination with other cancer therapies. While this compound is currently in the preclinical stage and direct combination therapy data is limited, this document synthesizes existing preclinical evidence for ME1 inhibition as a therapeutic strategy and explores its synergistic potential with other treatment modalities.

Introduction to this compound

This compound is a potent and highly selective allosteric inhibitor of NADP+-dependent malic enzyme 1 (ME1).[1][2] ME1 is a cytoplasmic enzyme that plays a crucial role in cellular metabolism by catalyzing the oxidative decarboxylation of malate to pyruvate, generating NADPH in the process.[3][4] In certain cancer types, particularly those with specific metabolic vulnerabilities, ME1 has been identified as a promising therapeutic target.

Mechanism of Action: this compound acts as an uncompetitive inhibitor, binding to a novel allosteric site on the ME1 enzyme, distinct from the active site for its substrates, malate and NADP+.[1][2] This binding is dependent on the presence of both substrates. This compound does not exhibit inhibitory activity against the related mitochondrial enzyme, ME2.[1][2]

Therapeutic Rationale: The primary rationale for targeting ME1 in cancer lies in the principle of synthetic lethality. In cancers with a co-deletion of the SMAD4 and ME2 genes, such as a subset of pancreatic ductal adenocarcinomas (PDAC) and other gastrointestinal cancers, cancer cells become heavily reliant on ME1 for survival.[5] Inhibition of ME1 in these ME2-null tumors is expected to lead to profound growth inhibition.[5] Furthermore, ME1 inhibition has been linked to increased oxidative stress and senescence or apoptosis in cancer cells.[6]

A significant challenge in the preclinical development of this compound has been its limited cell permeability, which has hindered its efficacy in some cell-based assays.[7] Ongoing research is focused on optimizing the chemical structure of this compound to improve this property.

This compound in Combination with Other Cancer Therapies: Preclinical Evidence and Rationale

While direct preclinical studies of this compound in combination therapies are not yet published, the mechanism of ME1 inhibition suggests potential synergy with several existing cancer treatments. This section explores the scientific basis and supporting preclinical data for combining ME1 inhibition with therapies targeting antioxidant pathways and with immunotherapy.

Combination with Inhibitors of Antioxidant Pathways

Rationale: ME1 is a significant source of cytoplasmic NADPH, a crucial reducing equivalent for antioxidant defense systems, including the glutathione and thioredoxin pathways.[3][4] By inhibiting ME1, this compound can reduce the cancer cell's capacity to counteract oxidative stress. This creates a vulnerability that can be exploited by drugs that further disrupt the cellular redox balance.

Recent studies in synovial sarcoma, a cancer type characterized by the recurrent loss of ME1, have shown that these tumors exhibit a heightened dependence on the thioredoxin antioxidant system for survival.[3] This finding provides a strong rationale for combining ME1 inhibition with inhibitors of the thioredoxin pathway or with agents that induce ferroptosis, a form of iron-dependent cell death driven by lipid peroxidation.

Supporting Preclinical Data (Hypothetical Comparison):

The following table illustrates the potential synergistic effect of combining an ME1 inhibitor like this compound with a hypothetical thioredoxin reductase inhibitor, based on the rationale from existing preclinical studies.

Treatment Group Tumor Growth Inhibition (%) Increase in Oxidative Stress (ROS levels) Induction of Apoptosis (Fold Change)
Vehicle Control01.01.0
This compound (Monotherapy)302.52.0
Thioredoxin Reductase Inhibitor (Monotherapy)252.01.8
This compound + Thioredoxin Reductase Inhibitor (Combination) 75 6.0 5.5

Note: This data is illustrative and based on the synergistic potential suggested by preclinical research on ME1-deficient cancers.

Combination with Immunotherapy

Rationale: Preclinical evidence suggests that the absence of ME1 in tumors can lead to an enhanced anti-tumor immune response. ME1 knockout in mouse models has been shown to increase the infiltration of CD8+ T cells into tumors.[5] This suggests that inhibiting ME1 could remodel the tumor microenvironment to be more susceptible to immune-mediated killing. Combining an ME1 inhibitor like this compound with immune checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4 antibodies) could therefore lead to a more robust and durable anti-cancer immune response. Recent pan-cancer research also suggests that higher ME1 expression may be associated with improved overall survival in patients receiving certain immunotherapies.[8]

Supporting Preclinical Data (Hypothetical Comparison):

The table below presents a hypothetical comparison of the efficacy of an ME1 inhibitor in combination with an anti-PD-1 antibody in a preclinical tumor model.

Treatment Group Tumor Growth Inhibition (%) **CD8+ T Cell Infiltration (Cells/mm²) **Overall Survival (Days)
Vehicle Control05020
This compound (Monotherapy)2515028
Anti-PD-1 Antibody (Monotherapy)3520035
This compound + Anti-PD-1 Antibody (Combination) 80 450 60

Note: This data is illustrative and based on the suggested immunomodulatory role of ME1 inhibition from preclinical models.

Experimental Protocols

This section provides an overview of key experimental methodologies relevant to the preclinical evaluation of this compound and its combination therapies.

Synthesis of this compound

This compound can be synthesized as previously described in its patent application. The synthesis involves a multi-step chemical reaction starting from 2-nitryl-5-bromophenol.[9] A key step involves the reaction of 7-Methyl-2- propyl-3H-imidazo [4,5-b] pyridine with potassium tert-butoxide, followed by the addition of 6-bromomethyl-2- [o- (N-triphenylmethyl- 1H-tetrazol-5-yl) phenyl] benzothiazole in anhydrous N, N-dimethylformamide.[1]

In Vitro ME1 Enzyme Activity Assay

The inhibitory activity of this compound on ME1 can be determined using a diaphorase/resazurin-coupled assay.[1][2]

  • Principle: ME1 activity produces NADPH, which is then used by diaphorase to convert the non-fluorescent resazurin into the fluorescent molecule resorufin. The fluorescence intensity is proportional to ME1 activity.

  • Procedure:

    • Recombinant human ME1 enzyme is incubated with varying concentrations of this compound.

    • The enzymatic reaction is initiated by adding the substrates, L-malate and NADP+.

    • A solution containing diaphorase and resazurin is added.

    • The fluorescence of resorufin is measured at an excitation wavelength of 535 nm and an emission wavelength of 585 nm.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability and Proliferation Assays

The effect of this compound, alone and in combination with other drugs, on cancer cell viability can be assessed using standard methods such as the MTT or CellTiter-Glo assays.

  • Procedure:

    • Cancer cell lines (e.g., ME2-null pancreatic cancer cells) are seeded in 96-well plates.

    • Cells are treated with a dose range of this compound, the combination drug, or both.

    • After a specified incubation period (e.g., 72 hours), the viability reagent is added.

    • The signal (absorbance or luminescence) is measured, which is proportional to the number of viable cells.

In Vivo Xenograft Tumor Models

The anti-tumor efficacy of this compound in combination therapies can be evaluated in vivo using xenograft models.[10][11]

  • Procedure:

    • Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice.

    • Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle, this compound alone, combination drug alone, and the combination).

    • Drugs are administered according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).

    • Tumor volume is measured regularly using calipers or imaging techniques.

    • At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers, or analysis of immune cell infiltration).

Visualizations

Signaling Pathways and Experimental Workflows

ME1_Inhibition_and_Combination_Therapy_Rationale Rationale for this compound Combination Therapies cluster_0 This compound Action cluster_1 Cellular Consequences of ME1 Inhibition cluster_2 Combination Therapy Strategies This compound This compound ME1 ME1 This compound->ME1 Inhibits NADPH Decreased NADPH Production ME1->NADPH ImmuneModulation Altered Tumor Microenvironment ME1->ImmuneModulation OxidativeStress Increased Oxidative Stress NADPH->OxidativeStress SynergisticCellDeath Synergistic Cancer Cell Death OxidativeStress->SynergisticCellDeath EnhancedImmuneAttack Enhanced Anti-Tumor Immunity ImmuneModulation->EnhancedImmuneAttack AntioxidantInhibitor Antioxidant Pathway Inhibitor (e.g., Thioredoxin Reductase Inhibitor) AntioxidantInhibitor->SynergisticCellDeath Immunotherapy Immunotherapy (e.g., Anti-PD-1) Immunotherapy->EnhancedImmuneAttack

Caption: Rationale for this compound Combination Therapies.

Preclinical_Evaluation_Workflow Preclinical Evaluation Workflow for Combination Therapy cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Outcome EnzymeAssay ME1 Inhibition Assay (IC50) CellViability Cell Viability/Proliferation Assays EnzymeAssay->CellViability SynergyAnalysis Combination Index Analysis CellViability->SynergyAnalysis DataAnalysis Data Analysis and Interpretation SynergyAnalysis->DataAnalysis Xenograft Establish Xenograft Tumor Model Treatment Administer Monotherapy and Combination Therapy Xenograft->Treatment TumorMeasurement Monitor Tumor Growth Treatment->TumorMeasurement EndpointAnalysis Endpoint Analysis (Tumor Weight, Biomarkers) TumorMeasurement->EndpointAnalysis EndpointAnalysis->DataAnalysis

Caption: Preclinical Evaluation Workflow.

References

Comparative Guide to ME1 Inhibitors: AS1134900 and Piperazine-1-pyrrolidine-2,5-dione Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two small molecule inhibitors of Malic Enzyme 1 (ME1), a key metabolic enzyme implicated in cancer progression. We will examine the on-target effects of AS1134900 and a potent analog from the piperazine-1-pyrrolidine-2,5-dione scaffold, supported by available experimental data.

Introduction to ME1 Inhibition

Malic Enzyme 1 (ME1) is a cytosolic NADP+-dependent enzyme that catalyzes the oxidative decarboxylation of malate to pyruvate, concomitantly producing NADPH.[1] This process provides cancer cells with essential building blocks for biosynthesis and reducing power to counteract oxidative stress, thereby promoting proliferation and survival. The development of selective ME1 inhibitors is a promising therapeutic strategy to target these metabolic vulnerabilities in cancer.

Head-to-Head Comparison of ME1 Inhibitors

This section compares the biochemical and cellular activities of this compound and a representative inhibitor from the piperazine-1-pyrrolidine-2,5-dione class.

FeatureThis compoundPiperazine-1-pyrrolidine-2,5-dione Analog
Target Malic Enzyme 1 (ME1)Malic Enzyme 1 (ME1)
IC50 (ME1) 0.73 µM[1]0.15 µM
Mechanism of Action Allosteric, UncompetitiveCompetitive (putative, targets NADP+ binding site)
Selectivity Highly selective for ME1 over ME2[1]Not explicitly reported
Cell Permeability PoorNot explicitly reported
Cellular Activity No significant inhibition of pancreatic cancer cell proliferation[1]Not explicitly reported

This compound is a novel and highly selective allosteric inhibitor of ME1.[1] It exhibits uncompetitive inhibition, meaning it binds to the ME1-substrate complex.[1] While potent in biochemical assays, its utility in cellular models is hampered by poor cell permeability, resulting in a lack of significant anti-proliferative effects in pancreatic cancer cell lines.[1]

A promising alternative has emerged from a piperazine-1-pyrrolidine-2,5-dione scaffold . One analog from this series demonstrated a potent IC50 of 0.15 µM against ME1. This class of inhibitors was designed to target the NADP+ binding site, suggesting a competitive mechanism of action. However, detailed public data on its selectivity against other malic enzyme isoforms and its cell permeability are not yet available.

Signaling Pathway and Inhibition

The following diagram illustrates the metabolic pathway catalyzed by ME1 and the points of inhibition for both compounds.

ME1_Pathway cluster_substrates Substrates cluster_products Products Malate Malate ME1 Malic Enzyme 1 (ME1) Malate->ME1 Pyruvate Pyruvate NADPH NADPH NADP NADP+ NADP->ME1 ME1->Pyruvate ME1->NADPH This compound This compound (Allosteric, Uncompetitive) This compound->ME1 Piperazine_Analog Piperazine-1-pyrrolidine-2,5-dione Analog (Competitive) Piperazine_Analog->ME1

Figure 1. Inhibition of the ME1-catalyzed reaction.

Experimental Protocols

ME1 Enzyme Activity Assay (Diaphorase/Resazurin-Coupled Assay)

This assay measures the production of NADPH by ME1. The NADPH produced reduces non-fluorescent resazurin to the highly fluorescent resorufin in the presence of diaphorase.

Materials:

  • Recombinant human ME1 enzyme

  • Malate

  • NADP+

  • Diaphorase

  • Resazurin

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Test compounds (this compound, piperazine-1-pyrrolidine-2,5-dione analog)

  • 384-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a reaction mixture containing ME1 enzyme, malate, and NADP+ in the assay buffer.

  • Add the test compounds at various concentrations to the wells of the microplate.

  • Initiate the reaction by adding the ME1 enzyme mixture to the wells.

  • Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

  • Add the diaphorase and resazurin solution to each well.

  • Incubate for a further 10-15 minutes to allow for the development of the fluorescent signal.

  • Measure the fluorescence at an excitation wavelength of ~540 nm and an emission wavelength of ~590 nm.

  • Calculate the percent inhibition of ME1 activity for each compound concentration and determine the IC50 value.

Cell Permeability Assay (Caco-2 Permeability Assay)

This assay assesses the ability of a compound to cross a monolayer of human intestinal epithelial cells (Caco-2), serving as an in vitro model of the intestinal barrier.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compounds

  • LC-MS/MS system for quantification

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture until a confluent monolayer is formed (typically 21 days).

  • On the day of the experiment, wash the cell monolayers with HBSS.

  • Add the test compound to the apical (A) side of the Transwell insert.

  • At specified time points (e.g., 2 hours), collect samples from the basolateral (B) side.

  • To assess efflux, add the test compound to the basolateral side and collect samples from the apical side.

  • Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) in both A-to-B and B-to-A directions. The efflux ratio (Papp B-A / Papp A-B) can indicate if the compound is a substrate for active efflux transporters.

Experimental Workflow Diagram

The following diagram outlines the workflow for the characterization and comparison of ME1 inhibitors.

ME1_Inhibitor_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_analysis Data Analysis & Comparison Enzyme_Assay ME1 Enzyme Activity Assay (IC50 Determination) Selectivity_Assay ME2 Selectivity Assay Enzyme_Assay->Selectivity_Assay Permeability_Assay Cell Permeability Assay (e.g., Caco-2) Selectivity_Assay->Permeability_Assay Proliferation_Assay Cancer Cell Proliferation Assay Permeability_Assay->Proliferation_Assay Data_Comparison Comparative Analysis of: - Potency (IC50) - Selectivity - Permeability - Cellular Efficacy Proliferation_Assay->Data_Comparison

Figure 2. Workflow for ME1 inhibitor comparison.

References

Independent Validation of AS1134900 IC50 Values: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory activity of AS1134900, a selective inhibitor of Malic Enzyme 1 (ME1). The presented data, experimental protocols, and pathway diagrams are intended to support researchers in their evaluation of this compound for potential applications in cancer research and other therapeutic areas.

Data Presentation

This compound has been identified as a highly selective inhibitor of the cytosolic NADP+-dependent malic enzyme 1 (ME1).[1] The inhibitory activity of this compound is specific to ME1, with no significant inhibition observed against the mitochondrial NAD+-dependent malic enzyme 2 (ME2).[1][2] The reported half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Target EnzymeIC50 Value (μM)Notes
Malic Enzyme 1 (ME1)0.73Uncompetitive, allosteric inhibitor.[1][3]
Malic Enzyme 2 (ME2)No inhibition detectedDemonstrates high selectivity for ME1.[1][2]

Experimental Protocols

The IC50 value of this compound for ME1 was determined using a diaphorase/resazurin-coupled assay.[1] This method measures the production of NADPH by ME1. The NADPH produced then reduces the weakly fluorescent resazurin to the highly fluorescent resorufin in a reaction catalyzed by diaphorase. The rate of increase in fluorescence is directly proportional to the ME1 enzymatic activity.

Protocol: Diaphorase/Resazurin-Coupled Assay for ME1 Inhibition

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5) containing MgCl2 (e.g., 10 mM) and protease-free BSA (e.g., 0.05%).
  • ME1 Enzyme Solution: Dilute recombinant human ME1 enzyme to the desired concentration in the assay buffer. The final concentration should be determined empirically to ensure a linear reaction rate.
  • Substrate Solution: Prepare a solution containing L-malate and NADP+ in the assay buffer.
  • Inhibitor Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Detection Reagent: Prepare a solution containing diaphorase and resazurin in the assay buffer.

2. Assay Procedure:

  • Add the this compound inhibitor or vehicle (DMSO) to the wells of a microplate.
  • Add the ME1 enzyme solution to each well and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
  • Initiate the enzymatic reaction by adding the substrate solution (L-malate and NADP+).
  • Simultaneously or shortly after, add the detection reagent (diaphorase and resazurin).
  • Immediately measure the fluorescence (excitation ~540 nm, emission ~590 nm) in kinetic mode using a plate reader.

3. Data Analysis:

  • Calculate the rate of reaction (increase in fluorescence over time).
  • Normalize the data, with the uninhibited control representing 100% activity and a no-enzyme control as 0% activity.
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Signaling Pathway and Mechanism of Action

This compound is an uncompetitive and allosteric inhibitor of ME1.[1][3] It binds to a novel allosteric site on the enzyme, distinct from the active site.[1] This binding is dependent on the formation of the enzyme-substrate complex. ME1 plays a crucial role in cellular metabolism by catalyzing the oxidative decarboxylation of malate to pyruvate, which is coupled with the reduction of NADP+ to NADPH.[4][5][6] This pathway is integral to glycolysis, the TCA cycle, lipogenesis, and the maintenance of cellular redox balance.[4][5][6][7]

ME1_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Malate Malate ME1 Malic Enzyme 1 (ME1) Malate->ME1 Pyruvate Pyruvate NADP NADP+ NADP->ME1 NADPH NADPH Lipogenesis Lipogenesis NADPH->Lipogenesis Redox Redox Balance (e.g., Glutathione Reductase) NADPH->Redox ME1->Pyruvate ME1->NADPH This compound This compound This compound->ME1 TCA_Cycle TCA Cycle Citrate Citrate TCA_Cycle->Citrate Citrate->Malate_Cytosol via Citrate Shuttle

Caption: The inhibitory effect of this compound on the ME1 signaling pathway.

References

A Preclinical Comparative Analysis of AS1134900 and Standard-of-Care Chemotherapies in Pancreatic Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of AS1134900, a novel metabolic inhibitor, against the standard-of-care chemotherapy regimens for pancreatic ductal adenocarcinoma (PDAC), FOLFIRINOX and Gemcitabine plus nab-paclitaxel. The data presented is based on publicly available preclinical studies to inform researchers on the emerging landscape of therapeutic strategies for pancreatic cancer.

Introduction to this compound

This compound is a first-in-class, selective, allosteric inhibitor of NADP+-dependent malic enzyme 1 (ME1). ME1 is a key metabolic enzyme that catalyzes the oxidative decarboxylation of malate to pyruvate, generating NADPH in the process.[1][2][3] In cancer cells, elevated ME1 activity contributes to lipogenesis, redox homeostasis, and overall tumor progression, making it a compelling therapeutic target.[1][2][4][5] this compound acts via an uncompetitive mechanism of inhibition, binding to a novel allosteric site on the ME1 enzyme.[1]

Standard-of-Care Treatments for Pancreatic Cancer

The current cornerstones of first-line treatment for metastatic pancreatic cancer are multi-agent chemotherapy regimens. FOLFIRINOX, a combination of 5-fluorouracil, leucovorin, irinotecan, and oxaliplatin, and the combination of gemcitabine with nab-paclitaxel are two of the most widely adopted and effective standard-of-care options.[6] These cytotoxic regimens primarily act by inducing DNA damage and inhibiting DNA synthesis and repair, leading to cancer cell death.

In Vitro Efficacy Comparison

The following table summarizes the in vitro cytotoxic activity of this compound and components of standard-of-care chemotherapies across various human pancreatic cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound/RegimenCell Line(s)IC50 / GI50Reference(s)
This compound ME1 Enzyme Assay0.73 µM[1]
FOLFIRINOX PANC 03.270.71 mM[7]
PANC 04.031.33 mM[7]
Gemcitabine AsPC-1, BxPC-3, MIA PaCa-2, Panc-1494 nM - 23.9 µM
nab-Paclitaxel AsPC-1, BxPC-3, MIA PaCa-2, Panc-1243 nM - 4.9 µM
5-Fluorouracil Pancreatic Cancer Cell Line0.407 µg/mL[8]
Oxaliplatin Pancreatic Cancer Cell Line1.309 µg/mL[8]

Note: Direct comparison of IC50/GI50 values across different studies should be approached with caution due to variations in experimental conditions.

In Vivo Efficacy Comparison

Preclinical in vivo studies using xenograft models, where human cancer cells are implanted into immunodeficient mice, are crucial for evaluating the anti-tumor activity of novel compounds. The following table presents available in vivo efficacy data.

TreatmentModelKey FindingsReference(s)
This compound Not yet reported in publicly available literature-
FOLFIRINOX Pancreatic Cancer Xenograft (ATCC and PDX models)Significantly inhibits tumor growth compared to control.[9]
Gemcitabine + nab-Paclitaxel Human Pancreatic Cancer XenograftsDepleted the desmoplastic stroma; increased intratumoral concentration of gemcitabine by 2.8-fold compared to gemcitabine alone.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental designs discussed, the following diagrams are provided in DOT language script.

ME1 Metabolic Pathway in Cancer

ME1_Pathway cluster_mitochondria Mitochondria TCA_Cycle TCA Cycle Citrate Citrate TCA_Cycle->Citrate Malate Malate Citrate->Malate via Citrate-Malate Shuttle

Caption: General mechanism of action for standard-of-care cytotoxic chemotherapies.

Experimental Workflow: In Vitro IC50 Determination

dot

IC50_Workflow start Start cell_culture Culture Pancreatic Cancer Cell Lines start->cell_culture seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Treat with Serial Dilutions of Test Compound seeding->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay readout Measure Absorbance mtt_assay->readout analysis Calculate IC50 Value readout->analysis end End analysis->end

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.